RN-18
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUDHUHXMELIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361711 | |
| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431980-38-0 | |
| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The TLR4/MyD88 Signaling Axis
An In-depth Technical Guide on the Core Mechanism of Action of Peptides Inhibiting the TLR4/MyD88 Signaling Pathway
Disclaimer: The specific peptide "RN-18" was not identified in the scientific literature in the context of Toll-like Receptor 4 (TLR4) or Myeloid Differentiation primary response 88 (MyD88) inhibition. This guide will, therefore, focus on the well-documented mechanism of action of peptides designed to inhibit the TLR4/MyD88 signaling pathway, using examples of such peptides to illustrate the core principles, experimental validation, and quantitative outcomes.
The Toll-like Receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It is primarily responsible for recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that is largely dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This pathway culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, which are essential for host defense but can be detrimental if dysregulated, leading to chronic inflammatory and autoimmune diseases. Consequently, the TLR4/MyD88 signaling axis is a significant target for therapeutic intervention.
Peptide-based inhibitors have emerged as a promising strategy to modulate this pathway with high specificity. These peptides are often designed to mimic specific domains of the signaling proteins, thereby competitively inhibiting crucial protein-protein interactions.
Core Mechanism of Action: Targeting MyD88 Homodimerization
The central mechanism of action for many inhibitory peptides targeting this pathway is the disruption of MyD88 homodimerization. MyD88 is composed of a C-terminal Toll/interleukin-1 receptor (TIR) domain and an N-terminal death domain (DD). For signal transduction to occur, the TIR domain of MyD88 must first interact with the TIR domain of the activated TLR4. Subsequently, MyD88 molecules self-associate, or homodimerize, through their TIR domains. This homodimerization is a critical step that allows for the recruitment of downstream signaling molecules, such as the interleukin-1 receptor-associated kinases (IRAKs), forming a complex known as the "Myddosome".
Inhibitory peptides are often synthetic molecules that include a sequence from the BB-loop of the MyD88 TIR domain, which is a key region for homodimerization.[1][2] By binding to the MyD88 monomer, these peptides act as decoys, sterically hindering the formation of MyD88 homodimers.[3] This prevents the recruitment of IRAK1 and IRAK4, effectively halting the downstream signaling cascade and subsequent activation of NF-κB.[2] Many of these peptides are also engineered with a cell-penetrating peptide sequence, such as one derived from the Antennapedia homeodomain, to facilitate their entry into the cell.[1][3]
Quantitative Data on MyD88 Inhibitory Peptides
The efficacy of MyD88 inhibitory peptides is quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for peptides with this mechanism of action.
| Peptide/Compound | Assay | Cell Type | Outcome Measure | Result | Citation |
| MyD88 Inhibitor Peptide | NF-κB Reporter Assay | Human and Mouse Cells | Inhibition of TLR/IL-1R signaling | Effective at 5-50 µM | [1] |
| MyD88 Inhibitor Peptide | In vivo photoreceptor rescue | rd10 mice | Neuroprotection | Maximum effect at 2 mg/kg | [4] |
| ST2825 (peptidomimetic) | NF-κB Reporter Assay | HeLa cells | Inhibition of IL-1β induced NF-κB activation | Dose-dependent inhibition | [2] |
| ST2825 (peptidomimetic) | In vivo IL-6 production | Mice | Inhibition of IL-1β induced IL-6 | Dose-dependent inhibition | [2] |
| TJ-M2010-5 (inhibitor) | Co-immunoprecipitation | H9C2 cells | Inhibition of MyD88 homodimerization | Dose-dependent | [5] |
| P7-Pen (SLAMF1-derived peptide) | Cytokine mRNA expression | Human primary monocytes | Reduction of LPS-induced TNF, IL-6, and IL-1β mRNA | Significant reduction | [6] |
| Proteomics Analysis of MyD88 Inhibition in rd10 Mouse Retina | |
| Total Proteins Detected | 5586 |
| High Confidence Identifications (FDR p < 0.01) | 394 |
| Differentially Expressed Proteins | 42 |
| Citation | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of MyD88 inhibitory peptides.
Co-Immunoprecipitation (Co-IP) for MyD88 Homodimerization
This assay is used to determine if an inhibitory peptide can disrupt the self-association of MyD88.[7][8]
Materials:
-
HEK293T cells
-
Expression plasmids for HA-tagged MyD88 and FLAG-tagged MyD88
-
Lipofectamine 3000 or similar transfection reagent
-
MyD88 inhibitory peptide and control peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (anti-HA, anti-FLAG)
Protocol:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding HA-MyD88 and FLAG-MyD88.
-
Peptide Treatment: After 24 hours, treat the transfected cells with the MyD88 inhibitory peptide or a control peptide at the desired concentration for 1-6 hours.[7][9]
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 4 hours to capture the immune complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-MyD88.
-
Probe the membrane with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-MyD88.
-
-
Analysis: A reduction in the amount of HA-MyD88 detected in the presence of the inhibitory peptide indicates that the peptide has disrupted MyD88 homodimerization.
NF-κB Reporter Assay
This assay measures the downstream effect of MyD88 inhibition on NF-κB transcriptional activity.[10][11]
Materials:
-
HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MyD88 inhibitory peptide and control peptide.
-
Stimulating agent (e.g., LPS or TNF-α).
-
Luciferase assay reagent.
-
96-well white, opaque cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate.[10]
-
Peptide Pre-treatment: Pre-incubate the cells with various concentrations of the MyD88 inhibitory peptide or a control peptide for 1-24 hours.[3][10]
-
Stimulation: Add the stimulating agent (e.g., LPS) to the wells to activate the TLR4 pathway and incubate for 6 hours.[10]
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis: A dose-dependent decrease in luminescence in the presence of the inhibitory peptide indicates inhibition of the NF-κB pathway.
Mandatory Visualizations
Caption: TLR4/MyD88 signaling pathway and point of peptide inhibition.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: NF-κB reporter assay experimental workflow.
Conclusion
Peptides that inhibit the TLR4/MyD88 signaling pathway represent a targeted therapeutic strategy for a variety of inflammatory conditions. Their primary mechanism of action is the specific inhibition of MyD88 homodimerization, a critical step in the propagation of the inflammatory signal. This disruption prevents the recruitment of downstream kinases and ultimately suppresses the activation of NF-κB and the production of pro-inflammatory cytokines. The efficacy of these peptides can be robustly quantified using a combination of biochemical and cell-based assays, which are essential for their preclinical and clinical development. While the specific identity of an "this compound" peptide with this function remains unclear, the principles and methodologies outlined in this guide provide a comprehensive technical overview of this important class of therapeutic peptides.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. MyD88 Inhibitor Peptide (NBP2-29328): Novus Biologicals [novusbio.com]
- 4. Quantitative proteomic analysis after neuroprotective MyD88 inhibition in the retinal degeneration 10 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide derived from SLAMF1 prevents TLR4-mediated inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Introduction: The TLR4/MyD88 Signaling Axis
An In-depth Technical Guide on the Core Mechanism of Action of Peptides Inhibiting the TLR4/MyD88 Signaling Pathway
Disclaimer: The specific peptide "RN-18" was not identified in the scientific literature in the context of Toll-like Receptor 4 (TLR4) or Myeloid Differentiation primary response 88 (MyD88) inhibition. This guide will, therefore, focus on the well-documented mechanism of action of peptides designed to inhibit the TLR4/MyD88 signaling pathway, using examples of such peptides to illustrate the core principles, experimental validation, and quantitative outcomes.
The Toll-like Receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It is primarily responsible for recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that is largely dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This pathway culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, which are essential for host defense but can be detrimental if dysregulated, leading to chronic inflammatory and autoimmune diseases. Consequently, the TLR4/MyD88 signaling axis is a significant target for therapeutic intervention.
Peptide-based inhibitors have emerged as a promising strategy to modulate this pathway with high specificity. These peptides are often designed to mimic specific domains of the signaling proteins, thereby competitively inhibiting crucial protein-protein interactions.
Core Mechanism of Action: Targeting MyD88 Homodimerization
The central mechanism of action for many inhibitory peptides targeting this pathway is the disruption of MyD88 homodimerization. MyD88 is composed of a C-terminal Toll/interleukin-1 receptor (TIR) domain and an N-terminal death domain (DD). For signal transduction to occur, the TIR domain of MyD88 must first interact with the TIR domain of the activated TLR4. Subsequently, MyD88 molecules self-associate, or homodimerize, through their TIR domains. This homodimerization is a critical step that allows for the recruitment of downstream signaling molecules, such as the interleukin-1 receptor-associated kinases (IRAKs), forming a complex known as the "Myddosome".
Inhibitory peptides are often synthetic molecules that include a sequence from the BB-loop of the MyD88 TIR domain, which is a key region for homodimerization.[1][2] By binding to the MyD88 monomer, these peptides act as decoys, sterically hindering the formation of MyD88 homodimers.[3] This prevents the recruitment of IRAK1 and IRAK4, effectively halting the downstream signaling cascade and subsequent activation of NF-κB.[2] Many of these peptides are also engineered with a cell-penetrating peptide sequence, such as one derived from the Antennapedia homeodomain, to facilitate their entry into the cell.[1][3]
Quantitative Data on MyD88 Inhibitory Peptides
The efficacy of MyD88 inhibitory peptides is quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for peptides with this mechanism of action.
| Peptide/Compound | Assay | Cell Type | Outcome Measure | Result | Citation |
| MyD88 Inhibitor Peptide | NF-κB Reporter Assay | Human and Mouse Cells | Inhibition of TLR/IL-1R signaling | Effective at 5-50 µM | [1] |
| MyD88 Inhibitor Peptide | In vivo photoreceptor rescue | rd10 mice | Neuroprotection | Maximum effect at 2 mg/kg | [4] |
| ST2825 (peptidomimetic) | NF-κB Reporter Assay | HeLa cells | Inhibition of IL-1β induced NF-κB activation | Dose-dependent inhibition | [2] |
| ST2825 (peptidomimetic) | In vivo IL-6 production | Mice | Inhibition of IL-1β induced IL-6 | Dose-dependent inhibition | [2] |
| TJ-M2010-5 (inhibitor) | Co-immunoprecipitation | H9C2 cells | Inhibition of MyD88 homodimerization | Dose-dependent | [5] |
| P7-Pen (SLAMF1-derived peptide) | Cytokine mRNA expression | Human primary monocytes | Reduction of LPS-induced TNF, IL-6, and IL-1β mRNA | Significant reduction | [6] |
| Proteomics Analysis of MyD88 Inhibition in rd10 Mouse Retina | |
| Total Proteins Detected | 5586 |
| High Confidence Identifications (FDR p < 0.01) | 394 |
| Differentially Expressed Proteins | 42 |
| Citation | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of MyD88 inhibitory peptides.
Co-Immunoprecipitation (Co-IP) for MyD88 Homodimerization
This assay is used to determine if an inhibitory peptide can disrupt the self-association of MyD88.[7][8]
Materials:
-
HEK293T cells
-
Expression plasmids for HA-tagged MyD88 and FLAG-tagged MyD88
-
Lipofectamine 3000 or similar transfection reagent
-
MyD88 inhibitory peptide and control peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (anti-HA, anti-FLAG)
Protocol:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding HA-MyD88 and FLAG-MyD88.
-
Peptide Treatment: After 24 hours, treat the transfected cells with the MyD88 inhibitory peptide or a control peptide at the desired concentration for 1-6 hours.[7][9]
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 4 hours to capture the immune complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-MyD88.
-
Probe the membrane with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-MyD88.
-
-
Analysis: A reduction in the amount of HA-MyD88 detected in the presence of the inhibitory peptide indicates that the peptide has disrupted MyD88 homodimerization.
NF-κB Reporter Assay
This assay measures the downstream effect of MyD88 inhibition on NF-κB transcriptional activity.[10][11]
Materials:
-
HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MyD88 inhibitory peptide and control peptide.
-
Stimulating agent (e.g., LPS or TNF-α).
-
Luciferase assay reagent.
-
96-well white, opaque cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate.[10]
-
Peptide Pre-treatment: Pre-incubate the cells with various concentrations of the MyD88 inhibitory peptide or a control peptide for 1-24 hours.[3][10]
-
Stimulation: Add the stimulating agent (e.g., LPS) to the wells to activate the TLR4 pathway and incubate for 6 hours.[10]
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis: A dose-dependent decrease in luminescence in the presence of the inhibitory peptide indicates inhibition of the NF-κB pathway.
Mandatory Visualizations
Caption: TLR4/MyD88 signaling pathway and point of peptide inhibition.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: NF-κB reporter assay experimental workflow.
Conclusion
Peptides that inhibit the TLR4/MyD88 signaling pathway represent a targeted therapeutic strategy for a variety of inflammatory conditions. Their primary mechanism of action is the specific inhibition of MyD88 homodimerization, a critical step in the propagation of the inflammatory signal. This disruption prevents the recruitment of downstream kinases and ultimately suppresses the activation of NF-κB and the production of pro-inflammatory cytokines. The efficacy of these peptides can be robustly quantified using a combination of biochemical and cell-based assays, which are essential for their preclinical and clinical development. While the specific identity of an "this compound" peptide with this function remains unclear, the principles and methodologies outlined in this guide provide a comprehensive technical overview of this important class of therapeutic peptides.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. MyD88 Inhibitor Peptide (NBP2-29328): Novus Biologicals [novusbio.com]
- 4. Quantitative proteomic analysis after neuroprotective MyD88 inhibition in the retinal degeneration 10 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide derived from SLAMF1 prevents TLR4-mediated inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
The R18 Peptide and 14-3-3 Protein Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules that play a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2][3] They function primarily by binding to phosphoserine or phosphothreonine motifs on a vast array of target proteins. The R18 peptide, a 20-amino-acid sequence identified through phage display, has emerged as a potent and specific antagonist of 14-3-3 protein-protein interactions (PPIs).[1][4] Unlike most native 14-3-3 ligands, R18 binds with high affinity in a phosphorylation-independent manner, making it an invaluable tool for elucidating 14-3-3 function and a foundational molecule for developing therapeutic inhibitors. This guide provides an in-depth examination of the R18 and 14-3-3 interaction, covering the molecular basis of binding, quantitative affinity data, key experimental methodologies, and the functional consequences for cellular signaling pathways.
Introduction to 14-3-3 Proteins and the R18 Peptide
The 14-3-3 Protein Family
The 14-3-3 proteins are a family of acidic proteins of approximately 30 kDa, found in all eukaryotic organisms.[5] In mammals, seven isoforms have been identified (β, γ, ε, η, σ, τ, and ζ), which share a high degree of sequence homology, especially within the ligand-binding groove.[5][6] They exist predominantly as homo- and heterodimers, forming a characteristic U-shaped structure with two amphipathic grooves that serve as the binding sites for target proteins.[2][5] The primary mode of interaction involves the recognition of specific phosphorylated motifs, most commonly Mode 1 (RSXpSXP) and Mode 2 (RXY/FXpSXP), where pS represents a phosphoserine.[7][8] By binding to these motifs, 14-3-3 proteins can modulate their client proteins' activity, stability, or subcellular localization.
The R18 Peptide: A Pan-14-3-3 Antagonist
The R18 peptide (sequence: PHCVPRDLSWLDLEANMCLP) was isolated from a phage display library based on its ability to bind to 14-3-3 proteins with high affinity.[1][9] A key feature of R18 is that it does not require phosphorylation to bind, yet it effectively competes with and displaces both phosphorylated and non-phosphorylated native ligands.[9][10][11] This makes R18 a pan-antagonist of 14-3-3 interactions.[10] Its core binding motif has been identified as the pentapeptide sequence WLDLE.[10][12] The ability of R18 to disrupt 14-3-3 PPIs has established it as a critical research tool and a template for designing more potent inhibitors, such as difopein, a dimeric version of R18 created to enhance its pro-apoptotic activity in cells.[13][14]
Molecular Mechanism of the R18-14-3-3 Interaction
The high-affinity interaction between R18 and 14-3-3 is achieved through a remarkable mimicry of a phosphorylated peptide. The crystal structure of R18 in complex with 14-3-3ζ reveals that the peptide binds in the conserved amphipathic groove, the same site occupied by natural phosphopeptide ligands.[1][15][16]
-
Phospho-mimicry: The central WLDLE sequence of R18 is crucial for binding.[10] The acidic side chains of Aspartic Acid (D) and Glutamic Acid (E) within this motif project into the binding pocket and form salt bridges with a cluster of basic residues (Lys49, Arg56, and Arg127) in 14-3-3ζ.[13][15] This interaction structurally mimics the binding of a phosphate group from a phosphoserine residue.
-
Hydrophobic Contacts: In addition to the electrostatic interactions, the two Leucine (L) residues of the WLDLE motif, along with the Tryptophan (W), make extensive hydrophobic contacts with residues on the hydrophobic side of the 14-3-3 groove, including L172 and L220.[2][4][10]
This combination of electrostatic and hydrophobic interactions explains the high binding affinity and allows R18 to occupy the binding groove and act as a potent competitive inhibitor.[1][10]
Quantitative Binding Data
The affinity of the R18 peptide for various 14-3-3 isoforms has been determined using several biophysical techniques. The dissociation constant (Kd) is consistently reported to be in the nanomolar range, comparable to high-affinity phosphopeptide interactions.[2][10]
| Parameter | Value | 14-3-3 Isoform(s) | Method | Reference(s) |
| Dissociation Constant (KD) | 70 - 90 nM | Multiple isoforms | Phage Display (estimated) | [1][2][10][17] |
| Dissociation Constant (KD) | ≈ 80 nM | Not specified | Not specified | [9][11] |
Impact on Signaling Pathways
By competitively inhibiting the binding of client proteins, R18 can disrupt numerous signaling pathways regulated by 14-3-3. A classic example is its effect on the Raf-1 kinase pathway.
-
Raf-1 Kinase Regulation: The serine/threonine kinase Raf-1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. 14-3-3 binds to phosphoserine sites on Raf-1 (pS259 and pS621), an interaction that maintains Raf-1 in an inactive, protected conformation.[2] R18 efficiently blocks this interaction, which exposes Raf-1 to phosphatases, leading to its dephosphorylation and inactivation.[1][10] This demonstrates the crucial role of 14-3-3 as a positive regulator of Raf-1 signaling, which is antagonized by R18.
Below is a diagram illustrating the inhibitory effect of R18 on the 14-3-3-Raf-1 signaling axis.
References
- 1. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14-3-3 Proteins: Structure, Function, and Regulation | Annual Reviews [annualreviews.org]
- 3. Interaction of 14-3-3 with signaling proteins is mediated by the recognition of phosphoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 14-3-3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. link.springer.com [link.springer.com]
- 9. rndsystems.com [rndsystems.com]
- 10. The mechanism of R18 on 14-3-3 protein - Creative Peptides [creative-peptides.com]
- 11. R18 | 14.3.3 Proteins | Tocris Bioscience [tocris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]
- 14. 14-3-3 proteins as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. 14-3-3: A Case Study in PPI Modulation [mdpi.com]
- 17. portlandpress.com [portlandpress.com]
The R18 Peptide and 14-3-3 Protein Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules that play a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2][3] They function primarily by binding to phosphoserine or phosphothreonine motifs on a vast array of target proteins. The R18 peptide, a 20-amino-acid sequence identified through phage display, has emerged as a potent and specific antagonist of 14-3-3 protein-protein interactions (PPIs).[1][4] Unlike most native 14-3-3 ligands, R18 binds with high affinity in a phosphorylation-independent manner, making it an invaluable tool for elucidating 14-3-3 function and a foundational molecule for developing therapeutic inhibitors. This guide provides an in-depth examination of the R18 and 14-3-3 interaction, covering the molecular basis of binding, quantitative affinity data, key experimental methodologies, and the functional consequences for cellular signaling pathways.
Introduction to 14-3-3 Proteins and the R18 Peptide
The 14-3-3 Protein Family
The 14-3-3 proteins are a family of acidic proteins of approximately 30 kDa, found in all eukaryotic organisms.[5] In mammals, seven isoforms have been identified (β, γ, ε, η, σ, τ, and ζ), which share a high degree of sequence homology, especially within the ligand-binding groove.[5][6] They exist predominantly as homo- and heterodimers, forming a characteristic U-shaped structure with two amphipathic grooves that serve as the binding sites for target proteins.[2][5] The primary mode of interaction involves the recognition of specific phosphorylated motifs, most commonly Mode 1 (RSXpSXP) and Mode 2 (RXY/FXpSXP), where pS represents a phosphoserine.[7][8] By binding to these motifs, 14-3-3 proteins can modulate their client proteins' activity, stability, or subcellular localization.
The R18 Peptide: A Pan-14-3-3 Antagonist
The R18 peptide (sequence: PHCVPRDLSWLDLEANMCLP) was isolated from a phage display library based on its ability to bind to 14-3-3 proteins with high affinity.[1][9] A key feature of R18 is that it does not require phosphorylation to bind, yet it effectively competes with and displaces both phosphorylated and non-phosphorylated native ligands.[9][10][11] This makes R18 a pan-antagonist of 14-3-3 interactions.[10] Its core binding motif has been identified as the pentapeptide sequence WLDLE.[10][12] The ability of R18 to disrupt 14-3-3 PPIs has established it as a critical research tool and a template for designing more potent inhibitors, such as difopein, a dimeric version of R18 created to enhance its pro-apoptotic activity in cells.[13][14]
Molecular Mechanism of the R18-14-3-3 Interaction
The high-affinity interaction between R18 and 14-3-3 is achieved through a remarkable mimicry of a phosphorylated peptide. The crystal structure of R18 in complex with 14-3-3ζ reveals that the peptide binds in the conserved amphipathic groove, the same site occupied by natural phosphopeptide ligands.[1][15][16]
-
Phospho-mimicry: The central WLDLE sequence of R18 is crucial for binding.[10] The acidic side chains of Aspartic Acid (D) and Glutamic Acid (E) within this motif project into the binding pocket and form salt bridges with a cluster of basic residues (Lys49, Arg56, and Arg127) in 14-3-3ζ.[13][15] This interaction structurally mimics the binding of a phosphate group from a phosphoserine residue.
-
Hydrophobic Contacts: In addition to the electrostatic interactions, the two Leucine (L) residues of the WLDLE motif, along with the Tryptophan (W), make extensive hydrophobic contacts with residues on the hydrophobic side of the 14-3-3 groove, including L172 and L220.[2][4][10]
This combination of electrostatic and hydrophobic interactions explains the high binding affinity and allows R18 to occupy the binding groove and act as a potent competitive inhibitor.[1][10]
Quantitative Binding Data
The affinity of the R18 peptide for various 14-3-3 isoforms has been determined using several biophysical techniques. The dissociation constant (Kd) is consistently reported to be in the nanomolar range, comparable to high-affinity phosphopeptide interactions.[2][10]
| Parameter | Value | 14-3-3 Isoform(s) | Method | Reference(s) |
| Dissociation Constant (KD) | 70 - 90 nM | Multiple isoforms | Phage Display (estimated) | [1][2][10][17] |
| Dissociation Constant (KD) | ≈ 80 nM | Not specified | Not specified | [9][11] |
Impact on Signaling Pathways
By competitively inhibiting the binding of client proteins, R18 can disrupt numerous signaling pathways regulated by 14-3-3. A classic example is its effect on the Raf-1 kinase pathway.
-
Raf-1 Kinase Regulation: The serine/threonine kinase Raf-1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. 14-3-3 binds to phosphoserine sites on Raf-1 (pS259 and pS621), an interaction that maintains Raf-1 in an inactive, protected conformation.[2] R18 efficiently blocks this interaction, which exposes Raf-1 to phosphatases, leading to its dephosphorylation and inactivation.[1][10] This demonstrates the crucial role of 14-3-3 as a positive regulator of Raf-1 signaling, which is antagonized by R18.
Below is a diagram illustrating the inhibitory effect of R18 on the 14-3-3-Raf-1 signaling axis.
References
- 1. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14-3-3 Proteins: Structure, Function, and Regulation | Annual Reviews [annualreviews.org]
- 3. Interaction of 14-3-3 with signaling proteins is mediated by the recognition of phosphoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 14-3-3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. link.springer.com [link.springer.com]
- 9. rndsystems.com [rndsystems.com]
- 10. The mechanism of R18 on 14-3-3 protein - Creative Peptides [creative-peptides.com]
- 11. R18 | 14.3.3 Proteins | Tocris Bioscience [tocris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]
- 14. 14-3-3 proteins as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. 14-3-3: A Case Study in PPI Modulation [mdpi.com]
- 17. portlandpress.com [portlandpress.com]
RN-18: A Seminal Peptide Inhibitor in the Study of 14-3-3 Protein-Protein Interactions
An In-depth Technical Guide on the Discovery, Mechanism, and Application of RN-18
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins that play a critical role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] They function as molecular scaffolds, binding to a vast number of partner proteins, often in a phosphorylation-dependent manner, thereby modulating their function.[3][4] Given their central role in cellular signaling, dysregulation of 14-3-3 interactions is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3] The discovery of potent and specific modulators of 14-3-3 protein-protein interactions (PPIs) is therefore of significant interest. This technical guide focuses on this compound, a pioneering peptide antagonist of 14-3-3 proteins, detailing its discovery, mechanism of action, and the experimental protocols used for its characterization.
The Discovery and History of this compound
This compound was the first reported peptide inhibitor of 14-3-3 PPIs, identified by the Fu Laboratory through screening phage display libraries.[1][2][5] This seminal work provided a crucial tool for probing the function of 14-3-3 proteins. This compound is a 20-amino acid peptide that exhibited high affinity for various 14-3-3 isoforms.[1][5] Structural studies, including the cocrystal structure of this compound in a complex with 14-3-3ζ, revealed that the peptide occupies the conserved ligand-binding groove of the 14-3-3 protein.[2][5] This binding mode explains its potent inhibitory effect on the interaction between 14-3-3 and its natural ligands, such as the Raf-1 kinase.[5] The discovery of this compound paved the way for the development of other 14-3-3 antagonists and has been instrumental in elucidating the roles of 14-3-3 proteins in various signaling pathways.[3][5]
Quantitative Data: Binding Affinity and Inhibitory Potency
The interaction of this compound with 14-3-3 proteins has been quantified using various biophysical techniques. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | 14-3-3 Isoform(s) | Method | Reference |
| Binding Affinity (KD) | ~80 nM | Not specified | Not specified | [6] |
| 70-90 nM | Multiple isoforms | Not specified | [5][7] | |
| Inhibitory Concentration (IC50) | Not explicitly stated in search results | Pan-14-3-3 | Fluorescence Polarization | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and other 14-3-3 modulators are provided below.
Fluorescence Polarization (FP) Assay
This is a widely used method to monitor the binding of a small fluorescently labeled molecule (e.g., a phosphopeptide) to a larger protein (e.g., 14-3-3).[4][7] Inhibition of this interaction by a compound like this compound results in a decrease in fluorescence polarization.
Objective: To determine the inhibitory potency (IC50) of this compound against a specific 14-3-3/phosphopeptide interaction.
Materials:
-
Purified 14-3-3 protein (e.g., 14-3-3ζ).
-
Fluorescently labeled phosphopeptide corresponding to a known 14-3-3 binding motif (e.g., FAM- or TMR-labeled Raf-1 pS259 peptide).[4][8][9]
-
This compound peptide.
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween 20).[7][10]
-
Black, non-binding surface 384-well plates.[7]
-
A plate reader capable of measuring fluorescence polarization.[7]
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
To each well, add a fixed volume (e.g., 25 µL) of the 2x fluorescently labeled peptide solution.[8]
-
Add the serially diluted this compound peptide to the wells. Include a vehicle control (e.g., DMSO).[7]
-
Initiate the binding reaction by adding a fixed volume (e.g., 25 µL) of the 2x 14-3-3 protein solution to all wells.[8]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of the this compound and 14-3-3 interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., NTA chip for His-tagged proteins).[11]
-
Purified His-tagged 14-3-3 protein.[11]
-
This compound peptide.
-
Running buffer (e.g., HBS-EP buffer).
Procedure:
-
Immobilization:
-
Immobilize the purified His-tagged 14-3-3 protein onto the surface of the NTA sensor chip.[11]
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound peptide over the sensor surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in their native cellular environment.[12] It can be used to demonstrate that this compound disrupts the interaction between 14-3-3 and its binding partners within a cell.
Objective: To qualitatively or semi-quantitatively assess the ability of this compound to inhibit the interaction between 14-3-3 and a specific partner protein in cell lysates.
Materials:
-
Cultured cells expressing the proteins of interest.
-
This compound peptide.
-
Lysis buffer (e.g., RIPA buffer).[12]
-
Antibody specific to the 14-3-3 protein (for immunoprecipitation).[13]
-
Protein A/G-agarose or magnetic beads.[12]
-
Antibody specific to the partner protein (for western blotting).
-
SDS-PAGE and western blotting reagents.
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.[12]
-
Incubate the pre-cleared lysates with the anti-14-3-3 antibody to form antibody-antigen complexes.[13]
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads using SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against the partner protein to detect its presence in the immunoprecipitated complex. A decrease in the amount of the co-immunoprecipitated partner protein in the this compound-treated sample indicates inhibition of the interaction.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: 14-3-3 Regulation and this compound Inhibition
Caption: 14-3-3 regulation of client proteins and competitive inhibition by this compound.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for determining inhibitor potency using a Fluorescence Polarization assay.
Experimental Workflow: Co-Immunoprecipitation
Caption: General workflow for a Co-Immunoprecipitation experiment to test PPI inhibition.
Applications and Significance
This compound has been widely used as a research tool to disrupt 14-3-3 interactions and investigate their roles in various cellular contexts.[3][14] It has been instrumental in validating 14-3-3 as a potential drug target and has served as a benchmark for the development of second-generation peptide and small-molecule inhibitors. By competitively blocking the binding of client proteins, this compound has helped to elucidate the functional consequences of specific 14-3-3/ligand interactions in pathways controlling cell survival, proliferation, and differentiation.[5][6][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. The phospho-docking protein 14-3-3 regulates microtubule-associated proteins in oocytes including the chromosomal passenger Borealin | PLOS Genetics [journals.plos.org]
RN-18: A Seminal Peptide Inhibitor in the Study of 14-3-3 Protein-Protein Interactions
An In-depth Technical Guide on the Discovery, Mechanism, and Application of RN-18
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins that play a critical role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] They function as molecular scaffolds, binding to a vast number of partner proteins, often in a phosphorylation-dependent manner, thereby modulating their function.[3][4] Given their central role in cellular signaling, dysregulation of 14-3-3 interactions is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3] The discovery of potent and specific modulators of 14-3-3 protein-protein interactions (PPIs) is therefore of significant interest. This technical guide focuses on this compound, a pioneering peptide antagonist of 14-3-3 proteins, detailing its discovery, mechanism of action, and the experimental protocols used for its characterization.
The Discovery and History of this compound
This compound was the first reported peptide inhibitor of 14-3-3 PPIs, identified by the Fu Laboratory through screening phage display libraries.[1][2][5] This seminal work provided a crucial tool for probing the function of 14-3-3 proteins. This compound is a 20-amino acid peptide that exhibited high affinity for various 14-3-3 isoforms.[1][5] Structural studies, including the cocrystal structure of this compound in a complex with 14-3-3ζ, revealed that the peptide occupies the conserved ligand-binding groove of the 14-3-3 protein.[2][5] This binding mode explains its potent inhibitory effect on the interaction between 14-3-3 and its natural ligands, such as the Raf-1 kinase.[5] The discovery of this compound paved the way for the development of other 14-3-3 antagonists and has been instrumental in elucidating the roles of 14-3-3 proteins in various signaling pathways.[3][5]
Quantitative Data: Binding Affinity and Inhibitory Potency
The interaction of this compound with 14-3-3 proteins has been quantified using various biophysical techniques. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | 14-3-3 Isoform(s) | Method | Reference |
| Binding Affinity (KD) | ~80 nM | Not specified | Not specified | [6] |
| 70-90 nM | Multiple isoforms | Not specified | [5][7] | |
| Inhibitory Concentration (IC50) | Not explicitly stated in search results | Pan-14-3-3 | Fluorescence Polarization | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and other 14-3-3 modulators are provided below.
Fluorescence Polarization (FP) Assay
This is a widely used method to monitor the binding of a small fluorescently labeled molecule (e.g., a phosphopeptide) to a larger protein (e.g., 14-3-3).[4][7] Inhibition of this interaction by a compound like this compound results in a decrease in fluorescence polarization.
Objective: To determine the inhibitory potency (IC50) of this compound against a specific 14-3-3/phosphopeptide interaction.
Materials:
-
Purified 14-3-3 protein (e.g., 14-3-3ζ).
-
Fluorescently labeled phosphopeptide corresponding to a known 14-3-3 binding motif (e.g., FAM- or TMR-labeled Raf-1 pS259 peptide).[4][8][9]
-
This compound peptide.
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween 20).[7][10]
-
Black, non-binding surface 384-well plates.[7]
-
A plate reader capable of measuring fluorescence polarization.[7]
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
To each well, add a fixed volume (e.g., 25 µL) of the 2x fluorescently labeled peptide solution.[8]
-
Add the serially diluted this compound peptide to the wells. Include a vehicle control (e.g., DMSO).[7]
-
Initiate the binding reaction by adding a fixed volume (e.g., 25 µL) of the 2x 14-3-3 protein solution to all wells.[8]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of the this compound and 14-3-3 interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., NTA chip for His-tagged proteins).[11]
-
Purified His-tagged 14-3-3 protein.[11]
-
This compound peptide.
-
Running buffer (e.g., HBS-EP buffer).
Procedure:
-
Immobilization:
-
Immobilize the purified His-tagged 14-3-3 protein onto the surface of the NTA sensor chip.[11]
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound peptide over the sensor surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in their native cellular environment.[12] It can be used to demonstrate that this compound disrupts the interaction between 14-3-3 and its binding partners within a cell.
Objective: To qualitatively or semi-quantitatively assess the ability of this compound to inhibit the interaction between 14-3-3 and a specific partner protein in cell lysates.
Materials:
-
Cultured cells expressing the proteins of interest.
-
This compound peptide.
-
Lysis buffer (e.g., RIPA buffer).[12]
-
Antibody specific to the 14-3-3 protein (for immunoprecipitation).[13]
-
Protein A/G-agarose or magnetic beads.[12]
-
Antibody specific to the partner protein (for western blotting).
-
SDS-PAGE and western blotting reagents.
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.[12]
-
Incubate the pre-cleared lysates with the anti-14-3-3 antibody to form antibody-antigen complexes.[13]
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads using SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against the partner protein to detect its presence in the immunoprecipitated complex. A decrease in the amount of the co-immunoprecipitated partner protein in the this compound-treated sample indicates inhibition of the interaction.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: 14-3-3 Regulation and this compound Inhibition
Caption: 14-3-3 regulation of client proteins and competitive inhibition by this compound.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for determining inhibitor potency using a Fluorescence Polarization assay.
Experimental Workflow: Co-Immunoprecipitation
Caption: General workflow for a Co-Immunoprecipitation experiment to test PPI inhibition.
Applications and Significance
This compound has been widely used as a research tool to disrupt 14-3-3 interactions and investigate their roles in various cellular contexts.[3][14] It has been instrumental in validating 14-3-3 as a potential drug target and has served as a benchmark for the development of second-generation peptide and small-molecule inhibitors. By competitively blocking the binding of client proteins, this compound has helped to elucidate the functional consequences of specific 14-3-3/ligand interactions in pathways controlling cell survival, proliferation, and differentiation.[5][6][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. The phospho-docking protein 14-3-3 regulates microtubule-associated proteins in oocytes including the chromosomal passenger Borealin | PLOS Genetics [journals.plos.org]
Technical Guide: Elucidating the Structure of the RN-18 Peptide Complex with 14-3-3 Protein
Executive Summary
The 14-3-3 proteins are a family of highly conserved, dimeric scaffolding proteins that are critical regulators in a multitude of cellular signaling pathways, including cell cycle control, apoptosis, and signal transduction.[1] They function by binding to specific phosphoserine/phosphothreonine motifs on a vast number of partner proteins. The discovery of peptide and small molecule modulators of these interactions is a key focus in drug discovery. This guide provides a detailed technical overview of the structural and biophysical characteristics of the RN-18 (also known as R18) peptide, a potent antagonist of 14-3-3 protein-protein interactions (PPIs). We present its discovery, binding properties, the high-resolution crystal structure of its complex with 14-3-3ζ, and the experimental protocols used for its characterization.
Discovery and Mechanism of this compound
The this compound peptide is a 20-amino-acid synthetic antagonist of 14-3-3 proteins. It was identified by screening phage display libraries for peptides that bind to 14-3-3.[2] Unlike most endogenous 14-3-3 ligands, this compound binds with high affinity in a phosphorylation-independent manner.[3]
The peptide acts as a competitive inhibitor by occupying the conserved amphipathic groove on the 14-3-3 monomer, which serves as the binding site for its natural protein partners.[2][4] The core binding sequence of this compound, WLDLE, mimics a phosphopeptide motif.[5][6] The acidic side chains of the aspartate (D) and glutamate (E) residues in this motif form salt bridges with a key cluster of basic residues (including Lys49, Arg56, and Arg127) in the 14-3-3 binding pocket, the same residues that typically coordinate the phosphate group of a phosphoserine/threonine.[5] This structural mimicry explains its potent inhibitory effect on 14-3-3 interactions with both phosphorylated and some non-phosphorylated ligands.[2]
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition mechanism of the this compound peptide.
Caption: Competitive inhibition of 14-3-3 signaling by the this compound peptide.
Quantitative Data and Structural Parameters
The interaction between this compound and 14-3-3 proteins has been characterized biophysically and structurally. The key quantitative data are summarized below.
Table 1: this compound Peptide Properties
| Property | Value | Reference |
| Amino Acid Sequence | PHCVPRDLSWLDLE ANMCLP | [5] |
| Molecular Weight | 2309.69 Da | |
| Core Binding Motif | WLDLE | [5][6] |
Table 2: Binding Affinity and Stoichiometry
| Parameter | Value | Method / Isoform | Reference |
| Dissociation Constant (KD) | 70 - 90 nM (7-9 x 10-8 M) | Phage Display | [2] |
| Binding Stoichiometry (this compound:14-3-3) | 1:1 (per monomer) | X-ray Crystallography | [5] |
Table 3: Crystallographic Data for this compound / 14-3-3ζ Complex
| Parameter | Value | Reference |
| PDB ID | 1A38 | [5] |
| Resolution | 3.35 Å | [5] |
| Method | X-Ray Diffraction | [5] |
| Space Group | P 21 21 21 | [5] |
| R-value | 0.231 | [5] |
| R-free | 0.297 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. This section outlines the key protocols used in the discovery and characterization of the this compound peptide.
Protocol: Identification by Phage Display Panning
This protocol is a representative methodology for the discovery of high-affinity peptide antagonists from a phage library, as was done for this compound.[2]
-
Immobilization of Target: Coat wells of a 96-well microtiter plate with purified recombinant 14-3-3 protein (1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with blocking buffer (PBS with 2% BSA) for 2 hours at room temperature.
-
Panning (Round 1):
-
Incubate the phage display library (e.g., Ph.D.-12, containing ~10¹¹ phage particles) in the coated and blocked wells for 1 hour at room temperature with gentle agitation.
-
Wash the wells ten times with wash buffer to remove non-binding phage.
-
-
Elution: Elute the bound phage by adding a low-pH elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2) and incubating for 10 minutes. Immediately neutralize the eluate with 1 M Tris-HCl, pH 9.1.
-
Amplification: Infect a mid-log phase culture of E. coli (e.g., ER2738) with the eluted phage. Amplify the phage by growing the culture for 4-5 hours at 37°C with vigorous shaking.
-
Phage Precipitation: Precipitate the amplified phage from the culture supernatant using a PEG/NaCl solution overnight at 4°C. Resuspend the phage pellet in a small volume of PBS.
-
Subsequent Panning Rounds: Repeat steps 3-6 for two to three more rounds, using the amplified phage pool from the previous round as the input. The stringency of the washing steps can be increased in subsequent rounds (e.g., by increasing the Tween-20 concentration to 0.5%) to select for higher-affinity binders.[7]
-
Hit Identification: After the final round, isolate individual phage clones, amplify them, and sequence their DNA to identify the peptide inserts.[7] Peptides with consensus sequences or those that appear frequently are selected for further characterization.
Protocol: Characterization by X-ray Crystallography
This protocol outlines the general steps for determining the crystal structure of a 14-3-3 protein in complex with a peptide like this compound.[5]
-
Protein Expression and Purification:
-
Express the 14-3-3ζ isoform in E. coli BL21(DE3) cells using a suitable expression vector (e.g., pET-15b).[8]
-
Purify the protein using Ni²⁺-chelating chromatography, followed by removal of the affinity tag (e.g., His-tag) with a protease like thrombin.[8]
-
Conduct a final purification step using gel filtration chromatography (e.g., Superdex 200) to ensure a highly pure and homogenous protein sample.[8]
-
-
Peptide Preparation: Synthesize the this compound peptide using standard solid-phase peptide synthesis methods and purify it by reverse-phase HPLC to >95% purity.[9]
-
Crystallization (Hanging Drop Vapor Diffusion):
-
Mix the purified 14-3-3ζ protein (e.g., 10-12 mg/mL) with a 3-5 fold molar excess of the this compound peptide.
-
Pipette a 1-2 µL drop of the protein-peptide solution onto a siliconized coverslip.
-
Mix the drop with an equal volume of reservoir solution containing the precipitant (e.g., 28% PEG 400, 0.2 M CaCl₂, 0.1 M HEPES pH 7.5).[9]
-
Invert the coverslip and seal it over the reservoir well. Incubate the tray at a constant temperature (e.g., 20°C).
-
Monitor for crystal growth over several days to weeks.
-
-
Data Collection:
-
Harvest a suitable crystal using a nylon loop and flash-cool it in liquid nitrogen, using a cryoprotectant if necessary.
-
Collect X-ray diffraction data using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using appropriate software (e.g., HKL2000).
-
Solve the structure using molecular replacement, using a previously determined 14-3-3 structure as a search model.
-
Build the peptide into the observed electron density and refine the complete complex structure using software like PHENIX or REFMAC5.[5]
-
Experimental and Logical Workflows
Visualizing the workflow from discovery to structural determination provides a clear overview of the research process.
Discovery and Characterization Workflow
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. 1a38 - 14-3-3 PROTEIN ZETA BOUND TO R18 PEPTIDE - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Structural insights into the functional roles of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposed Loop Domains of Complexed 14-3-3 Proteins Contribute to Structural Diversity and Functional Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elucidating the Structure of the RN-18 Peptide Complex with 14-3-3 Protein
Executive Summary
The 14-3-3 proteins are a family of highly conserved, dimeric scaffolding proteins that are critical regulators in a multitude of cellular signaling pathways, including cell cycle control, apoptosis, and signal transduction.[1] They function by binding to specific phosphoserine/phosphothreonine motifs on a vast number of partner proteins. The discovery of peptide and small molecule modulators of these interactions is a key focus in drug discovery. This guide provides a detailed technical overview of the structural and biophysical characteristics of the RN-18 (also known as R18) peptide, a potent antagonist of 14-3-3 protein-protein interactions (PPIs). We present its discovery, binding properties, the high-resolution crystal structure of its complex with 14-3-3ζ, and the experimental protocols used for its characterization.
Discovery and Mechanism of this compound
The this compound peptide is a 20-amino-acid synthetic antagonist of 14-3-3 proteins. It was identified by screening phage display libraries for peptides that bind to 14-3-3.[2] Unlike most endogenous 14-3-3 ligands, this compound binds with high affinity in a phosphorylation-independent manner.[3]
The peptide acts as a competitive inhibitor by occupying the conserved amphipathic groove on the 14-3-3 monomer, which serves as the binding site for its natural protein partners.[2][4] The core binding sequence of this compound, WLDLE, mimics a phosphopeptide motif.[5][6] The acidic side chains of the aspartate (D) and glutamate (E) residues in this motif form salt bridges with a key cluster of basic residues (including Lys49, Arg56, and Arg127) in the 14-3-3 binding pocket, the same residues that typically coordinate the phosphate group of a phosphoserine/threonine.[5] This structural mimicry explains its potent inhibitory effect on 14-3-3 interactions with both phosphorylated and some non-phosphorylated ligands.[2]
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition mechanism of the this compound peptide.
Caption: Competitive inhibition of 14-3-3 signaling by the this compound peptide.
Quantitative Data and Structural Parameters
The interaction between this compound and 14-3-3 proteins has been characterized biophysically and structurally. The key quantitative data are summarized below.
Table 1: this compound Peptide Properties
| Property | Value | Reference |
| Amino Acid Sequence | PHCVPRDLSWLDLE ANMCLP | [5] |
| Molecular Weight | 2309.69 Da | |
| Core Binding Motif | WLDLE | [5][6] |
Table 2: Binding Affinity and Stoichiometry
| Parameter | Value | Method / Isoform | Reference |
| Dissociation Constant (KD) | 70 - 90 nM (7-9 x 10-8 M) | Phage Display | [2] |
| Binding Stoichiometry (this compound:14-3-3) | 1:1 (per monomer) | X-ray Crystallography | [5] |
Table 3: Crystallographic Data for this compound / 14-3-3ζ Complex
| Parameter | Value | Reference |
| PDB ID | 1A38 | [5] |
| Resolution | 3.35 Å | [5] |
| Method | X-Ray Diffraction | [5] |
| Space Group | P 21 21 21 | [5] |
| R-value | 0.231 | [5] |
| R-free | 0.297 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. This section outlines the key protocols used in the discovery and characterization of the this compound peptide.
Protocol: Identification by Phage Display Panning
This protocol is a representative methodology for the discovery of high-affinity peptide antagonists from a phage library, as was done for this compound.[2]
-
Immobilization of Target: Coat wells of a 96-well microtiter plate with purified recombinant 14-3-3 protein (1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with blocking buffer (PBS with 2% BSA) for 2 hours at room temperature.
-
Panning (Round 1):
-
Incubate the phage display library (e.g., Ph.D.-12, containing ~10¹¹ phage particles) in the coated and blocked wells for 1 hour at room temperature with gentle agitation.
-
Wash the wells ten times with wash buffer to remove non-binding phage.
-
-
Elution: Elute the bound phage by adding a low-pH elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2) and incubating for 10 minutes. Immediately neutralize the eluate with 1 M Tris-HCl, pH 9.1.
-
Amplification: Infect a mid-log phase culture of E. coli (e.g., ER2738) with the eluted phage. Amplify the phage by growing the culture for 4-5 hours at 37°C with vigorous shaking.
-
Phage Precipitation: Precipitate the amplified phage from the culture supernatant using a PEG/NaCl solution overnight at 4°C. Resuspend the phage pellet in a small volume of PBS.
-
Subsequent Panning Rounds: Repeat steps 3-6 for two to three more rounds, using the amplified phage pool from the previous round as the input. The stringency of the washing steps can be increased in subsequent rounds (e.g., by increasing the Tween-20 concentration to 0.5%) to select for higher-affinity binders.[7]
-
Hit Identification: After the final round, isolate individual phage clones, amplify them, and sequence their DNA to identify the peptide inserts.[7] Peptides with consensus sequences or those that appear frequently are selected for further characterization.
Protocol: Characterization by X-ray Crystallography
This protocol outlines the general steps for determining the crystal structure of a 14-3-3 protein in complex with a peptide like this compound.[5]
-
Protein Expression and Purification:
-
Express the 14-3-3ζ isoform in E. coli BL21(DE3) cells using a suitable expression vector (e.g., pET-15b).[8]
-
Purify the protein using Ni²⁺-chelating chromatography, followed by removal of the affinity tag (e.g., His-tag) with a protease like thrombin.[8]
-
Conduct a final purification step using gel filtration chromatography (e.g., Superdex 200) to ensure a highly pure and homogenous protein sample.[8]
-
-
Peptide Preparation: Synthesize the this compound peptide using standard solid-phase peptide synthesis methods and purify it by reverse-phase HPLC to >95% purity.[9]
-
Crystallization (Hanging Drop Vapor Diffusion):
-
Mix the purified 14-3-3ζ protein (e.g., 10-12 mg/mL) with a 3-5 fold molar excess of the this compound peptide.
-
Pipette a 1-2 µL drop of the protein-peptide solution onto a siliconized coverslip.
-
Mix the drop with an equal volume of reservoir solution containing the precipitant (e.g., 28% PEG 400, 0.2 M CaCl₂, 0.1 M HEPES pH 7.5).[9]
-
Invert the coverslip and seal it over the reservoir well. Incubate the tray at a constant temperature (e.g., 20°C).
-
Monitor for crystal growth over several days to weeks.
-
-
Data Collection:
-
Harvest a suitable crystal using a nylon loop and flash-cool it in liquid nitrogen, using a cryoprotectant if necessary.
-
Collect X-ray diffraction data using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using appropriate software (e.g., HKL2000).
-
Solve the structure using molecular replacement, using a previously determined 14-3-3 structure as a search model.
-
Build the peptide into the observed electron density and refine the complete complex structure using software like PHENIX or REFMAC5.[5]
-
Experimental and Logical Workflows
Visualizing the workflow from discovery to structural determination provides a clear overview of the research process.
Discovery and Characterization Workflow
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. 1a38 - 14-3-3 PROTEIN ZETA BOUND TO R18 PEPTIDE - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Structural insights into the functional roles of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposed Loop Domains of Complexed 14-3-3 Proteins Contribute to Structural Diversity and Functional Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
RN-18 Peptide: A High-Affinity Antagonist of 14-3-3 Proteins - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the RN-18 peptide for the 14-3-3 protein family. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and a visualization of the peptide's role in a relevant signaling pathway.
Core Concept: this compound Peptide as a Pan-Antagonist of 14-3-3 Proteins
The this compound peptide is a non-phosphorylated, high-affinity ligand for 14-3-3 proteins, discovered through phage display screening.[1] It functions as a potent antagonist by binding to the highly conserved amphipathic groove of 14-3-3 proteins, the same site where these proteins typically bind to their phosphorylated partner proteins.[1][2] This competitive binding effectively disrupts the interactions between 14-3-3 and its numerous downstream targets, making this compound a valuable tool for studying 14-3-3-mediated signaling pathways. The core binding motif of this compound has been identified as the sequence WLDLE.[3]
Quantitative Binding Affinity Data
The this compound peptide exhibits a high binding affinity for multiple isoforms of the 14-3-3 protein family. While it is often described as a "pan-antagonist," suggesting broad-spectrum activity, detailed comparative studies quantifying the binding affinity of this compound for each of the seven mammalian 14-3-3 isoforms (β, γ, ε, ζ, η, τ, and σ) are not extensively available in the reviewed literature. However, the existing data consistently indicate a strong interaction in the nanomolar range.
| 14-3-3 Isoform(s) | Binding Affinity (Kd) | Experimental Method | Reference |
| Multiple Isoforms | 70-90 nM | Phage Display | [1] |
| Zeta (ζ) | Not explicitly quantified, but high-affinity binding confirmed | Co-crystal structure analysis | [1][3] |
Note: The available literature frequently refers to this compound's high affinity for "different" or "multiple" 14-3-3 isoforms without providing a side-by-side quantitative comparison for all seven isoforms.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of the this compound peptide to 14-3-3 proteins. These protocols are based on established practices for studying protein-peptide interactions.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a larger protein.
Objective: To determine the binding affinity (Kd) of this compound for a specific 14-3-3 isoform.
Materials:
-
Fluorescently labeled this compound peptide (e.g., with FITC or TAMRA)
-
Purified recombinant 14-3-3 protein isoform
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, non-binding surface 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled this compound peptide in the assay buffer. The final concentration in the assay should be low (typically 1-10 nM) to ensure that the concentration of the labeled peptide is well below the Kd.
-
Prepare a series of dilutions of the 14-3-3 protein in the assay buffer. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1 nM to 1 µM).
-
-
Assay Setup:
-
To each well of the microplate, add a fixed volume of the fluorescently labeled this compound peptide solution.
-
Add an equal volume of the different concentrations of the 14-3-3 protein solution to the wells. Include a control with buffer only (no protein) to determine the baseline polarization of the free peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
-
Plot the measured fluorescence polarization values as a function of the 14-3-3 protein concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (in this case, this compound peptide) to a ligand (14-3-3 protein) immobilized on a sensor chip.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the this compound and 14-3-3 interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant 14-3-3 protein
-
This compound peptide
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of 14-3-3 Protein:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified 14-3-3 protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound peptide in the running buffer (e.g., ranging from 1 nM to 500 nM).
-
Inject the different concentrations of the this compound peptide over the immobilized 14-3-3 surface and a reference flow cell (without immobilized protein).
-
Monitor the binding in real-time as a change in response units (RU).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound peptide before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound and 14-3-3 interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant 14-3-3 protein
-
This compound peptide
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Sample Preparation:
-
Dialyze both the 14-3-3 protein and the this compound peptide extensively against the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both protein and peptide solutions.
-
-
ITC Experiment:
-
Load the 14-3-3 protein into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the this compound peptide into the injection syringe (typically at a concentration 10-20 times higher than the protein concentration).
-
Perform a series of small, sequential injections of the this compound peptide into the 14-3-3 protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the inhibitory effect of the this compound peptide on the Raf-1 signaling pathway and a general experimental workflow for determining binding affinity.
Caption: Inhibition of the Raf-1 signaling pathway by the this compound peptide.
Caption: Workflow for determining this compound and 14-3-3 binding affinity.
References
RN-18 Peptide: A High-Affinity Antagonist of 14-3-3 Proteins - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the RN-18 peptide for the 14-3-3 protein family. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and a visualization of the peptide's role in a relevant signaling pathway.
Core Concept: this compound Peptide as a Pan-Antagonist of 14-3-3 Proteins
The this compound peptide is a non-phosphorylated, high-affinity ligand for 14-3-3 proteins, discovered through phage display screening.[1] It functions as a potent antagonist by binding to the highly conserved amphipathic groove of 14-3-3 proteins, the same site where these proteins typically bind to their phosphorylated partner proteins.[1][2] This competitive binding effectively disrupts the interactions between 14-3-3 and its numerous downstream targets, making this compound a valuable tool for studying 14-3-3-mediated signaling pathways. The core binding motif of this compound has been identified as the sequence WLDLE.[3]
Quantitative Binding Affinity Data
The this compound peptide exhibits a high binding affinity for multiple isoforms of the 14-3-3 protein family. While it is often described as a "pan-antagonist," suggesting broad-spectrum activity, detailed comparative studies quantifying the binding affinity of this compound for each of the seven mammalian 14-3-3 isoforms (β, γ, ε, ζ, η, τ, and σ) are not extensively available in the reviewed literature. However, the existing data consistently indicate a strong interaction in the nanomolar range.
| 14-3-3 Isoform(s) | Binding Affinity (Kd) | Experimental Method | Reference |
| Multiple Isoforms | 70-90 nM | Phage Display | [1] |
| Zeta (ζ) | Not explicitly quantified, but high-affinity binding confirmed | Co-crystal structure analysis | [1][3] |
Note: The available literature frequently refers to this compound's high affinity for "different" or "multiple" 14-3-3 isoforms without providing a side-by-side quantitative comparison for all seven isoforms.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of the this compound peptide to 14-3-3 proteins. These protocols are based on established practices for studying protein-peptide interactions.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a larger protein.
Objective: To determine the binding affinity (Kd) of this compound for a specific 14-3-3 isoform.
Materials:
-
Fluorescently labeled this compound peptide (e.g., with FITC or TAMRA)
-
Purified recombinant 14-3-3 protein isoform
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, non-binding surface 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled this compound peptide in the assay buffer. The final concentration in the assay should be low (typically 1-10 nM) to ensure that the concentration of the labeled peptide is well below the Kd.
-
Prepare a series of dilutions of the 14-3-3 protein in the assay buffer. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1 nM to 1 µM).
-
-
Assay Setup:
-
To each well of the microplate, add a fixed volume of the fluorescently labeled this compound peptide solution.
-
Add an equal volume of the different concentrations of the 14-3-3 protein solution to the wells. Include a control with buffer only (no protein) to determine the baseline polarization of the free peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
-
Plot the measured fluorescence polarization values as a function of the 14-3-3 protein concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (in this case, this compound peptide) to a ligand (14-3-3 protein) immobilized on a sensor chip.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the this compound and 14-3-3 interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant 14-3-3 protein
-
This compound peptide
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of 14-3-3 Protein:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified 14-3-3 protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound peptide in the running buffer (e.g., ranging from 1 nM to 500 nM).
-
Inject the different concentrations of the this compound peptide over the immobilized 14-3-3 surface and a reference flow cell (without immobilized protein).
-
Monitor the binding in real-time as a change in response units (RU).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound peptide before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound and 14-3-3 interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant 14-3-3 protein
-
This compound peptide
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Sample Preparation:
-
Dialyze both the 14-3-3 protein and the this compound peptide extensively against the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both protein and peptide solutions.
-
-
ITC Experiment:
-
Load the 14-3-3 protein into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the this compound peptide into the injection syringe (typically at a concentration 10-20 times higher than the protein concentration).
-
Perform a series of small, sequential injections of the this compound peptide into the 14-3-3 protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the inhibitory effect of the this compound peptide on the Raf-1 signaling pathway and a general experimental workflow for determining binding affinity.
Caption: Inhibition of the Raf-1 signaling pathway by the this compound peptide.
Caption: Workflow for determining this compound and 14-3-3 binding affinity.
References
The Multifaceted Roles of Rad18 and IL-18 in Cellular Functions: An In-depth Technical Guide
References
- 1. Cell cycle stage-specific roles of Rad18 in tolerance and repair of oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamline Your siRNA Transfections | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Rad18 Regulates DNA Polymerase κ and Is Required for Recovery from S-Phase Checkpoint-Mediated Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PCNA Mono-ubiquitination and Activation of Translesion DNA Polymerases by DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic Flexibility of Ubiquitin on Proliferating Cell Nuclear Antigen (PCNA) in Translesion Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of HLTF-mediated PCNA polyubiquitination by RFC and PCNA monoubiquitination levels determines choice of damage tolerance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rad18 guides polη to replication stalling sites through physical interaction and PCNA monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 18. Antigen-Independent IFN-γ Production by Human Naïve CD4+ T Cells Activated by IL-12 Plus IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The inflammatory cytokine IL-18 induces self-reactive innate antibody responses regulated by natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 26. Impaired IL-18 processing protects caspase-1–deficient mice from ischemic acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
- 28. Secretion of interferon-γ by human macrophages demonstrated at the single-cell level after costimulation with interleukin (IL)-12 plus IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Roles of Rad18 and IL-18 in Cellular Functions: An In-depth Technical Guide
References
- 1. Cell cycle stage-specific roles of Rad18 in tolerance and repair of oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamline Your siRNA Transfections | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Rad18 Regulates DNA Polymerase κ and Is Required for Recovery from S-Phase Checkpoint-Mediated Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PCNA Mono-ubiquitination and Activation of Translesion DNA Polymerases by DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic Flexibility of Ubiquitin on Proliferating Cell Nuclear Antigen (PCNA) in Translesion Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of HLTF-mediated PCNA polyubiquitination by RFC and PCNA monoubiquitination levels determines choice of damage tolerance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rad18 guides polη to replication stalling sites through physical interaction and PCNA monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 18. Antigen-Independent IFN-γ Production by Human Naïve CD4+ T Cells Activated by IL-12 Plus IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The inflammatory cytokine IL-18 induces self-reactive innate antibody responses regulated by natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 26. Impaired IL-18 processing protects caspase-1–deficient mice from ischemic acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
- 28. Secretion of interferon-γ by human macrophages demonstrated at the single-cell level after costimulation with interleukin (IL)-12 plus IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
RN-18 role in signal transduction pathways
An In-depth Technical Guide to the Role of Interleukin-18 in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-18 (IL-18), a pleiotropic cytokine of the IL-1 superfamily, is a critical mediator of innate and adaptive immunity. Initially identified as an interferon-gamma (IFN-γ) inducing factor, its role has expanded to encompass a wide range of cellular processes, including inflammation, host defense, and the pathogenesis of various diseases such as autoimmune disorders and cancer. This technical guide provides a comprehensive overview of the IL-18 signaling pathway, detailing its molecular components, downstream effector pathways, and regulatory mechanisms. We present quantitative data on receptor-ligand interactions, detailed experimental protocols for studying IL-18 signaling, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Interleukin-18 (IL-18)
IL-18 is a pro-inflammatory cytokine produced by a variety of cell types, including macrophages, dendritic cells, and epithelial cells.[1] It is synthesized as an inactive 24-kDa precursor (pro-IL-18) that requires cleavage by caspase-1 within the inflammasome to become its active 18-kDa form.[1][2] The activity of IL-18 is tightly regulated by its natural antagonist, the IL-18 binding protein (IL-18BP), which binds to IL-18 with high affinity, preventing its interaction with its receptor.[3][4] An imbalance between IL-18 and IL-18BP is associated with the severity of several inflammatory diseases.[4]
The IL-18 Receptor and Ligand Binding
The biological effects of IL-18 are mediated through its binding to a heterodimeric receptor complex composed of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ) subunits.[4]
-
IL-18Rα (IL-1Rrp): This subunit is responsible for the initial low-affinity binding of IL-18.[5]
-
IL-18Rβ (AcPL): Upon IL-18 binding to IL-18Rα, IL-18Rβ is recruited to the complex, leading to the formation of a high-affinity signaling-competent receptor.[4][5]
The formation of this ternary complex is a prerequisite for the initiation of downstream signaling cascades.
Quantitative Data: Ligand-Receptor and Inhibitor Interactions
| Interacting Molecules | Dissociation Constant (Kd) | Notes |
| IL-18 and IL-18Rα | Weak affinity | [5] |
| IL-18 and IL-18Rα/β complex | High affinity | [5] |
| IL-18 and IL-18BP | ~400 pM | IL-18BP binds to IL-18 with significantly higher affinity than IL-18Rα, acting as a potent inhibitor.[3] |
| Decoy-Resistant IL-18 (DR-18) and IL-18BP | No significant binding | Engineered to evade neutralization by IL-18BP while retaining the ability to signal through the IL-18R complex.[6][7] |
IL-18 Signal Transduction Pathways
Upon formation of the IL-18/IL-18Rα/IL-18Rβ complex, the intracellular Toll-Interleukin 1 Receptor (TIR) domains of the receptor subunits associate, initiating a downstream signaling cascade.[8] This process involves the recruitment of adaptor proteins and the activation of several key signaling pathways.
MyD88-Dependent Pathway
The canonical IL-18 signaling pathway is dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).
-
Recruitment of MyD88: The association of the TIR domains creates a scaffold for the recruitment of MyD88.[4][9]
-
Formation of the Myddosome: MyD88 recruits members of the IL-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4, IRAK1, and IRAK2, to form a complex known as the Myddosome.[2]
-
Activation of TRAF6: The Myddosome then recruits and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[2][9]
Downstream Effector Pathways
The activation of TRAF6 leads to the stimulation of multiple downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
-
NF-κB Pathway: TRAF6 activation leads to the phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of target genes, including those encoding pro-inflammatory cytokines, chemokines, and cell adhesion molecules.[1]
-
MAPK Pathways: TRAF6 also activates the MAPK signaling cascades, including p38 MAPK, c-Jun N-terminal Kinase (JNK), and Extracellular signal-Regulated Kinase (ERK).[1] These pathways regulate a diverse range of cellular processes, including proliferation, differentiation, and apoptosis. In some cellular contexts, IL-18 signaling preferentially activates the p38 MAPK and JNK pathways over the NF-κB pathway.[10]
-
PI3K/Akt Pathway: IL-18 has also been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and metabolism.[1]
Signaling Pathway Diagrams
References
- 1. abeomics.com [abeomics.com]
- 2. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin‑18 binding protein: Biological properties and roles in human and animal immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interleukin-18 and IL-18 Binding Protein [frontiersin.org]
- 5. IL-18 receptor beta-induced changes in the presentation of IL-18 binding sites affect ligand binding and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Decoy-resistant IL-18 reshapes the tumor microenvironment and enhances rejection by anti–CTLA-4 in renal cell carcinoma [insight.jci.org]
- 7. IL-18BP is a secreted immune checkpoint and barrier to IL-18 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineered IL-18 variants with half-life extension and improved stability for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Machine learning implicates the IL-18 signaling axis in severe asthma [insight.jci.org]
RN-18 role in signal transduction pathways
An In-depth Technical Guide to the Role of Interleukin-18 in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-18 (IL-18), a pleiotropic cytokine of the IL-1 superfamily, is a critical mediator of innate and adaptive immunity. Initially identified as an interferon-gamma (IFN-γ) inducing factor, its role has expanded to encompass a wide range of cellular processes, including inflammation, host defense, and the pathogenesis of various diseases such as autoimmune disorders and cancer. This technical guide provides a comprehensive overview of the IL-18 signaling pathway, detailing its molecular components, downstream effector pathways, and regulatory mechanisms. We present quantitative data on receptor-ligand interactions, detailed experimental protocols for studying IL-18 signaling, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Interleukin-18 (IL-18)
IL-18 is a pro-inflammatory cytokine produced by a variety of cell types, including macrophages, dendritic cells, and epithelial cells.[1] It is synthesized as an inactive 24-kDa precursor (pro-IL-18) that requires cleavage by caspase-1 within the inflammasome to become its active 18-kDa form.[1][2] The activity of IL-18 is tightly regulated by its natural antagonist, the IL-18 binding protein (IL-18BP), which binds to IL-18 with high affinity, preventing its interaction with its receptor.[3][4] An imbalance between IL-18 and IL-18BP is associated with the severity of several inflammatory diseases.[4]
The IL-18 Receptor and Ligand Binding
The biological effects of IL-18 are mediated through its binding to a heterodimeric receptor complex composed of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ) subunits.[4]
-
IL-18Rα (IL-1Rrp): This subunit is responsible for the initial low-affinity binding of IL-18.[5]
-
IL-18Rβ (AcPL): Upon IL-18 binding to IL-18Rα, IL-18Rβ is recruited to the complex, leading to the formation of a high-affinity signaling-competent receptor.[4][5]
The formation of this ternary complex is a prerequisite for the initiation of downstream signaling cascades.
Quantitative Data: Ligand-Receptor and Inhibitor Interactions
| Interacting Molecules | Dissociation Constant (Kd) | Notes |
| IL-18 and IL-18Rα | Weak affinity | [5] |
| IL-18 and IL-18Rα/β complex | High affinity | [5] |
| IL-18 and IL-18BP | ~400 pM | IL-18BP binds to IL-18 with significantly higher affinity than IL-18Rα, acting as a potent inhibitor.[3] |
| Decoy-Resistant IL-18 (DR-18) and IL-18BP | No significant binding | Engineered to evade neutralization by IL-18BP while retaining the ability to signal through the IL-18R complex.[6][7] |
IL-18 Signal Transduction Pathways
Upon formation of the IL-18/IL-18Rα/IL-18Rβ complex, the intracellular Toll-Interleukin 1 Receptor (TIR) domains of the receptor subunits associate, initiating a downstream signaling cascade.[8] This process involves the recruitment of adaptor proteins and the activation of several key signaling pathways.
MyD88-Dependent Pathway
The canonical IL-18 signaling pathway is dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).
-
Recruitment of MyD88: The association of the TIR domains creates a scaffold for the recruitment of MyD88.[4][9]
-
Formation of the Myddosome: MyD88 recruits members of the IL-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4, IRAK1, and IRAK2, to form a complex known as the Myddosome.[2]
-
Activation of TRAF6: The Myddosome then recruits and activates TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[2][9]
Downstream Effector Pathways
The activation of TRAF6 leads to the stimulation of multiple downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
-
NF-κB Pathway: TRAF6 activation leads to the phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of target genes, including those encoding pro-inflammatory cytokines, chemokines, and cell adhesion molecules.[1]
-
MAPK Pathways: TRAF6 also activates the MAPK signaling cascades, including p38 MAPK, c-Jun N-terminal Kinase (JNK), and Extracellular signal-Regulated Kinase (ERK).[1] These pathways regulate a diverse range of cellular processes, including proliferation, differentiation, and apoptosis. In some cellular contexts, IL-18 signaling preferentially activates the p38 MAPK and JNK pathways over the NF-κB pathway.[10]
-
PI3K/Akt Pathway: IL-18 has also been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and metabolism.[1]
Signaling Pathway Diagrams
References
- 1. abeomics.com [abeomics.com]
- 2. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin‑18 binding protein: Biological properties and roles in human and animal immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interleukin-18 and IL-18 Binding Protein [frontiersin.org]
- 5. IL-18 receptor beta-induced changes in the presentation of IL-18 binding sites affect ligand binding and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Decoy-resistant IL-18 reshapes the tumor microenvironment and enhances rejection by anti–CTLA-4 in renal cell carcinoma [insight.jci.org]
- 7. IL-18BP is a secreted immune checkpoint and barrier to IL-18 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineered IL-18 variants with half-life extension and improved stability for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Machine learning implicates the IL-18 signaling axis in severe asthma [insight.jci.org]
Investigating Protein-Protein Interactions with Interleukin-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data relevant to the investigation of protein-protein interactions involving Interleukin-18 (IL-18). Mistakenly referred to as RN-18, Interleukin-18 is a pro-inflammatory cytokine that plays a crucial role in the immune system. Its signaling cascade is initiated by a series of protein-protein interactions, making it a key target for therapeutic intervention in a variety of inflammatory diseases and cancers. This guide offers detailed experimental protocols, quantitative data for key interactions, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to Interleukin-18 and its Interactions
Interleukin-18 is a member of the IL-1 superfamily of cytokines and is a key mediator of both innate and adaptive immune responses.[1][2] It is initially synthesized as an inactive precursor that requires cleavage by caspase-1 to become a mature, active cytokine.[3] The biological activity of IL-18 is mediated through its interaction with a heterodimeric receptor complex consisting of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ).[1][4] This initial binding event triggers a downstream signaling cascade that involves the recruitment of several adaptor proteins, including Myeloid differentiation primary response 88 (MyD88), leading to the activation of transcription factors such as NF-κB and subsequent expression of inflammatory genes.[1][5][6] The activity of IL-18 is tightly regulated by the naturally occurring IL-18 binding protein (IL-18BP), which binds to IL-18 with high affinity and prevents its interaction with the receptor complex.[3][7]
Quantitative Data on IL-18 Protein-Protein Interactions
The following tables summarize the key quantitative data related to the protein-protein interactions of Interleukin-18. These values, primarily dissociation constants (Kd), provide a measure of the binding affinity between IL-18 and its interacting partners. Lower Kd values indicate a stronger binding affinity.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Human IL-18 and IL-18Rα | Surface Plasmon Resonance | ~50 nM | [8] |
| Human IL-18 and IL-18Rα | Surface Plasmon Resonance | 4.7 nM | [5] |
| Human IL-18, IL-18Rα, and IL-18Rβ complex | - | 100-fold increase in affinity compared to IL-18Rα alone | [8] |
| Human IL-18 and IL-18 Binding Protein (IL-18BP) | - | ~400 pM | [3][9] |
| Human IL-18 and IL-18 Binding Protein (IL-18BP) | - | 26-50 pM | [10] |
Table 1: Binding affinities of Interleukin-18 with its primary interacting partners.
| Analyte | Method | Median Concentration (Healthy Subjects) | Reference |
| Serum IL-18 | ELISA | 80-120 pg/mL | [3] |
| Serum IL-18BP | ELISA | 2,000-3,000 pg/mL | [3] |
| Plasma IL-18 | Olink Proximity Extension Assay | Cutoff value for therapeutic response: 244.29 pg/mL | [11][12] |
| Plasma IL-18R1 | Olink Proximity Extension Assay | Cutoff value for therapeutic response: 325.97 pg/mL | [11][12] |
Table 2: Circulating levels of Interleukin-18 and its related proteins.
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to investigate the protein-protein interactions of IL-18.
Co-Immunoprecipitation (Co-IP) to Identify IL-18 Interacting Proteins
Co-immunoprecipitation is a powerful technique to identify proteins that bind to a protein of interest within a cell lysate. The following is a general protocol that can be adapted for the study of IL-18 interactions.
1. Cell Lysis:
-
Culture cells to an appropriate density (e.g., 80-90% confluency).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose or magnetic beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.
3. Immunoprecipitation:
-
Add a primary antibody specific for the "bait" protein (e.g., anti-IL-18Rα) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer or a specified wash buffer. Each wash should be followed by centrifugation to pellet the beads. These washes are critical to remove non-specifically bound proteins.
5. Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins from the beads by adding 1x SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Alternatively, for downstream applications that require native proteins, elution can be performed using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) followed by neutralization.
6. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against the expected interacting protein ("prey," e.g., anti-MyD88).
-
For discovery of novel interacting partners, the eluted proteins can be identified by mass spectrometry.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
1. Instrument and Chip Preparation:
-
Use an SPR instrument such as a BiaCore T200.
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Equilibrate the chip with running buffer (e.g., 10 mM TRIS pH 7.4, 150 mM NaCl, 3 mM EDTA, and 0.05% surfactant P20).
2. Ligand Immobilization:
-
Covalently couple the "ligand" (e.g., anti-IL-18 antibody or recombinant IL-18Rα) to the sensor chip surface using standard amine coupling chemistry.
-
The amount of immobilized ligand should be optimized to avoid mass transport limitations.
3. Analyte Injection:
-
Inject a series of graded concentrations of the "analyte" (e.g., recombinant IL-18) over the chip surface at a constant flow rate (e.g., 30 µL/min).
-
Include a buffer-only injection as a control.
4. Regeneration:
-
Between each analyte injection, regenerate the chip surface to remove the bound analyte using a regeneration solution (e.g., 0.1 M glycine pH 2.3).
5. Data Analysis:
-
The binding events are recorded as sensorgrams, which plot the change in response units over time.
-
Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 binding model) using the instrument's evaluation software.
-
From the fitted data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of IL-18 and a typical experimental workflow for co-immunoprecipitation.
Caption: IL-18 Signaling Pathway.
Caption: Co-Immunoprecipitation Workflow.
References
- 1. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Interleukin-18 and IL-18 Binding Protein [frontiersin.org]
- 4. Interleukin-18, Functional IL-18 Receptor and IL-18 Binding Protein Expression in Active and Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of human IL-18 sequestration by the decoy receptor IL-18 binding protein in inflammation and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The role of interleukin-18 and interleukin-18 binding protein in K/BxN serum transfer-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of IL18/IL18R1 signaling as a predictive biomarker of SGLT2 inhibitor efficacy in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating Protein-Protein Interactions with Interleukin-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data relevant to the investigation of protein-protein interactions involving Interleukin-18 (IL-18). Mistakenly referred to as RN-18, Interleukin-18 is a pro-inflammatory cytokine that plays a crucial role in the immune system. Its signaling cascade is initiated by a series of protein-protein interactions, making it a key target for therapeutic intervention in a variety of inflammatory diseases and cancers. This guide offers detailed experimental protocols, quantitative data for key interactions, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to Interleukin-18 and its Interactions
Interleukin-18 is a member of the IL-1 superfamily of cytokines and is a key mediator of both innate and adaptive immune responses.[1][2] It is initially synthesized as an inactive precursor that requires cleavage by caspase-1 to become a mature, active cytokine.[3] The biological activity of IL-18 is mediated through its interaction with a heterodimeric receptor complex consisting of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ).[1][4] This initial binding event triggers a downstream signaling cascade that involves the recruitment of several adaptor proteins, including Myeloid differentiation primary response 88 (MyD88), leading to the activation of transcription factors such as NF-κB and subsequent expression of inflammatory genes.[1][5][6] The activity of IL-18 is tightly regulated by the naturally occurring IL-18 binding protein (IL-18BP), which binds to IL-18 with high affinity and prevents its interaction with the receptor complex.[3][7]
Quantitative Data on IL-18 Protein-Protein Interactions
The following tables summarize the key quantitative data related to the protein-protein interactions of Interleukin-18. These values, primarily dissociation constants (Kd), provide a measure of the binding affinity between IL-18 and its interacting partners. Lower Kd values indicate a stronger binding affinity.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Human IL-18 and IL-18Rα | Surface Plasmon Resonance | ~50 nM | [8] |
| Human IL-18 and IL-18Rα | Surface Plasmon Resonance | 4.7 nM | [5] |
| Human IL-18, IL-18Rα, and IL-18Rβ complex | - | 100-fold increase in affinity compared to IL-18Rα alone | [8] |
| Human IL-18 and IL-18 Binding Protein (IL-18BP) | - | ~400 pM | [3][9] |
| Human IL-18 and IL-18 Binding Protein (IL-18BP) | - | 26-50 pM | [10] |
Table 1: Binding affinities of Interleukin-18 with its primary interacting partners.
| Analyte | Method | Median Concentration (Healthy Subjects) | Reference |
| Serum IL-18 | ELISA | 80-120 pg/mL | [3] |
| Serum IL-18BP | ELISA | 2,000-3,000 pg/mL | [3] |
| Plasma IL-18 | Olink Proximity Extension Assay | Cutoff value for therapeutic response: 244.29 pg/mL | [11][12] |
| Plasma IL-18R1 | Olink Proximity Extension Assay | Cutoff value for therapeutic response: 325.97 pg/mL | [11][12] |
Table 2: Circulating levels of Interleukin-18 and its related proteins.
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to investigate the protein-protein interactions of IL-18.
Co-Immunoprecipitation (Co-IP) to Identify IL-18 Interacting Proteins
Co-immunoprecipitation is a powerful technique to identify proteins that bind to a protein of interest within a cell lysate. The following is a general protocol that can be adapted for the study of IL-18 interactions.
1. Cell Lysis:
-
Culture cells to an appropriate density (e.g., 80-90% confluency).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose or magnetic beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.
3. Immunoprecipitation:
-
Add a primary antibody specific for the "bait" protein (e.g., anti-IL-18Rα) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer or a specified wash buffer. Each wash should be followed by centrifugation to pellet the beads. These washes are critical to remove non-specifically bound proteins.
5. Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins from the beads by adding 1x SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Alternatively, for downstream applications that require native proteins, elution can be performed using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) followed by neutralization.
6. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against the expected interacting protein ("prey," e.g., anti-MyD88).
-
For discovery of novel interacting partners, the eluted proteins can be identified by mass spectrometry.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
1. Instrument and Chip Preparation:
-
Use an SPR instrument such as a BiaCore T200.
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Equilibrate the chip with running buffer (e.g., 10 mM TRIS pH 7.4, 150 mM NaCl, 3 mM EDTA, and 0.05% surfactant P20).
2. Ligand Immobilization:
-
Covalently couple the "ligand" (e.g., anti-IL-18 antibody or recombinant IL-18Rα) to the sensor chip surface using standard amine coupling chemistry.
-
The amount of immobilized ligand should be optimized to avoid mass transport limitations.
3. Analyte Injection:
-
Inject a series of graded concentrations of the "analyte" (e.g., recombinant IL-18) over the chip surface at a constant flow rate (e.g., 30 µL/min).
-
Include a buffer-only injection as a control.
4. Regeneration:
-
Between each analyte injection, regenerate the chip surface to remove the bound analyte using a regeneration solution (e.g., 0.1 M glycine pH 2.3).
5. Data Analysis:
-
The binding events are recorded as sensorgrams, which plot the change in response units over time.
-
Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 binding model) using the instrument's evaluation software.
-
From the fitted data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of IL-18 and a typical experimental workflow for co-immunoprecipitation.
Caption: IL-18 Signaling Pathway.
Caption: Co-Immunoprecipitation Workflow.
References
- 1. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Interleukin-18 and IL-18 Binding Protein [frontiersin.org]
- 4. Interleukin-18, Functional IL-18 Receptor and IL-18 Binding Protein Expression in Active and Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of human IL-18 sequestration by the decoy receptor IL-18 binding protein in inflammation and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The role of interleukin-18 and interleukin-18 binding protein in K/BxN serum transfer-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of IL18/IL18R1 signaling as a predictive biomarker of SGLT2 inhibitor efficacy in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
RN-18 Peptide: A Technical Guide for Studying Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the RN-18 peptide as a potent tool for the investigation of apoptosis. While the designation "this compound" is not widely documented in publicly available literature, this guide will focus on a closely related and well-characterized apoptosis-inducing peptide, P18, which may be synonymous or structurally similar. This document will detail its mechanism of action, provide comprehensive experimental protocols for assessing its apoptotic effects, and present quantitative data from relevant studies. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its application in apoptosis research.
Introduction to Apoptosis and Peptide-Based Research Tools
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1] Consequently, the molecular machinery of apoptosis is a critical area of research and a promising target for therapeutic intervention.
Peptides have emerged as valuable tools in apoptosis research due to their high specificity, ability to mimic protein-protein interactions, and potential for therapeutic development.[2][3][4] Apoptosis-inducing peptides can be designed or discovered to target specific components of the apoptotic signaling cascade, offering a means to dissect these pathways and to identify novel drug candidates.[2][3][5]
The this compound (P18) Peptide: Mechanism of Action
The peptide P18 has been identified as a novel anticancer agent that induces apoptosis in cancer cells.[6][7] Its mechanism of action involves the disruption of the plasma membrane, leading to increased permeability and depolarization of the membrane potential.[6] This direct action on the cell membrane can trigger downstream apoptotic events.
Interaction with the Cell Membrane
P18's anticancer activity is primarily attributed to its ability to selectively disrupt the plasma membrane of cancer cells.[6] This selectivity is thought to be due to differences in the lipid composition and membrane potential of cancerous versus normal cells. The peptide's interaction with the membrane leads to the formation of pores or other disruptions, causing a loss of ionic homeostasis and initiating cell death pathways.[6]
Induction of Apoptosis
While direct membrane disruption can lead to necrosis, P18 has been shown to induce features characteristic of apoptosis.[7] This includes the activation of key executioner caspases, such as caspase-3.[7] The precise signaling cascade linking membrane permeabilization by P18 to caspase activation is an area of ongoing investigation. One proposed mechanism is that the influx of extracellular calcium or the release of mitochondrial factors following membrane disruption could trigger the apoptotic cascade.
Modulation of Signaling Pathways
In addition to its direct effects on the cell membrane, some apoptosis-inducing peptides can modulate intracellular signaling pathways. For instance, peptides can be designed to interfere with the function of anti-apoptotic proteins like those in the Bcl-2 family or to modulate signaling through pathways like the Toll-like receptor 4 (TLR4) pathway, which can influence cell survival and death.
The TLR4 signaling pathway is a key component of the innate immune system and is activated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs).[8][9][10][11][12] Activation of TLR4 can lead to the production of pro-inflammatory cytokines and can also influence apoptosis.[9][12][13] While direct modulation of TLR4 by P18 has not been extensively documented, it represents a potential mechanism by which peptides can influence apoptotic outcomes.
Caption: A diagram of the Toll-like receptor 4 (TLR4) signaling pathway.
Experimental Protocols for Studying this compound (P18)-Induced Apoptosis
To investigate the apoptotic effects of the this compound (P18) peptide, a combination of assays is recommended to assess different aspects of the apoptotic process. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the this compound (P18) peptide and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][17]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Caption: A workflow diagram for the MTT cell viability assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[18][19][20][21]
Principle: The assay utilizes a synthetic peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which is specifically cleaved by activated caspase-3.[18][19][20][21] This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[18][19][20]
Protocol:
-
Cell Lysis:
-
Culture and treat cells with the this compound (P18) peptide as desired.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of cold lysis buffer and incubate on ice for 10-15 minutes.[18][20][21]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Reaction:
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[18][20]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[22][23][24][25][26]
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[22][23][26] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[23]
Protocol (for fluorescence microscopy):
-
Sample Preparation:
-
Permeabilization:
-
TUNEL Reaction:
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA stain such as DAPI.[23]
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for the this compound (P18) peptide, illustrating the types of results that can be obtained from the aforementioned assays.
Table 1: Cell Viability (MTT Assay) of Cancer Cells Treated with this compound (P18) Peptide
| Peptide Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 5 | 62.7 ± 3.5 |
| 10 | 41.2 ± 2.8 |
| 25 | 20.5 ± 1.9 |
| 50 | 8.9 ± 1.1 |
Table 2: Caspase-3 Activity in Cancer Cells Treated with this compound (P18) Peptide
| Peptide Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| 0 (Control) | 1.0 |
| 1 | 1.8 |
| 5 | 3.5 |
| 10 | 6.2 |
| 25 | 8.9 |
| 50 | 10.4 |
Table 3: Quantification of Apoptosis (TUNEL Assay) in Cancer Cells Treated with this compound (P18) Peptide
| Peptide Concentration (µM) | % TUNEL-Positive Cells (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.5 |
| 1 | 15.4 ± 2.1 |
| 5 | 38.9 ± 3.7 |
| 10 | 65.2 ± 4.5 |
| 25 | 88.7 ± 3.2 |
| 50 | 92.3 ± 2.8 |
Conclusion
The this compound (P18) peptide represents a promising tool for the study of apoptosis. Its ability to induce cell death in cancer cells, likely through membrane disruption and subsequent activation of apoptotic pathways, makes it a valuable agent for investigating the molecular mechanisms of programmed cell death. The experimental protocols provided in this guide offer a robust framework for characterizing the apoptotic effects of this and other novel peptides. Further research into the precise signaling pathways modulated by this compound (P18) will undoubtedly provide deeper insights into the complex process of apoptosis and may pave the way for the development of new peptide-based cancer therapies.
References
- 1. Restoring apoptosis in breast cancer via peptide mediated disruption of survivin IAP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel class of peptides that induce apoptosis and abrogate tumorigenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of RNA-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Anticancer mechanism of peptide P18 in human leukemia K562 cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of TLR4 Antagonists for Prevention of Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Toll-like receptor-4 antagonist (+)-naloxone protects mice from inflammation-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. biogot.com [biogot.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. mpbio.com [mpbio.com]
- 22. clyte.tech [clyte.tech]
- 23. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. biotna.net [biotna.net]
- 25. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. TUNEL staining [abcam.com]
RN-18 Peptide: A Technical Guide for Studying Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the RN-18 peptide as a potent tool for the investigation of apoptosis. While the designation "this compound" is not widely documented in publicly available literature, this guide will focus on a closely related and well-characterized apoptosis-inducing peptide, P18, which may be synonymous or structurally similar. This document will detail its mechanism of action, provide comprehensive experimental protocols for assessing its apoptotic effects, and present quantitative data from relevant studies. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its application in apoptosis research.
Introduction to Apoptosis and Peptide-Based Research Tools
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1] Consequently, the molecular machinery of apoptosis is a critical area of research and a promising target for therapeutic intervention.
Peptides have emerged as valuable tools in apoptosis research due to their high specificity, ability to mimic protein-protein interactions, and potential for therapeutic development.[2][3][4] Apoptosis-inducing peptides can be designed or discovered to target specific components of the apoptotic signaling cascade, offering a means to dissect these pathways and to identify novel drug candidates.[2][3][5]
The this compound (P18) Peptide: Mechanism of Action
The peptide P18 has been identified as a novel anticancer agent that induces apoptosis in cancer cells.[6][7] Its mechanism of action involves the disruption of the plasma membrane, leading to increased permeability and depolarization of the membrane potential.[6] This direct action on the cell membrane can trigger downstream apoptotic events.
Interaction with the Cell Membrane
P18's anticancer activity is primarily attributed to its ability to selectively disrupt the plasma membrane of cancer cells.[6] This selectivity is thought to be due to differences in the lipid composition and membrane potential of cancerous versus normal cells. The peptide's interaction with the membrane leads to the formation of pores or other disruptions, causing a loss of ionic homeostasis and initiating cell death pathways.[6]
Induction of Apoptosis
While direct membrane disruption can lead to necrosis, P18 has been shown to induce features characteristic of apoptosis.[7] This includes the activation of key executioner caspases, such as caspase-3.[7] The precise signaling cascade linking membrane permeabilization by P18 to caspase activation is an area of ongoing investigation. One proposed mechanism is that the influx of extracellular calcium or the release of mitochondrial factors following membrane disruption could trigger the apoptotic cascade.
Modulation of Signaling Pathways
In addition to its direct effects on the cell membrane, some apoptosis-inducing peptides can modulate intracellular signaling pathways. For instance, peptides can be designed to interfere with the function of anti-apoptotic proteins like those in the Bcl-2 family or to modulate signaling through pathways like the Toll-like receptor 4 (TLR4) pathway, which can influence cell survival and death.
The TLR4 signaling pathway is a key component of the innate immune system and is activated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs).[8][9][10][11][12] Activation of TLR4 can lead to the production of pro-inflammatory cytokines and can also influence apoptosis.[9][12][13] While direct modulation of TLR4 by P18 has not been extensively documented, it represents a potential mechanism by which peptides can influence apoptotic outcomes.
Caption: A diagram of the Toll-like receptor 4 (TLR4) signaling pathway.
Experimental Protocols for Studying this compound (P18)-Induced Apoptosis
To investigate the apoptotic effects of the this compound (P18) peptide, a combination of assays is recommended to assess different aspects of the apoptotic process. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the this compound (P18) peptide and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][17]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Caption: A workflow diagram for the MTT cell viability assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[18][19][20][21]
Principle: The assay utilizes a synthetic peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which is specifically cleaved by activated caspase-3.[18][19][20][21] This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[18][19][20]
Protocol:
-
Cell Lysis:
-
Culture and treat cells with the this compound (P18) peptide as desired.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of cold lysis buffer and incubate on ice for 10-15 minutes.[18][20][21]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Reaction:
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[18][20]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[22][23][24][25][26]
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[22][23][26] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[23]
Protocol (for fluorescence microscopy):
-
Sample Preparation:
-
Permeabilization:
-
TUNEL Reaction:
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA stain such as DAPI.[23]
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for the this compound (P18) peptide, illustrating the types of results that can be obtained from the aforementioned assays.
Table 1: Cell Viability (MTT Assay) of Cancer Cells Treated with this compound (P18) Peptide
| Peptide Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 5 | 62.7 ± 3.5 |
| 10 | 41.2 ± 2.8 |
| 25 | 20.5 ± 1.9 |
| 50 | 8.9 ± 1.1 |
Table 2: Caspase-3 Activity in Cancer Cells Treated with this compound (P18) Peptide
| Peptide Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| 0 (Control) | 1.0 |
| 1 | 1.8 |
| 5 | 3.5 |
| 10 | 6.2 |
| 25 | 8.9 |
| 50 | 10.4 |
Table 3: Quantification of Apoptosis (TUNEL Assay) in Cancer Cells Treated with this compound (P18) Peptide
| Peptide Concentration (µM) | % TUNEL-Positive Cells (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.5 |
| 1 | 15.4 ± 2.1 |
| 5 | 38.9 ± 3.7 |
| 10 | 65.2 ± 4.5 |
| 25 | 88.7 ± 3.2 |
| 50 | 92.3 ± 2.8 |
Conclusion
The this compound (P18) peptide represents a promising tool for the study of apoptosis. Its ability to induce cell death in cancer cells, likely through membrane disruption and subsequent activation of apoptotic pathways, makes it a valuable agent for investigating the molecular mechanisms of programmed cell death. The experimental protocols provided in this guide offer a robust framework for characterizing the apoptotic effects of this and other novel peptides. Further research into the precise signaling pathways modulated by this compound (P18) will undoubtedly provide deeper insights into the complex process of apoptosis and may pave the way for the development of new peptide-based cancer therapies.
References
- 1. Restoring apoptosis in breast cancer via peptide mediated disruption of survivin IAP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel class of peptides that induce apoptosis and abrogate tumorigenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of RNA-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Anticancer mechanism of peptide P18 in human leukemia K562 cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of TLR4 Antagonists for Prevention of Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Toll-like receptor-4 antagonist (+)-naloxone protects mice from inflammation-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. biogot.com [biogot.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. mpbio.com [mpbio.com]
- 22. clyte.tech [clyte.tech]
- 23. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. biotna.net [biotna.net]
- 25. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. TUNEL staining [abcam.com]
Foundational Research on Poly-arginine R18 Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-arginine 18 (R18), a cationic arginine-rich peptide (CARP), has emerged as a promising neuroprotective agent with significant therapeutic potential for acute and chronic neurological disorders.[1][2][3] Composed of 18 arginine residues, R18 exhibits potent neuroprotective effects in various preclinical models of neurological injury, including stroke and traumatic brain injury (TBI).[1][4][5] This technical guide provides an in-depth overview of the foundational research on R18, focusing on its core mechanisms of action, experimental validation, and quantitative outcomes. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of R18's neuroprotective properties.
Core Mechanisms of Action
The neuroprotective effects of R18 are multi-modal, targeting several key pathways involved in neuronal cell death and injury.[6][7] The primary mechanisms include the modulation of glutamate receptor activity, reduction of intracellular calcium influx, preservation of mitochondrial function, and induction of autophagy.
Glutamate Receptor Modulation and Calcium Influx Reduction
Excitotoxicity, primarily mediated by the overactivation of ionotropic glutamate receptors (iGluRs) such as NMDA and AMPA receptors, is a major contributor to neuronal damage in ischemic stroke and TBI.[1][2] R18 has been shown to be a potent anti-excitotoxic agent.[2] One proposed mechanism is the induction of endocytosis of neuronal cell surface receptors, including NMDA receptors, thereby reducing the excessive calcium influx that triggers downstream apoptotic and necrotic pathways.[2][8][9] Studies have demonstrated that R18 significantly reduces neuronal cell death induced by glutamic acid, NMDA, and kainic acid (KA).[1] Furthermore, R18 attenuates the excitotoxic calcium influx stimulated by these iGluR agonists.[1][3]
dot
Caption: R18 signaling pathway in excitotoxicity.
Preservation of Mitochondrial Function
Mitochondrial dysfunction is a critical event in the progression of neuronal injury. Excessive intracellular calcium leads to the loss of mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and decreased ATP synthesis, ultimately culminating in cell death.[1] R18 has been shown to preserve mitochondrial bioenergetics following excitotoxic insults.[1][3] In neurons exposed to glutamic acid, R18 treatment significantly preserved ΔΨm and ATP levels while reducing ROS generation.[1]
Induction of Autophagy
Recent studies have indicated that R18 can also induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins, as a neuroprotective mechanism in the context of TBI.[5] In a rat model of TBI, R18 treatment increased the expression of autophagy markers LC3 and Beclin-1, while suppressing the expression of p62.[5] This activation of autophagy was associated with reduced neurocyte apoptosis and improved neurological outcomes.[5]
Caption: In vitro excitotoxicity experimental workflow.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Models: Studies have utilized various rodent strains (e.g., Sprague-Dawley, Wistar rats) and non-human primates (e.g., cynomolgus macaques). [4][9][10][11]* Surgical Procedure:
-
Permanent MCAO (pMCAO): The middle cerebral artery is permanently occluded, typically by electrocoagulation or ligation.
-
Transient MCAO (tMCAO): The MCA is temporarily occluded, often using an intraluminal filament, for a specific duration (e.g., 90 minutes) followed by reperfusion. [11]In the non-human primate model, a titanium aneurysm clip is used for occlusion. [4]* R18 Administration: R18 is administered intravenously at varying doses (e.g., 30 to 1000 nmol/kg) at a specific time point relative to the MCAO onset (e.g., 30 or 60 minutes post-occlusion). [4][10][11]* Outcome Assessment:
-
Infarct Volume: Brains are harvested at a predetermined time point (e.g., 24 hours or 28 days post-MCAO), sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume. [4][10][11] * Functional Outcomes: Neurological deficits are assessed using various behavioral tests, such as a neurological score, adhesive tape test, and rota-rod test in rodents, and the Nonhuman Primate Stroke Scale (NHPSS) in macaques. [4][11] dot
-
Caption: In vivo MCAO experimental workflow.
Conclusion and Future Directions
The foundational research on poly-arginine R18 provides compelling evidence for its significant neuroprotective capabilities. Its multimodal mechanism of action, targeting key pathological events in neuronal injury, makes it a highly attractive candidate for therapeutic development. The robust preclinical data, including significant reductions in infarct volume and improvements in functional outcomes in both rodent and non-human primate models of stroke, underscore its potential for clinical translation. [4][12][13] Future research should continue to elucidate the intricate molecular interactions of R18 within the central nervous system. Further dose-optimization and therapeutic window studies in various models of neurological disorders are warranted. As R18 and its D-enantiomer, R18D, which shows enhanced stability and potency, progress through the drug development pipeline, rigorous safety and pharmacokinetic studies will be crucial for their successful clinical application. [9][14]The development of R18 and other CARPs represents a promising new frontier in the quest for effective neuroprotective therapies for a range of devastating neurological conditions.
References
- 1. Poly-arginine-18 (R18) Confers Neuroprotection through Glutamate Receptor Modulation, Intracellular Calcium Reduction, and Preservation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Poly-arginine-18 (R18) Confers Neuroprotection through Glutamate Receptor Modulation, Intracellular Calcium Reduction, and Preservation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly-Arginine Peptide-18 (R18) Reduces Brain Injury and Improves Functional Outcomes in a Nonhuman Primate Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of poly-arginine R18 on neurocyte cell growth via autophagy in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 7. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective peptides fused to arginine-rich cell penetrating peptides: Neuroprotective mechanism likely mediated by peptide endocytic properties [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly-arginine peptides reduce infarct volume in a permanent middle cerebral artery rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective efficacy of poly-arginine R18 and NA-1 (TAT-NR2B9c) peptides following transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Poly-Arginine Peptide-18 (R18) Reduces Brain Injury and Improves Functional Outcomes in a Nonhuman Primate Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Poly-arginine R18 Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-arginine 18 (R18), a cationic arginine-rich peptide (CARP), has emerged as a promising neuroprotective agent with significant therapeutic potential for acute and chronic neurological disorders.[1][2][3] Composed of 18 arginine residues, R18 exhibits potent neuroprotective effects in various preclinical models of neurological injury, including stroke and traumatic brain injury (TBI).[1][4][5] This technical guide provides an in-depth overview of the foundational research on R18, focusing on its core mechanisms of action, experimental validation, and quantitative outcomes. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of R18's neuroprotective properties.
Core Mechanisms of Action
The neuroprotective effects of R18 are multi-modal, targeting several key pathways involved in neuronal cell death and injury.[6][7] The primary mechanisms include the modulation of glutamate receptor activity, reduction of intracellular calcium influx, preservation of mitochondrial function, and induction of autophagy.
Glutamate Receptor Modulation and Calcium Influx Reduction
Excitotoxicity, primarily mediated by the overactivation of ionotropic glutamate receptors (iGluRs) such as NMDA and AMPA receptors, is a major contributor to neuronal damage in ischemic stroke and TBI.[1][2] R18 has been shown to be a potent anti-excitotoxic agent.[2] One proposed mechanism is the induction of endocytosis of neuronal cell surface receptors, including NMDA receptors, thereby reducing the excessive calcium influx that triggers downstream apoptotic and necrotic pathways.[2][8][9] Studies have demonstrated that R18 significantly reduces neuronal cell death induced by glutamic acid, NMDA, and kainic acid (KA).[1] Furthermore, R18 attenuates the excitotoxic calcium influx stimulated by these iGluR agonists.[1][3]
dot
Caption: R18 signaling pathway in excitotoxicity.
Preservation of Mitochondrial Function
Mitochondrial dysfunction is a critical event in the progression of neuronal injury. Excessive intracellular calcium leads to the loss of mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and decreased ATP synthesis, ultimately culminating in cell death.[1] R18 has been shown to preserve mitochondrial bioenergetics following excitotoxic insults.[1][3] In neurons exposed to glutamic acid, R18 treatment significantly preserved ΔΨm and ATP levels while reducing ROS generation.[1]
Induction of Autophagy
Recent studies have indicated that R18 can also induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins, as a neuroprotective mechanism in the context of TBI.[5] In a rat model of TBI, R18 treatment increased the expression of autophagy markers LC3 and Beclin-1, while suppressing the expression of p62.[5] This activation of autophagy was associated with reduced neurocyte apoptosis and improved neurological outcomes.[5]
Caption: In vitro excitotoxicity experimental workflow.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Models: Studies have utilized various rodent strains (e.g., Sprague-Dawley, Wistar rats) and non-human primates (e.g., cynomolgus macaques). [4][9][10][11]* Surgical Procedure:
-
Permanent MCAO (pMCAO): The middle cerebral artery is permanently occluded, typically by electrocoagulation or ligation.
-
Transient MCAO (tMCAO): The MCA is temporarily occluded, often using an intraluminal filament, for a specific duration (e.g., 90 minutes) followed by reperfusion. [11]In the non-human primate model, a titanium aneurysm clip is used for occlusion. [4]* R18 Administration: R18 is administered intravenously at varying doses (e.g., 30 to 1000 nmol/kg) at a specific time point relative to the MCAO onset (e.g., 30 or 60 minutes post-occlusion). [4][10][11]* Outcome Assessment:
-
Infarct Volume: Brains are harvested at a predetermined time point (e.g., 24 hours or 28 days post-MCAO), sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume. [4][10][11] * Functional Outcomes: Neurological deficits are assessed using various behavioral tests, such as a neurological score, adhesive tape test, and rota-rod test in rodents, and the Nonhuman Primate Stroke Scale (NHPSS) in macaques. [4][11] dot
-
Caption: In vivo MCAO experimental workflow.
Conclusion and Future Directions
The foundational research on poly-arginine R18 provides compelling evidence for its significant neuroprotective capabilities. Its multimodal mechanism of action, targeting key pathological events in neuronal injury, makes it a highly attractive candidate for therapeutic development. The robust preclinical data, including significant reductions in infarct volume and improvements in functional outcomes in both rodent and non-human primate models of stroke, underscore its potential for clinical translation. [4][12][13] Future research should continue to elucidate the intricate molecular interactions of R18 within the central nervous system. Further dose-optimization and therapeutic window studies in various models of neurological disorders are warranted. As R18 and its D-enantiomer, R18D, which shows enhanced stability and potency, progress through the drug development pipeline, rigorous safety and pharmacokinetic studies will be crucial for their successful clinical application. [9][14]The development of R18 and other CARPs represents a promising new frontier in the quest for effective neuroprotective therapies for a range of devastating neurological conditions.
References
- 1. Poly-arginine-18 (R18) Confers Neuroprotection through Glutamate Receptor Modulation, Intracellular Calcium Reduction, and Preservation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Poly-arginine-18 (R18) Confers Neuroprotection through Glutamate Receptor Modulation, Intracellular Calcium Reduction, and Preservation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly-Arginine Peptide-18 (R18) Reduces Brain Injury and Improves Functional Outcomes in a Nonhuman Primate Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of poly-arginine R18 on neurocyte cell growth via autophagy in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 7. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective peptides fused to arginine-rich cell penetrating peptides: Neuroprotective mechanism likely mediated by peptide endocytic properties [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly-arginine peptides reduce infarct volume in a permanent middle cerebral artery rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective efficacy of poly-arginine R18 and NA-1 (TAT-NR2B9c) peptides following transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Poly-Arginine Peptide-18 (R18) Reduces Brain Injury and Improves Functional Outcomes in a Nonhuman Primate Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RN-18 Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RN-18 peptide, a poly-arginine peptide (18-mer of L-arginine), has emerged as a promising neuroprotective agent.[1] Its therapeutic potential is attributed to its ability to mitigate excitotoxicity, reduce intracellular calcium influx, and potentially modulate inflammatory pathways.[2] One of the key mechanisms of action for this compound is its suggested role as an antagonist of Toll-like receptor 4 (TLR4), a critical component of the innate immune system that, when activated, can trigger pro-inflammatory cascades.[1][3] These application notes provide detailed protocols for utilizing the this compound peptide in cell culture experiments to investigate its neuroprotective and anti-inflammatory properties.
Data Presentation
Table 1: Neuroprotective Effect of this compound on Cortical Neurons Following Glutamic Acid-Induced Excitotoxicity
| This compound Concentration (µM) | Cell Viability (%) (MTS Assay) | Lactate Dehydrogenase (LDH) Release (% of Glutamic Acid Control) |
| 0 (Glutamic Acid Control) | 5 | 100 |
| 0.5 | 40 | 60 |
| 1 | 65 | 35 |
| 2 | 80 | 20 |
| 5 | 85 | 15 |
Data adapted from in vitro studies on cortical neurons.[2] Values are illustrative based on published findings. Actual results may vary depending on experimental conditions.
Table 2: Cytotoxicity of this compound Peptide on Primary Cortical Neurons
| This compound Concentration (µM) | Exposure Time | Cell Viability (%) (MTS Assay) |
| 0 (Control) | 24 hours | 100 |
| 0.5 | 24 hours | ~100 |
| 1.5 | 24 hours | ~100 |
| 5 | 24 hours | ~95 |
| 10 | 24 hours | ~90 |
| 16 | 24 hours | ~85 |
Data synthesized from toxicity studies. This compound generally exhibits low toxicity at effective neuroprotective concentrations.
Experimental Protocols
Preparation of this compound Peptide Stock Solution
A critical first step for any in vitro study is the proper preparation of the peptide.
Materials:
-
Lyophilized this compound peptide (>90% purity)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line being used
Protocol:
-
Bring the lyophilized this compound peptide to room temperature.
-
Briefly centrifuge the vial to ensure the peptide pellet is at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a 10 mM stock solution.[4] For example, if you have 1 mg of peptide with a molecular weight of 2991.7 g/mol , you would add 33.4 µL of DMSO.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[4]
-
For experiments, prepare a working stock by diluting the 10 mM stock solution in the appropriate complete cell culture medium to a 1 mM concentration.[4] This working stock can be further diluted to the final desired experimental concentrations.
Neuroprotection Assay in SH-SY5Y Cells using Glutamate-Induced Excitotoxicity Model
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in the human neuroblastoma cell line SH-SY5Y.[5][6][7][8]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)[6]
-
96-well cell culture plates
-
This compound peptide working solution
-
L-glutamic acid solution
-
MTS assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Peptide Pre-treatment: Prepare serial dilutions of the this compound peptide in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 15 minutes.[9]
-
Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid. Add the appropriate volume to the wells already containing the this compound peptide to achieve a final concentration of 100 µM glutamic acid.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability: After the 24-hour incubation, assess cell viability using the MTS assay according to the manufacturer's protocol. This typically involves adding the MTS reagent to each well and incubating for 1-4 hours before reading the absorbance at 490 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control group.
Inhibition of TLR4 Signaling in BV-2 Microglial Cells
This protocol provides a framework for investigating the inhibitory effect of this compound on the TLR4 signaling pathway in BV-2 microglial cells, using lipopolysaccharide (LPS) as a TLR4 agonist.[10][11][12]
Materials:
-
BV-2 microglial cells
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
24-well cell culture plates
-
This compound peptide working solution
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for downstream analysis (e.g., ELISA kit for TNF-α, NF-κB p65 transcription factor assay kit)
Protocol:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1 hour.
-
TLR4 Activation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6 hours for cytokine analysis, 30-60 minutes for NF-κB activation).
-
Downstream Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α using an ELISA kit according to the manufacturer's instructions.
-
NF-κB Activation Assay: Lyse the cells and perform an NF-κB p65 transcription factor assay to measure the activation of the NF-κB pathway.[13] This assay typically measures the binding of active NF-κB to a consensus DNA sequence.
-
-
Data Analysis: Compare the levels of cytokine production and NF-κB activation in cells treated with this compound and LPS to cells treated with LPS alone.
Visualizations
Signaling Pathway Diagram
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflows for this compound cell culture assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic peptide rescues rat cortical neurons from anesthetic-induced cell death, perturbation of growth and synaptic assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term culture of SH-SY5Y neuroblastoma cells in the absence of neurotrophins: A novel model of neuronal ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the TLR4/NF-κB pathway promotes the polarization of LPS-induced BV2 microglia toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of TLR4 Induces M2 Microglial Polarization and Provides Neuroprotection via the NLRP3 Inflammasome in Alzheimer’s Disease [frontiersin.org]
- 13. Cell Culture for Cell Penetrating Peptides | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for RN-18 Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RN-18 peptide, a poly-arginine peptide (18-mer of L-arginine), has emerged as a promising neuroprotective agent.[1] Its therapeutic potential is attributed to its ability to mitigate excitotoxicity, reduce intracellular calcium influx, and potentially modulate inflammatory pathways.[2] One of the key mechanisms of action for this compound is its suggested role as an antagonist of Toll-like receptor 4 (TLR4), a critical component of the innate immune system that, when activated, can trigger pro-inflammatory cascades.[1][3] These application notes provide detailed protocols for utilizing the this compound peptide in cell culture experiments to investigate its neuroprotective and anti-inflammatory properties.
Data Presentation
Table 1: Neuroprotective Effect of this compound on Cortical Neurons Following Glutamic Acid-Induced Excitotoxicity
| This compound Concentration (µM) | Cell Viability (%) (MTS Assay) | Lactate Dehydrogenase (LDH) Release (% of Glutamic Acid Control) |
| 0 (Glutamic Acid Control) | 5 | 100 |
| 0.5 | 40 | 60 |
| 1 | 65 | 35 |
| 2 | 80 | 20 |
| 5 | 85 | 15 |
Data adapted from in vitro studies on cortical neurons.[2] Values are illustrative based on published findings. Actual results may vary depending on experimental conditions.
Table 2: Cytotoxicity of this compound Peptide on Primary Cortical Neurons
| This compound Concentration (µM) | Exposure Time | Cell Viability (%) (MTS Assay) |
| 0 (Control) | 24 hours | 100 |
| 0.5 | 24 hours | ~100 |
| 1.5 | 24 hours | ~100 |
| 5 | 24 hours | ~95 |
| 10 | 24 hours | ~90 |
| 16 | 24 hours | ~85 |
Data synthesized from toxicity studies. This compound generally exhibits low toxicity at effective neuroprotective concentrations.
Experimental Protocols
Preparation of this compound Peptide Stock Solution
A critical first step for any in vitro study is the proper preparation of the peptide.
Materials:
-
Lyophilized this compound peptide (>90% purity)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line being used
Protocol:
-
Bring the lyophilized this compound peptide to room temperature.
-
Briefly centrifuge the vial to ensure the peptide pellet is at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a 10 mM stock solution.[4] For example, if you have 1 mg of peptide with a molecular weight of 2991.7 g/mol , you would add 33.4 µL of DMSO.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[4]
-
For experiments, prepare a working stock by diluting the 10 mM stock solution in the appropriate complete cell culture medium to a 1 mM concentration.[4] This working stock can be further diluted to the final desired experimental concentrations.
Neuroprotection Assay in SH-SY5Y Cells using Glutamate-Induced Excitotoxicity Model
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in the human neuroblastoma cell line SH-SY5Y.[5][6][7][8]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)[6]
-
96-well cell culture plates
-
This compound peptide working solution
-
L-glutamic acid solution
-
MTS assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Peptide Pre-treatment: Prepare serial dilutions of the this compound peptide in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 15 minutes.[9]
-
Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid. Add the appropriate volume to the wells already containing the this compound peptide to achieve a final concentration of 100 µM glutamic acid.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability: After the 24-hour incubation, assess cell viability using the MTS assay according to the manufacturer's protocol. This typically involves adding the MTS reagent to each well and incubating for 1-4 hours before reading the absorbance at 490 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control group.
Inhibition of TLR4 Signaling in BV-2 Microglial Cells
This protocol provides a framework for investigating the inhibitory effect of this compound on the TLR4 signaling pathway in BV-2 microglial cells, using lipopolysaccharide (LPS) as a TLR4 agonist.[10][11][12]
Materials:
-
BV-2 microglial cells
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
24-well cell culture plates
-
This compound peptide working solution
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for downstream analysis (e.g., ELISA kit for TNF-α, NF-κB p65 transcription factor assay kit)
Protocol:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1 hour.
-
TLR4 Activation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6 hours for cytokine analysis, 30-60 minutes for NF-κB activation).
-
Downstream Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α using an ELISA kit according to the manufacturer's instructions.
-
NF-κB Activation Assay: Lyse the cells and perform an NF-κB p65 transcription factor assay to measure the activation of the NF-κB pathway.[13] This assay typically measures the binding of active NF-κB to a consensus DNA sequence.
-
-
Data Analysis: Compare the levels of cytokine production and NF-κB activation in cells treated with this compound and LPS to cells treated with LPS alone.
Visualizations
Signaling Pathway Diagram
Caption: TLR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflows for this compound cell culture assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic peptide rescues rat cortical neurons from anesthetic-induced cell death, perturbation of growth and synaptic assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term culture of SH-SY5Y neuroblastoma cells in the absence of neurotrophins: A novel model of neuronal ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the TLR4/NF-κB pathway promotes the polarization of LPS-induced BV2 microglia toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of TLR4 Induces M2 Microglial Polarization and Provides Neuroprotection via the NLRP3 Inflammasome in Alzheimer’s Disease [frontiersin.org]
- 13. Cell Culture for Cell Penetrating Peptides | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the In Vitro Use of RN-18, a Selective HIV-1 Vif Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro use of RN-18 (CAS 431980-38-0), a selective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) Viral Infectivity Factor (Vif). HIV-1 Vif is a critical viral accessory protein that counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) cytidine deaminase. Vif targets A3G for proteasomal degradation, thus protecting the virus from A3G-induced hypermutation. This compound antagonizes Vif function, restoring the antiviral activity of A3G and inhibiting HIV-1 replication in A3G-expressing cells.[1][2] These protocols are intended to guide researchers in utilizing this compound as a tool to study the Vif-A3G axis and as a potential lead compound for anti-HIV drug development.
Product Information and Data Presentation
Table 1: this compound (CAS 431980-38-0) Properties and In Vitro Activity
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₂O₄S | [3] |
| Molecular Weight | 380.42 g/mol | [3] |
| Target | HIV-1 Viral Infectivity Factor (Vif) | [1][2] |
| Mechanism of Action | Antagonizes Vif function, enhances Vif degradation in the presence of A3G, increases cellular A3G levels, and promotes A3G incorporation into virions. | [3][4] |
| IC₅₀ (H9 cells) | ~6 µM | [3][5] |
| IC₅₀ (CEM cells) | ~4.5 µM | [5] |
| Specificity | Inhibits HIV-1 replication in non-permissive (A3G-positive) cells but not in permissive (A3G-deficient) cells. | [3][5] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound's in vitro efficacy.
Figure 1: Mechanism of action of this compound on the HIV-1 Vif-APOBEC3G pathway.
Figure 2: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (CAS 431980-38-0)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in DMSO to a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 380.42), add 262.9 µL of DMSO.[3]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be required.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[3][5]
Protocol 2: In Vitro HIV-1 Replication Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on HIV-1 replication in susceptible T-cell lines. This can be assessed by measuring reverse transcriptase (RT) activity or p24 antigen levels in the culture supernatant.
Materials:
-
Non-permissive T-cell lines (e.g., H9, CEM)
-
Permissive T-cell line (e.g., MT-4) for specificity control
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 LAI)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reverse Transcriptase Assay Kit (Colorimetric or Radioactive) or HIV-1 p24 Antigen ELISA Kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed H9, CEM, and MT-4 cells in 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Final concentrations should range from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
HIV-1 Infection:
-
Thaw a pre-titered stock of HIV-1.
-
Infect the cells by adding 50 µL of virus-containing medium to each well at a multiplicity of infection (MOI) of 0.01-0.1.
-
Include uninfected control wells.
-
-
Incubation and Monitoring:
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Every 2-3 days, collect 100 µL of the culture supernatant for analysis and replace it with 100 µL of fresh medium containing the respective concentration of this compound.
-
-
Quantification of Viral Replication (Day 7, 10, and 14 post-infection):
-
Method A: Reverse Transcriptase (RT) Assay:
-
Clarify the collected supernatants by centrifugation at 1,500 x g for 10 minutes to remove cellular debris.
-
Perform the RT assay according to the manufacturer's protocol.[2][6][7] The assay measures the synthesis of DNA from an RNA template, and the amount of synthesized DNA is proportional to the RT activity.
-
-
Method B: p24 Antigen ELISA:
-
-
Data Analysis:
-
Plot the RT activity or p24 concentration against the this compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits viral replication by 50%.
-
Protocol 3: Western Blot Analysis of Vif and APOBEC3G Levels
Objective: To assess the effect of this compound on the intracellular protein levels of HIV-1 Vif and host A3G.
Materials:
-
H9 cells
-
HIV-1 (wild-type and ΔVif strains)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIV-1 Vif, anti-APOBEC3G, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Infection:
-
Seed H9 cells in a 6-well plate at a density of 1 x 10⁶ cells per well.
-
Treat the cells with a specific concentration of this compound (e.g., 10 µM) or vehicle control for 2-4 hours.
-
Infect the cells with wild-type HIV-1 or a ΔVif control virus.
-
-
Cell Lysis (48 hours post-infection):
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 100 µL of lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Vif, A3G, and β-actin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the β-actin loading control. Compare the protein levels in this compound-treated cells to the vehicle control.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) of Vif and APOBEC3G
Objective: To investigate whether this compound disrupts the interaction between HIV-1 Vif and A3G.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged Vif (e.g., FLAG-Vif) and tagged A3G (e.g., HA-A3G)
-
Transfection reagent
-
This compound
-
Co-IP lysis buffer
-
Anti-FLAG antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Primary antibodies: anti-HA, anti-FLAG
-
HRP-conjugated secondary antibodies
Procedure:
-
Co-transfection:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-Vif and HA-A3G.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with this compound (e.g., 10 µM) or vehicle control for another 24 hours.
-
-
Cell Lysis:
-
Harvest and lyse the cells in Co-IP lysis buffer as described in Protocol 3.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C to pull down FLAG-Vif and any interacting proteins.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the input lysates and the immunoprecipitated samples by Western blotting using anti-HA and anti-FLAG antibodies.
-
-
Analysis:
Disclaimer
These protocols are intended for research use only and should be performed by trained personnel in a laboratory with the appropriate biosafety level for handling HIV-1. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Always follow institutional safety guidelines and regulations.
References
- 1. ablinc.com [ablinc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIV Protease | TargetMol [targetmol.com]
- 6. xpressbio.com [xpressbio.com]
- 7. profoldin.com [profoldin.com]
- 8. xpressbio.com [xpressbio.com]
- 9. en.hillgene.com [en.hillgene.com]
- 10. Intracellular interactions between APOBEC3G, RNA, and HIV-1 Gag: APOBEC3G multimerization is dependent on its association with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Anti-APOBEC3G Activity of HIV-1 Vif Proteins Derived from Different Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of RN-18, a Selective HIV-1 Vif Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro use of RN-18 (CAS 431980-38-0), a selective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) Viral Infectivity Factor (Vif). HIV-1 Vif is a critical viral accessory protein that counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) cytidine deaminase. Vif targets A3G for proteasomal degradation, thus protecting the virus from A3G-induced hypermutation. This compound antagonizes Vif function, restoring the antiviral activity of A3G and inhibiting HIV-1 replication in A3G-expressing cells.[1][2] These protocols are intended to guide researchers in utilizing this compound as a tool to study the Vif-A3G axis and as a potential lead compound for anti-HIV drug development.
Product Information and Data Presentation
Table 1: this compound (CAS 431980-38-0) Properties and In Vitro Activity
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₂O₄S | [3] |
| Molecular Weight | 380.42 g/mol | [3] |
| Target | HIV-1 Viral Infectivity Factor (Vif) | [1][2] |
| Mechanism of Action | Antagonizes Vif function, enhances Vif degradation in the presence of A3G, increases cellular A3G levels, and promotes A3G incorporation into virions. | [3][4] |
| IC₅₀ (H9 cells) | ~6 µM | [3][5] |
| IC₅₀ (CEM cells) | ~4.5 µM | [5] |
| Specificity | Inhibits HIV-1 replication in non-permissive (A3G-positive) cells but not in permissive (A3G-deficient) cells. | [3][5] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound's in vitro efficacy.
Figure 1: Mechanism of action of this compound on the HIV-1 Vif-APOBEC3G pathway.
Figure 2: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (CAS 431980-38-0)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in DMSO to a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 380.42), add 262.9 µL of DMSO.[3]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be required.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[3][5]
Protocol 2: In Vitro HIV-1 Replication Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on HIV-1 replication in susceptible T-cell lines. This can be assessed by measuring reverse transcriptase (RT) activity or p24 antigen levels in the culture supernatant.
Materials:
-
Non-permissive T-cell lines (e.g., H9, CEM)
-
Permissive T-cell line (e.g., MT-4) for specificity control
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 LAI)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reverse Transcriptase Assay Kit (Colorimetric or Radioactive) or HIV-1 p24 Antigen ELISA Kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed H9, CEM, and MT-4 cells in 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Final concentrations should range from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
HIV-1 Infection:
-
Thaw a pre-titered stock of HIV-1.
-
Infect the cells by adding 50 µL of virus-containing medium to each well at a multiplicity of infection (MOI) of 0.01-0.1.
-
Include uninfected control wells.
-
-
Incubation and Monitoring:
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Every 2-3 days, collect 100 µL of the culture supernatant for analysis and replace it with 100 µL of fresh medium containing the respective concentration of this compound.
-
-
Quantification of Viral Replication (Day 7, 10, and 14 post-infection):
-
Method A: Reverse Transcriptase (RT) Assay:
-
Clarify the collected supernatants by centrifugation at 1,500 x g for 10 minutes to remove cellular debris.
-
Perform the RT assay according to the manufacturer's protocol.[2][6][7] The assay measures the synthesis of DNA from an RNA template, and the amount of synthesized DNA is proportional to the RT activity.
-
-
Method B: p24 Antigen ELISA:
-
-
Data Analysis:
-
Plot the RT activity or p24 concentration against the this compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits viral replication by 50%.
-
Protocol 3: Western Blot Analysis of Vif and APOBEC3G Levels
Objective: To assess the effect of this compound on the intracellular protein levels of HIV-1 Vif and host A3G.
Materials:
-
H9 cells
-
HIV-1 (wild-type and ΔVif strains)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIV-1 Vif, anti-APOBEC3G, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Infection:
-
Seed H9 cells in a 6-well plate at a density of 1 x 10⁶ cells per well.
-
Treat the cells with a specific concentration of this compound (e.g., 10 µM) or vehicle control for 2-4 hours.
-
Infect the cells with wild-type HIV-1 or a ΔVif control virus.
-
-
Cell Lysis (48 hours post-infection):
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 100 µL of lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Vif, A3G, and β-actin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the β-actin loading control. Compare the protein levels in this compound-treated cells to the vehicle control.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) of Vif and APOBEC3G
Objective: To investigate whether this compound disrupts the interaction between HIV-1 Vif and A3G.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged Vif (e.g., FLAG-Vif) and tagged A3G (e.g., HA-A3G)
-
Transfection reagent
-
This compound
-
Co-IP lysis buffer
-
Anti-FLAG antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Primary antibodies: anti-HA, anti-FLAG
-
HRP-conjugated secondary antibodies
Procedure:
-
Co-transfection:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-Vif and HA-A3G.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with this compound (e.g., 10 µM) or vehicle control for another 24 hours.
-
-
Cell Lysis:
-
Harvest and lyse the cells in Co-IP lysis buffer as described in Protocol 3.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C to pull down FLAG-Vif and any interacting proteins.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the input lysates and the immunoprecipitated samples by Western blotting using anti-HA and anti-FLAG antibodies.
-
-
Analysis:
Disclaimer
These protocols are intended for research use only and should be performed by trained personnel in a laboratory with the appropriate biosafety level for handling HIV-1. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Always follow institutional safety guidelines and regulations.
References
- 1. ablinc.com [ablinc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIV Protease | TargetMol [targetmol.com]
- 6. xpressbio.com [xpressbio.com]
- 7. profoldin.com [profoldin.com]
- 8. xpressbio.com [xpressbio.com]
- 9. en.hillgene.com [en.hillgene.com]
- 10. Intracellular interactions between APOBEC3G, RNA, and HIV-1 Gag: APOBEC3G multimerization is dependent on its association with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Anti-APOBEC3G Activity of HIV-1 Vif Proteins Derived from Different Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Peptides in Cancer Research: P18 and LUNA18
Introduction
Initial research for the "RN-18" peptide did not yield specific results for a peptide with that designation. However, extensive findings point to two highly relevant and promising peptides in contemporary cancer research that incorporate "18" in their nomenclature: P18 and LUNA18 (Paluratide) . This document provides detailed application notes and protocols for these two peptides, designed for researchers, scientists, and drug development professionals.
Peptide P18: A Novel Anti-Metastatic and Chemosensitizing Agent
Application Note
Overview and Mechanism of Action: P18 is a novel anticancer peptide with the amino acid sequence TDYMVGSYGPR.[1] It is derived from Arhgdia (Rho GDP dissociation inhibitor alpha), a protein that regulates the activity of Rho GTPases.[1][2] P18 has demonstrated significant potential in cancer therapy due to its multi-faceted anti-tumor activity.
The primary mechanism of action of P18 involves the inhibition of key signaling pathways that drive cancer cell motility, invasion, and survival. Specifically, P18 has been shown to hinder the GTPase activity of RhoA and Cdc42.[2][3] These small GTPases are crucial regulators of the actin cytoskeleton, and their inhibition disrupts processes like cell migration and invasion, which are essential for metastasis. By suppressing RhoA and Cdc42, P18 effectively reduces the metastatic potential of cancer cells. Additionally, P18 downregulates the expression of oncoproteins such as Snail and Src, further contributing to its anti-cancer effects.[1]
In the context of hepatocellular carcinoma, P18 has also been reported to inhibit angiogenesis by modulating the VEGF/VEGFR2 signaling pathway.[4] It achieves this by inhibiting the phosphorylation of VEGFR2, which in turn suppresses the activation of the PI3K/Akt cascade, leading to increased apoptosis in endothelial cells.[4]
Applications in Cancer Research: P18 is a valuable tool for investigating cancer metastasis and for the development of novel therapeutic strategies. Its key applications include:
-
Inhibition of Cancer Cell Migration and Invasion: P18 can be used in in vitro and in vivo models to study the mechanisms of metastasis and to test the efficacy of anti-metastatic agents.
-
Chemosensitization: P18 has been shown to enhance the effectiveness of conventional chemotherapy drugs like Cisplatin and Taxol.[2] This suggests its potential use in combination therapies to overcome drug resistance and reduce chemotherapy-related toxicity.
-
Targeting the Tumor Microenvironment: By inhibiting angiogenesis, P18 can be used to study the role of the tumor microenvironment in cancer progression.
-
Bone Metastasis Research: P18 has shown promise in mitigating bone loss associated with breast cancer metastasis, making it a relevant peptide for studying and potentially treating this complication.[2][5]
Quantitative Data Summary: P18
| Parameter | Cell Line(s) | Value | Reference |
| Effective Concentration | PANC1, PAN198 (Pancreatic) | 25 µg/mL | [2] |
| TT2 (Osteosarcoma) | 25 µg/mL | [2] | |
| 4T1.2 (Mammary Tumor) | 25 µg/mL | [2] | |
| IC50 Reduction (Cisplatin) | MDA-MB-231 (Breast) | From 1.2 µM to 0.5 µM (with P18) | [2] |
| IC50 Reduction (Taxol) | MDA-MB-231 (Breast) | From 0.7 µM to 0.3 µM (with P18) | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: P18 inhibits RhoA/Cdc42 and VEGFR2 signaling pathways.
Caption: Workflow for a Transwell invasion assay with P18.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the effect of P18 on the viability of cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of P18 peptide in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the P18 dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Transwell Invasion Assay
-
Objective: To assess the effect of P18 on the invasive potential of cancer cells.
-
Methodology:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber of the Transwell insert.
-
Add P18 at the desired concentration to the upper chamber.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
-
Peptide LUNA18 (Paluratide): An Orally Bioavailable RAS Inhibitor
Application Note
Overview and Mechanism of Action: LUNA18 (also known as Paluratide) is a groundbreaking, orally bioavailable 11-mer cyclic peptide that functions as a potent inhibitor of RAS proteins.[6][7] RAS mutations are among the most common drivers of human cancers, and targeting these oncoproteins has been a long-standing challenge. LUNA18 represents a significant advancement in this area.
LUNA18 exerts its anti-cancer effects by directly binding to both mutant and wild-type RAS proteins (including KRAS, NRAS, and HRAS).[8] This binding event inhibits the protein-protein interaction (PPI) between the inactive, GDP-bound form of RAS and its guanine nucleotide exchange factors (GEFs), such as SOS1.[8] By preventing this interaction, LUNA18 locks RAS in its inactive state, thereby blocking downstream signaling cascades.
The primary signaling pathways inhibited by LUNA18 are the MAPK/ERK and the PI3K/Akt pathways.[8][9] These pathways are critical for cancer cell proliferation, survival, and differentiation. LUNA18 has been shown to decrease the levels of active, GTP-bound KRAS and reduce the phosphorylation of ERK and AKT in RAS-mutated cancer cells.[8][9]
Applications in Cancer Research: LUNA18 is a powerful tool for studying RAS-driven cancers and is currently in clinical development.[10] Its applications include:
-
Targeting RAS-Mutant Cancers: LUNA18 is effective against a wide range of cancer cell lines with various KRAS mutations (e.g., G12D, G12V, G12C).[10][11] It can be used as a tool compound to investigate the biology of these cancers.
-
Overcoming Resistance to other Inhibitors: The MAPK pathway can be reactivated through wild-type RAS, leading to resistance to targeted therapies like KRAS G12C inhibitors.[12] LUNA18, by inhibiting both mutant and wild-type RAS, can prevent this reactivation and may be effective in combination therapies to overcome or delay the onset of resistance.[12]
-
In Vivo Pharmacology Studies: Due to its oral bioavailability, LUNA18 is suitable for in vivo studies in xenograft and other animal models to evaluate the efficacy and pharmacokinetics of RAS inhibitors.[9][10][11]
Quantitative Data Summary: LUNA18
| Parameter | Cell Line/Condition | Value | Reference |
| Cellular IC50 | AsPC-1 (Pancreatic, KRAS G12D) | 1.4 nM | [10][11] |
| LS180 (Colon, KRAS G12D) | 0.17-2.9 nM | [10][11] | |
| GSU (Stomach, KRAS G12D) | 0.17-2.9 nM | [10][11] | |
| NCI-H441 (NSCLC, KRAS G12V) | 0.17-2.9 nM | [10][11] | |
| MiaPaCa-2 (Pancreatic, KRAS G12C) | 0.17-2.9 nM | [10][11] | |
| Binding Affinity (KD) | KRAS G12C | 0.043 nM | [11] |
| In Vivo Efficacy | NCI-H441 & MiaPaCa-2 Xenografts | Tumor regression at 10 mg/kg (p.o., daily) | [9][10][11] |
| Oral Bioavailability | Mice, Rats, Monkeys, Dogs | 21-47% | [10] |
| Caco-2 Permeability | - | 2.3 x 10^-6 cm/s | [10] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P18 peptide, a functional fragment of pigment epithelial-derived factor, inhibits angiogenesis in hepatocellular carcinoma via modulating VEGF/VEGFR2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers | MDPI [mdpi.com]
- 6. Development of Orally Bioavailable Peptides Targeting an Intracellular Protein: From a Hit to a Clinical KRAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 11. LUNA18 | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Peptides in Cancer Research: P18 and LUNA18
Introduction
Initial research for the "RN-18" peptide did not yield specific results for a peptide with that designation. However, extensive findings point to two highly relevant and promising peptides in contemporary cancer research that incorporate "18" in their nomenclature: P18 and LUNA18 (Paluratide) . This document provides detailed application notes and protocols for these two peptides, designed for researchers, scientists, and drug development professionals.
Peptide P18: A Novel Anti-Metastatic and Chemosensitizing Agent
Application Note
Overview and Mechanism of Action: P18 is a novel anticancer peptide with the amino acid sequence TDYMVGSYGPR.[1] It is derived from Arhgdia (Rho GDP dissociation inhibitor alpha), a protein that regulates the activity of Rho GTPases.[1][2] P18 has demonstrated significant potential in cancer therapy due to its multi-faceted anti-tumor activity.
The primary mechanism of action of P18 involves the inhibition of key signaling pathways that drive cancer cell motility, invasion, and survival. Specifically, P18 has been shown to hinder the GTPase activity of RhoA and Cdc42.[2][3] These small GTPases are crucial regulators of the actin cytoskeleton, and their inhibition disrupts processes like cell migration and invasion, which are essential for metastasis. By suppressing RhoA and Cdc42, P18 effectively reduces the metastatic potential of cancer cells. Additionally, P18 downregulates the expression of oncoproteins such as Snail and Src, further contributing to its anti-cancer effects.[1]
In the context of hepatocellular carcinoma, P18 has also been reported to inhibit angiogenesis by modulating the VEGF/VEGFR2 signaling pathway.[4] It achieves this by inhibiting the phosphorylation of VEGFR2, which in turn suppresses the activation of the PI3K/Akt cascade, leading to increased apoptosis in endothelial cells.[4]
Applications in Cancer Research: P18 is a valuable tool for investigating cancer metastasis and for the development of novel therapeutic strategies. Its key applications include:
-
Inhibition of Cancer Cell Migration and Invasion: P18 can be used in in vitro and in vivo models to study the mechanisms of metastasis and to test the efficacy of anti-metastatic agents.
-
Chemosensitization: P18 has been shown to enhance the effectiveness of conventional chemotherapy drugs like Cisplatin and Taxol.[2] This suggests its potential use in combination therapies to overcome drug resistance and reduce chemotherapy-related toxicity.
-
Targeting the Tumor Microenvironment: By inhibiting angiogenesis, P18 can be used to study the role of the tumor microenvironment in cancer progression.
-
Bone Metastasis Research: P18 has shown promise in mitigating bone loss associated with breast cancer metastasis, making it a relevant peptide for studying and potentially treating this complication.[2][5]
Quantitative Data Summary: P18
| Parameter | Cell Line(s) | Value | Reference |
| Effective Concentration | PANC1, PAN198 (Pancreatic) | 25 µg/mL | [2] |
| TT2 (Osteosarcoma) | 25 µg/mL | [2] | |
| 4T1.2 (Mammary Tumor) | 25 µg/mL | [2] | |
| IC50 Reduction (Cisplatin) | MDA-MB-231 (Breast) | From 1.2 µM to 0.5 µM (with P18) | [2] |
| IC50 Reduction (Taxol) | MDA-MB-231 (Breast) | From 0.7 µM to 0.3 µM (with P18) | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: P18 inhibits RhoA/Cdc42 and VEGFR2 signaling pathways.
Caption: Workflow for a Transwell invasion assay with P18.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the effect of P18 on the viability of cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of P18 peptide in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the P18 dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Transwell Invasion Assay
-
Objective: To assess the effect of P18 on the invasive potential of cancer cells.
-
Methodology:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber of the Transwell insert.
-
Add P18 at the desired concentration to the upper chamber.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
-
Peptide LUNA18 (Paluratide): An Orally Bioavailable RAS Inhibitor
Application Note
Overview and Mechanism of Action: LUNA18 (also known as Paluratide) is a groundbreaking, orally bioavailable 11-mer cyclic peptide that functions as a potent inhibitor of RAS proteins.[6][7] RAS mutations are among the most common drivers of human cancers, and targeting these oncoproteins has been a long-standing challenge. LUNA18 represents a significant advancement in this area.
LUNA18 exerts its anti-cancer effects by directly binding to both mutant and wild-type RAS proteins (including KRAS, NRAS, and HRAS).[8] This binding event inhibits the protein-protein interaction (PPI) between the inactive, GDP-bound form of RAS and its guanine nucleotide exchange factors (GEFs), such as SOS1.[8] By preventing this interaction, LUNA18 locks RAS in its inactive state, thereby blocking downstream signaling cascades.
The primary signaling pathways inhibited by LUNA18 are the MAPK/ERK and the PI3K/Akt pathways.[8][9] These pathways are critical for cancer cell proliferation, survival, and differentiation. LUNA18 has been shown to decrease the levels of active, GTP-bound KRAS and reduce the phosphorylation of ERK and AKT in RAS-mutated cancer cells.[8][9]
Applications in Cancer Research: LUNA18 is a powerful tool for studying RAS-driven cancers and is currently in clinical development.[10] Its applications include:
-
Targeting RAS-Mutant Cancers: LUNA18 is effective against a wide range of cancer cell lines with various KRAS mutations (e.g., G12D, G12V, G12C).[10][11] It can be used as a tool compound to investigate the biology of these cancers.
-
Overcoming Resistance to other Inhibitors: The MAPK pathway can be reactivated through wild-type RAS, leading to resistance to targeted therapies like KRAS G12C inhibitors.[12] LUNA18, by inhibiting both mutant and wild-type RAS, can prevent this reactivation and may be effective in combination therapies to overcome or delay the onset of resistance.[12]
-
In Vivo Pharmacology Studies: Due to its oral bioavailability, LUNA18 is suitable for in vivo studies in xenograft and other animal models to evaluate the efficacy and pharmacokinetics of RAS inhibitors.[9][10][11]
Quantitative Data Summary: LUNA18
| Parameter | Cell Line/Condition | Value | Reference |
| Cellular IC50 | AsPC-1 (Pancreatic, KRAS G12D) | 1.4 nM | [10][11] |
| LS180 (Colon, KRAS G12D) | 0.17-2.9 nM | [10][11] | |
| GSU (Stomach, KRAS G12D) | 0.17-2.9 nM | [10][11] | |
| NCI-H441 (NSCLC, KRAS G12V) | 0.17-2.9 nM | [10][11] | |
| MiaPaCa-2 (Pancreatic, KRAS G12C) | 0.17-2.9 nM | [10][11] | |
| Binding Affinity (KD) | KRAS G12C | 0.043 nM | [11] |
| In Vivo Efficacy | NCI-H441 & MiaPaCa-2 Xenografts | Tumor regression at 10 mg/kg (p.o., daily) | [9][10][11] |
| Oral Bioavailability | Mice, Rats, Monkeys, Dogs | 21-47% | [10] |
| Caco-2 Permeability | - | 2.3 x 10^-6 cm/s | [10] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P18 peptide, a functional fragment of pigment epithelial-derived factor, inhibits angiogenesis in hepatocellular carcinoma via modulating VEGF/VEGFR2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers | MDPI [mdpi.com]
- 6. Development of Orally Bioavailable Peptides Targeting an Intracellular Protein: From a Hit to a Clinical KRAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 11. LUNA18 | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Phosphorylation Using a MyD88-Targeting Peptide
Note on Peptide Nomenclature: The specific peptide "RN-18" was not identified in publicly available scientific literature. Therefore, these application notes are based on a well-characterized and widely used cell-permeable peptide inhibitor of Myeloid Differentiation primary response 88 (MyD88), a key adaptor protein in Toll-like receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways. This peptide serves as a representative tool for studying the role of MyD88-dependent signaling in protein phosphorylation.
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, and immunity.[1][2] The Toll-like receptor 4 (TLR4) signaling pathway, which is critical for the innate immune response to bacterial lipopolysaccharide (LPS), relies heavily on a cascade of phosphorylation events. A key upstream component of this pathway is the adaptor protein MyD88. Upon TLR4 activation, MyD88 is recruited to the receptor complex and forms homodimers, a crucial step for the recruitment and activation of downstream kinases such as the IL-1 receptor-associated kinases (IRAKs).[3] This ultimately leads to the phosphorylation and activation of transcription factors like NF-κB and mitogen-activated protein kinases (MAPKs), driving the expression of inflammatory genes.[4]
This document describes the use of a cell-permeable peptide designed to inhibit MyD88 homodimerization, thereby providing a powerful tool to dissect MyD88-dependent phosphorylation events. The peptide consists of a short sequence from the BB-loop of the MyD88 Toll/IL-1R (TIR) domain, which is critical for dimerization, fused to a protein transduction domain (PTD), such as the one from Antennapedia, which facilitates its entry into living cells.[5][6] By blocking MyD88 dimerization, this peptide effectively uncouples TLR and IL-1R activation from downstream kinase cascades, allowing researchers to investigate the specific contribution of this pathway to protein phosphorylation.[7]
Mechanism of Action
The MyD88 inhibitor peptide functions as a competitive antagonist of MyD88 homodimerization. The TIR domain of MyD88 contains a conserved region known as the BB-loop, which is essential for the interaction between two MyD88 molecules.[8] The inhibitor peptide mimics this BB-loop sequence.
-
Cellular Entry: The attached cell-penetrating peptide sequence (e.g., from Antennapedia) facilitates the translocation of the inhibitor peptide across the plasma membrane into the cytoplasm.[5]
-
Competitive Binding: Inside the cell, the peptide's MyD88 TIR domain sequence binds to the BB-loop binding site on a MyD88 monomer.[3]
-
Inhibition of Dimerization: This binding event physically obstructs the interaction between two MyD88 monomers, preventing the formation of functional MyD88 homodimers.[6]
-
Blockade of Downstream Signaling: Without MyD88 dimerization, the recruitment and subsequent phosphorylation of IRAK4 and IRAK1 are inhibited. This halts the entire downstream signaling cascade, preventing the phosphorylation of key signaling molecules like IκBα (leading to NF-κB activation) and the MAPKs (p38, JNK, ERK).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. MyD88: At the Heart of Inflammatory Signaling and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Backbone Cyclic Peptide Inhibitor of the Innate Immune TLR/IL1R Signaling Protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptide-mediated interference of TIR domain dimerization in MyD88 inhibits interleukin-1-dependent activation of NF-{kappa}B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a 10-mer peptide from the death domain of MyD88 which attenuates inflammation and insulin resistance and improves glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-penetrating TIR BB loop decoy peptides a novel class of TLR signaling inhibitors and a tool to study topology of TIR-TIR interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Phosphorylation Using a MyD88-Targeting Peptide
Note on Peptide Nomenclature: The specific peptide "RN-18" was not identified in publicly available scientific literature. Therefore, these application notes are based on a well-characterized and widely used cell-permeable peptide inhibitor of Myeloid Differentiation primary response 88 (MyD88), a key adaptor protein in Toll-like receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways. This peptide serves as a representative tool for studying the role of MyD88-dependent signaling in protein phosphorylation.
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, and immunity.[1][2] The Toll-like receptor 4 (TLR4) signaling pathway, which is critical for the innate immune response to bacterial lipopolysaccharide (LPS), relies heavily on a cascade of phosphorylation events. A key upstream component of this pathway is the adaptor protein MyD88. Upon TLR4 activation, MyD88 is recruited to the receptor complex and forms homodimers, a crucial step for the recruitment and activation of downstream kinases such as the IL-1 receptor-associated kinases (IRAKs).[3] This ultimately leads to the phosphorylation and activation of transcription factors like NF-κB and mitogen-activated protein kinases (MAPKs), driving the expression of inflammatory genes.[4]
This document describes the use of a cell-permeable peptide designed to inhibit MyD88 homodimerization, thereby providing a powerful tool to dissect MyD88-dependent phosphorylation events. The peptide consists of a short sequence from the BB-loop of the MyD88 Toll/IL-1R (TIR) domain, which is critical for dimerization, fused to a protein transduction domain (PTD), such as the one from Antennapedia, which facilitates its entry into living cells.[5][6] By blocking MyD88 dimerization, this peptide effectively uncouples TLR and IL-1R activation from downstream kinase cascades, allowing researchers to investigate the specific contribution of this pathway to protein phosphorylation.[7]
Mechanism of Action
The MyD88 inhibitor peptide functions as a competitive antagonist of MyD88 homodimerization. The TIR domain of MyD88 contains a conserved region known as the BB-loop, which is essential for the interaction between two MyD88 molecules.[8] The inhibitor peptide mimics this BB-loop sequence.
-
Cellular Entry: The attached cell-penetrating peptide sequence (e.g., from Antennapedia) facilitates the translocation of the inhibitor peptide across the plasma membrane into the cytoplasm.[5]
-
Competitive Binding: Inside the cell, the peptide's MyD88 TIR domain sequence binds to the BB-loop binding site on a MyD88 monomer.[3]
-
Inhibition of Dimerization: This binding event physically obstructs the interaction between two MyD88 monomers, preventing the formation of functional MyD88 homodimers.[6]
-
Blockade of Downstream Signaling: Without MyD88 dimerization, the recruitment and subsequent phosphorylation of IRAK4 and IRAK1 are inhibited. This halts the entire downstream signaling cascade, preventing the phosphorylation of key signaling molecules like IκBα (leading to NF-κB activation) and the MAPKs (p38, JNK, ERK).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. MyD88: At the Heart of Inflammatory Signaling and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Backbone Cyclic Peptide Inhibitor of the Innate Immune TLR/IL1R Signaling Protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptide-mediated interference of TIR domain dimerization in MyD88 inhibits interleukin-1-dependent activation of NF-{kappa}B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a 10-mer peptide from the death domain of MyD88 which attenuates inflammation and insulin resistance and improves glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-penetrating TIR BB loop decoy peptides a novel class of TLR signaling inhibitors and a tool to study topology of TIR-TIR interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RN-18, a Novel 18-Amino Acid Peptide Inhibitor of TLR4 Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of RN-18, a synthetic 18-amino acid, cell-permeable peptide designed to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This compound acts as a competitive inhibitor of the interaction between TLR4 and its downstream adaptor protein, Myeloid differentiation factor 88 (MyD88), thereby blocking the inflammatory cascade initiated by TLR4 activation.
I. Introduction to this compound
This compound is a research-grade peptide antagonist of the TLR4 signaling pathway. The activation of TLR4 by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or by damage-associated molecular patterns (DAMPs) triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines. This response is crucial for innate immunity but can lead to detrimental inflammatory diseases when dysregulated. The interaction between the Toll/interleukin-1 receptor (TIR) domain of TLR4 and the TIR domain of the adaptor protein MyD88 is a critical initial step in this pathway. This compound is designed to mimic a key binding motif, thereby competitively inhibiting the TLR4-MyD88 interaction and subsequent downstream signaling.
II. Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound in various cellular assays. These values represent typical ranges, and optimal concentrations may vary depending on the cell type, experimental conditions, and specific endpoint being measured.
| Assay Type | Cell Line | Stimulant | This compound Concentration Range | Readout | Reference |
| TNF-α Inhibition | Murine Macrophages (RAW 264.7) | LPS (100 ng/mL) | 1 - 10 µM | ELISA | [1] |
| IL-6 Inhibition | Human Monocytic Cells (THP-1) | LPS (100 ng/mL) | 1 - 10 µM | ELISA | [1] |
| NF-κB Reporter Assay | HEK293-TLR4/MD2-CD14 | LPS (10 ng/mL) | 0.5 - 5 µM | Luciferase Activity | |
| MyD88-TLR4 Co-immunoprecipitation | Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 5 - 20 µM | Western Blot | [2] |
| Cytotoxicity (MTT Assay) | Murine Macrophages (RAW 264.7) | None | > 50 µM | Cell Viability |
III. Signaling Pathway
This compound targets the initial step of the MyD88-dependent TLR4 signaling pathway. The diagram below illustrates the mechanism of action.
Figure 1. Mechanism of this compound inhibition of the TLR4 signaling pathway.
IV. Experimental Protocols
This protocol describes a method to quantify the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Peptide Pre-treatment:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Further dilute to working concentrations in complete medium.
-
Remove the culture medium from the wells.
-
Add 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) to the respective wells.
-
Include a "vehicle control" group with medium only.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete medium.
-
Add 10 µL of the LPS working solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-only treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
The following diagram outlines the general workflow for a cellular assay to test the efficacy of this compound.
Figure 2. General experimental workflow for assessing this compound activity.
V. Troubleshooting and Considerations
-
Peptide Solubility and Stability: this compound is typically soluble in aqueous solutions. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Type Variability: The response to TLR4 agonists and the efficacy of this compound can vary significantly between different cell types and even between cell lines from different species. It is crucial to optimize the experimental conditions for the specific cell system being used.
-
Endotoxin Contamination: Ensure that all reagents and materials used in the assays are free of contaminating endotoxins, as this can lead to non-specific TLR4 activation and confound the results.
-
Off-Target Effects: As with any inhibitor, it is advisable to perform control experiments to assess potential off-target effects and cytotoxicity at the concentrations used. A cell viability assay (e.g., MTT or LDH release) should be run in parallel.
VI. Conclusion
This compound provides a valuable tool for researchers investigating the TLR4 signaling pathway and its role in inflammatory diseases. The data and protocols presented here serve as a guide for the effective use of this peptide inhibitor in cellular assays. Further characterization in more complex in vitro and in vivo models is encouraged to fully elucidate its therapeutic potential.
Disclaimer: this compound is for research use only and is not intended for human or diagnostic use. The information provided in these application notes is for guidance only and may require optimization for specific experimental setups.
References
- 1. Inhibition of Myeloid Differentiation Factor 88 Reduces Human and Mouse T-Cell Interleukin-17 and IFNγ Production and Ameliorates Experimental Autoimmune Encephalomyelitis Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TLR4 Signaling by TRAM-derived Decoy Peptides in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RN-18, a Novel 18-Amino Acid Peptide Inhibitor of TLR4 Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of RN-18, a synthetic 18-amino acid, cell-permeable peptide designed to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This compound acts as a competitive inhibitor of the interaction between TLR4 and its downstream adaptor protein, Myeloid differentiation factor 88 (MyD88), thereby blocking the inflammatory cascade initiated by TLR4 activation.
I. Introduction to this compound
This compound is a research-grade peptide antagonist of the TLR4 signaling pathway. The activation of TLR4 by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or by damage-associated molecular patterns (DAMPs) triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines. This response is crucial for innate immunity but can lead to detrimental inflammatory diseases when dysregulated. The interaction between the Toll/interleukin-1 receptor (TIR) domain of TLR4 and the TIR domain of the adaptor protein MyD88 is a critical initial step in this pathway. This compound is designed to mimic a key binding motif, thereby competitively inhibiting the TLR4-MyD88 interaction and subsequent downstream signaling.
II. Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound in various cellular assays. These values represent typical ranges, and optimal concentrations may vary depending on the cell type, experimental conditions, and specific endpoint being measured.
| Assay Type | Cell Line | Stimulant | This compound Concentration Range | Readout | Reference |
| TNF-α Inhibition | Murine Macrophages (RAW 264.7) | LPS (100 ng/mL) | 1 - 10 µM | ELISA | [1] |
| IL-6 Inhibition | Human Monocytic Cells (THP-1) | LPS (100 ng/mL) | 1 - 10 µM | ELISA | [1] |
| NF-κB Reporter Assay | HEK293-TLR4/MD2-CD14 | LPS (10 ng/mL) | 0.5 - 5 µM | Luciferase Activity | |
| MyD88-TLR4 Co-immunoprecipitation | Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 5 - 20 µM | Western Blot | [2] |
| Cytotoxicity (MTT Assay) | Murine Macrophages (RAW 264.7) | None | > 50 µM | Cell Viability |
III. Signaling Pathway
This compound targets the initial step of the MyD88-dependent TLR4 signaling pathway. The diagram below illustrates the mechanism of action.
Figure 1. Mechanism of this compound inhibition of the TLR4 signaling pathway.
IV. Experimental Protocols
This protocol describes a method to quantify the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Peptide Pre-treatment:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Further dilute to working concentrations in complete medium.
-
Remove the culture medium from the wells.
-
Add 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) to the respective wells.
-
Include a "vehicle control" group with medium only.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete medium.
-
Add 10 µL of the LPS working solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-only treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
The following diagram outlines the general workflow for a cellular assay to test the efficacy of this compound.
Figure 2. General experimental workflow for assessing this compound activity.
V. Troubleshooting and Considerations
-
Peptide Solubility and Stability: this compound is typically soluble in aqueous solutions. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Type Variability: The response to TLR4 agonists and the efficacy of this compound can vary significantly between different cell types and even between cell lines from different species. It is crucial to optimize the experimental conditions for the specific cell system being used.
-
Endotoxin Contamination: Ensure that all reagents and materials used in the assays are free of contaminating endotoxins, as this can lead to non-specific TLR4 activation and confound the results.
-
Off-Target Effects: As with any inhibitor, it is advisable to perform control experiments to assess potential off-target effects and cytotoxicity at the concentrations used. A cell viability assay (e.g., MTT or LDH release) should be run in parallel.
VI. Conclusion
This compound provides a valuable tool for researchers investigating the TLR4 signaling pathway and its role in inflammatory diseases. The data and protocols presented here serve as a guide for the effective use of this peptide inhibitor in cellular assays. Further characterization in more complex in vitro and in vivo models is encouraged to fully elucidate its therapeutic potential.
Disclaimer: this compound is for research use only and is not intended for human or diagnostic use. The information provided in these application notes is for guidance only and may require optimization for specific experimental setups.
References
- 1. Inhibition of Myeloid Differentiation Factor 88 Reduces Human and Mouse T-Cell Interleukin-17 and IFNγ Production and Ameliorates Experimental Autoimmune Encephalomyelitis Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TLR4 Signaling by TRAM-derived Decoy Peptides in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-18 in Immunoprecipitation and Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily that plays a critical role in host defense, inflammation, and tissue regeneration.[1][2] Initially identified as an interferon-gamma (IFN-γ) inducing factor, IL-18 is involved in both Th1 and Th2 immune responses.[1][2] Dysregulation of IL-18 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for drug development.[3][4]
These application notes provide detailed protocols for the immunoprecipitation of IL-18 and a conceptual framework for pulldown assays to identify IL-18 interacting partners. Furthermore, we present a summary of quantitative data and a visualization of the IL-18 signaling pathway to facilitate a deeper understanding of its biological functions.
Data Presentation
Table 1: Quantitative Analysis of IL-18 Induced Cytokine Production
| Cell Type | Treatment | Cytokine Measured | Fold Increase (vs. Control) | Reference |
| Human PBMC | IL-18 | PGE2 | 10-fold | [3] |
| Human PBMC | IL-1β | PGE2 | 51-fold | [3] |
This table summarizes the differential induction of Prostaglandin E2 (PGE2) by IL-18 and IL-1β in human peripheral blood mononuclear cells (PBMCs), highlighting the distinct signaling outcomes.
Signaling Pathway
The biological activity of IL-18 is initiated by its binding to a heterodimeric receptor complex composed of the IL-18 receptor α (IL-18Rα) and IL-18 receptor β (IL-18Rβ) chains.[3][4] This interaction triggers a downstream signaling cascade involving the recruitment of adaptor molecules like MyD88 and subsequent activation of interleukin-1 receptor-associated kinase (IRAK) and TRAF6.[4][5] This ultimately leads to the activation of key transcription factors such as NF-κB and AP-1, as well as the MAPK and PI3K/AKT pathways, culminating in the production of various pro-inflammatory mediators.[1][2][3][4]
Caption: IL-18 signaling cascade.
Experimental Protocols
Immunoprecipitation of IL-18
This protocol describes the immunoprecipitation of IL-18 from cell lysates, a technique used to isolate the protein and its potential binding partners.
Materials:
-
Cells or tissue expressing IL-18
-
Ice-cold PBS
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors[6]
-
Anti-IL-18 antibody (specific for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., TBS or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Microcentrifuge
-
Rotating shaker
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold RIPA buffer containing protease inhibitors (e.g., 1 mL per 10^7 cells).[6]
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-IL-18 antibody (typically 1-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2 hours to overnight at 4°C to allow the antibody to bind to IL-18.
-
Add 30-50 µL of Protein A/G bead slurry to each sample.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.[6]
-
-
Elution:
-
To elute the protein for downstream analysis (e.g., Western blotting), resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for loading onto an SDS-PAGE gel.
-
RNA Pulldown Assay
While IL-18 is a protein, RNA pulldown assays are a powerful tool to identify proteins that interact with a specific RNA molecule. This protocol provides a general framework that can be adapted to investigate if IL-18 is part of an RNA-protein complex. In this scenario, a biotinylated RNA of interest would be used as "bait" to pull down its interacting proteins from a cell lysate, followed by Western blotting for IL-18.
Materials:
-
Biotinylated RNA of interest (and a non-biotinylated or scrambled RNA control)
-
Streptavidin-coated magnetic beads
-
Cell lysate (prepared as in the IP protocol)
-
RNA-protein binding buffer
-
Wash buffer
-
Elution buffer
Procedure:
-
RNA-Bead Binding:
-
Wash the streptavidin beads with the binding buffer.
-
Incubate the beads with the biotinylated RNA probe for 30-60 minutes at room temperature with rotation.
-
Wash the beads to remove unbound RNA.
-
-
Protein Binding:
-
Incubate the RNA-bound beads with the cell lysate for 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specific protein binders.
-
-
Elution and Analysis:
-
Elute the bound proteins as described in the IP protocol.
-
Analyze the eluate by Western blotting using an anti-IL-18 antibody to determine if IL-18 was pulled down with the RNA of interest.
-
Experimental Workflow and Logic
References
- 1. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of IL-18-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in signaling pathways by IL-1β and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. mdpi.com [mdpi.com]
- 6. ptglab.com [ptglab.com]
Application Notes and Protocols for IL-18 in Immunoprecipitation and Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily that plays a critical role in host defense, inflammation, and tissue regeneration.[1][2] Initially identified as an interferon-gamma (IFN-γ) inducing factor, IL-18 is involved in both Th1 and Th2 immune responses.[1][2] Dysregulation of IL-18 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for drug development.[3][4]
These application notes provide detailed protocols for the immunoprecipitation of IL-18 and a conceptual framework for pulldown assays to identify IL-18 interacting partners. Furthermore, we present a summary of quantitative data and a visualization of the IL-18 signaling pathway to facilitate a deeper understanding of its biological functions.
Data Presentation
Table 1: Quantitative Analysis of IL-18 Induced Cytokine Production
| Cell Type | Treatment | Cytokine Measured | Fold Increase (vs. Control) | Reference |
| Human PBMC | IL-18 | PGE2 | 10-fold | [3] |
| Human PBMC | IL-1β | PGE2 | 51-fold | [3] |
This table summarizes the differential induction of Prostaglandin E2 (PGE2) by IL-18 and IL-1β in human peripheral blood mononuclear cells (PBMCs), highlighting the distinct signaling outcomes.
Signaling Pathway
The biological activity of IL-18 is initiated by its binding to a heterodimeric receptor complex composed of the IL-18 receptor α (IL-18Rα) and IL-18 receptor β (IL-18Rβ) chains.[3][4] This interaction triggers a downstream signaling cascade involving the recruitment of adaptor molecules like MyD88 and subsequent activation of interleukin-1 receptor-associated kinase (IRAK) and TRAF6.[4][5] This ultimately leads to the activation of key transcription factors such as NF-κB and AP-1, as well as the MAPK and PI3K/AKT pathways, culminating in the production of various pro-inflammatory mediators.[1][2][3][4]
Caption: IL-18 signaling cascade.
Experimental Protocols
Immunoprecipitation of IL-18
This protocol describes the immunoprecipitation of IL-18 from cell lysates, a technique used to isolate the protein and its potential binding partners.
Materials:
-
Cells or tissue expressing IL-18
-
Ice-cold PBS
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors[6]
-
Anti-IL-18 antibody (specific for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., TBS or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Microcentrifuge
-
Rotating shaker
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold RIPA buffer containing protease inhibitors (e.g., 1 mL per 10^7 cells).[6]
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-IL-18 antibody (typically 1-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2 hours to overnight at 4°C to allow the antibody to bind to IL-18.
-
Add 30-50 µL of Protein A/G bead slurry to each sample.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.[6]
-
-
Elution:
-
To elute the protein for downstream analysis (e.g., Western blotting), resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for loading onto an SDS-PAGE gel.
-
RNA Pulldown Assay
While IL-18 is a protein, RNA pulldown assays are a powerful tool to identify proteins that interact with a specific RNA molecule. This protocol provides a general framework that can be adapted to investigate if IL-18 is part of an RNA-protein complex. In this scenario, a biotinylated RNA of interest would be used as "bait" to pull down its interacting proteins from a cell lysate, followed by Western blotting for IL-18.
Materials:
-
Biotinylated RNA of interest (and a non-biotinylated or scrambled RNA control)
-
Streptavidin-coated magnetic beads
-
Cell lysate (prepared as in the IP protocol)
-
RNA-protein binding buffer
-
Wash buffer
-
Elution buffer
Procedure:
-
RNA-Bead Binding:
-
Wash the streptavidin beads with the binding buffer.
-
Incubate the beads with the biotinylated RNA probe for 30-60 minutes at room temperature with rotation.
-
Wash the beads to remove unbound RNA.
-
-
Protein Binding:
-
Incubate the RNA-bound beads with the cell lysate for 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specific protein binders.
-
-
Elution and Analysis:
-
Elute the bound proteins as described in the IP protocol.
-
Analyze the eluate by Western blotting using an anti-IL-18 antibody to determine if IL-18 was pulled down with the RNA of interest.
-
Experimental Workflow and Logic
References
- 1. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of IL-18-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in signaling pathways by IL-1β and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. mdpi.com [mdpi.com]
- 6. ptglab.com [ptglab.com]
Application Notes and Protocols for Studying 14-3-3 Isoform Functions Using RN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 14-3-3 protein family comprises seven highly conserved, ubiquitously expressed isoforms in mammals (β/α, γ, ε, η, σ, τ/θ, and ζ/δ) that act as key regulators in a multitude of cellular processes. These dimeric proteins function by binding to phosphorylated serine or threonine motifs on a wide array of target proteins, thereby modulating their activity, localization, and stability. This central role in cellular signaling makes 14-3-3 proteins attractive targets for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[1]
Dissecting the specific functions of individual 14-3-3 isoforms is challenging due to their high degree of sequence homology, particularly within the ligand-binding groove. RN-18 (also known as R18) is a potent, non-phosphorylated peptide antagonist of 14-3-3 proteins, identified through phage display.[2] It acts as a pan-inhibitor, binding with high affinity to the conserved amphipathic groove of multiple 14-3-3 isoforms, thereby competitively disrupting their interactions with native binding partners.[1][2] This property makes this compound a valuable tool for investigating the overall cellular functions of 14-3-3 proteins. While not isoform-specific, this compound can be employed to elucidate signaling pathways dependent on 14-3-3 activity and to validate 14-3-3 proteins as therapeutic targets.
These application notes provide a summary of this compound's characteristics and detailed protocols for its use in studying 14-3-3 protein functions.
Data Presentation: Quantitative Analysis of 14-3-3 Modulators
While this compound is a widely used tool, specific IC50 values for its disruption of individual 14-3-3 isoform interactions are not extensively reported. The available data confirms its high affinity across multiple isoforms. For comparative purposes, this table includes the binding affinity of this compound and the IC50 values of other known small-molecule 14-3-3 inhibitors.
| Compound | Target Interaction | Assay Type | Reported Value | Reference |
| This compound (peptide) | Pan-14-3-3 | Phage Display | K_d_ ~70-90 nM | [2] |
| FOBISIN 101 | 14-3-3γ / pS259-Raf-1 | Fluorescence Polarization | IC50 = 0.8 - 6.0 µM | [3] |
| Compound 15 | 14-3-3ζ / PRAS40 | ELISA | IC50 = 9.3 µM | [1][4] |
| Compound 15 | 14-3-3γ / PRAS40 | ELISA | IC50 = 16.4 µM | [1][4] |
| BV02 | 14-3-3 / c-Abl | Cell-based | IC50 ~ 5.2 µM | [5] |
| Compound 2-5 | 14-3-3σ | Fluorescence Polarization | IC50 = 2.6 µM | [3] |
Mandatory Visualizations
Signaling Pathway Diagram: Inhibition of the Raf-MEK-ERK Pathway by this compound
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. 14-3-3 proteins play a crucial role in this pathway by binding to phosphorylated Raf-1, which is essential for its activation. This compound, by disrupting the 14-3-3/Raf-1 interaction, can inhibit downstream signaling.
References
- 1. Modulators of 14-3-3 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14-3-3 proteins as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying 14-3-3 Isoform Functions Using RN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 14-3-3 protein family comprises seven highly conserved, ubiquitously expressed isoforms in mammals (β/α, γ, ε, η, σ, τ/θ, and ζ/δ) that act as key regulators in a multitude of cellular processes. These dimeric proteins function by binding to phosphorylated serine or threonine motifs on a wide array of target proteins, thereby modulating their activity, localization, and stability. This central role in cellular signaling makes 14-3-3 proteins attractive targets for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[1]
Dissecting the specific functions of individual 14-3-3 isoforms is challenging due to their high degree of sequence homology, particularly within the ligand-binding groove. RN-18 (also known as R18) is a potent, non-phosphorylated peptide antagonist of 14-3-3 proteins, identified through phage display.[2] It acts as a pan-inhibitor, binding with high affinity to the conserved amphipathic groove of multiple 14-3-3 isoforms, thereby competitively disrupting their interactions with native binding partners.[1][2] This property makes this compound a valuable tool for investigating the overall cellular functions of 14-3-3 proteins. While not isoform-specific, this compound can be employed to elucidate signaling pathways dependent on 14-3-3 activity and to validate 14-3-3 proteins as therapeutic targets.
These application notes provide a summary of this compound's characteristics and detailed protocols for its use in studying 14-3-3 protein functions.
Data Presentation: Quantitative Analysis of 14-3-3 Modulators
While this compound is a widely used tool, specific IC50 values for its disruption of individual 14-3-3 isoform interactions are not extensively reported. The available data confirms its high affinity across multiple isoforms. For comparative purposes, this table includes the binding affinity of this compound and the IC50 values of other known small-molecule 14-3-3 inhibitors.
| Compound | Target Interaction | Assay Type | Reported Value | Reference |
| This compound (peptide) | Pan-14-3-3 | Phage Display | K_d_ ~70-90 nM | [2] |
| FOBISIN 101 | 14-3-3γ / pS259-Raf-1 | Fluorescence Polarization | IC50 = 0.8 - 6.0 µM | [3] |
| Compound 15 | 14-3-3ζ / PRAS40 | ELISA | IC50 = 9.3 µM | [1][4] |
| Compound 15 | 14-3-3γ / PRAS40 | ELISA | IC50 = 16.4 µM | [1][4] |
| BV02 | 14-3-3 / c-Abl | Cell-based | IC50 ~ 5.2 µM | [5] |
| Compound 2-5 | 14-3-3σ | Fluorescence Polarization | IC50 = 2.6 µM | [3] |
Mandatory Visualizations
Signaling Pathway Diagram: Inhibition of the Raf-MEK-ERK Pathway by this compound
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. 14-3-3 proteins play a crucial role in this pathway by binding to phosphorylated Raf-1, which is essential for its activation. This compound, by disrupting the 14-3-3/Raf-1 interaction, can inhibit downstream signaling.
References
- 1. Modulators of 14-3-3 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14-3-3 proteins as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
RN-18 peptide solubility and stability issues
This technical support center provides guidance on the solubility and stability of two distinct peptides often referred to as RN-18 or R18: the neuroprotective peptide Poly-Arginine-18 (Poly-R18) and the 14-3-3 Protein Inhibitor R18 (14-3-3i R18) . Please select the peptide of interest below for detailed information.
-
--INVALID-LINK--
-
--INVALID-LINK--
Poly-Arginine-18 (Poly-R18)
Description: Poly-Arginine-18 (R18) is a cationic arginine-rich peptide (CARP) consisting of 18 L-arginine residues. It is under investigation as a neuroprotective agent, particularly in the context of ischemic stroke.[1] A D-enantiomer version, R18D, has also been developed and exhibits greater resistance to proteolytic degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Poly-R18's neuroprotective effects?
A1: Poly-R18 is believed to exert its neuroprotective effects through a multimodal mechanism. This includes reducing glutamate excitotoxicity and subsequent intracellular calcium influx, preserving mitochondrial function, and potentially modulating the surface expression of certain neuronal receptors.[1]
Q2: How should I dissolve Poly-R18?
A2: Due to its highly cationic nature (net charge of +18), Poly-R18 is readily soluble in aqueous solutions.[1] For experimental use, it is typically dissolved in sterile water or saline (0.9% sodium chloride).[2]
Q3: What are the recommended storage conditions for Poly-R18?
A3: For long-term storage, lyophilized Poly-R18 should be kept at -20°C or -80°C.[3][4][5][6] Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][5][6][7] Short-term storage of solutions at 4°C for a few days is also possible.[3]
Q4: Is the D-enantiomer (R18D) more stable than the L-enantiomer (R18)?
A4: Yes, peptides synthesized with D-isoform amino acids, such as R18D, show greater stability due to increased resistance to proteolytic degradation by enzymes.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced or inconsistent neuroprotective effect in vivo. | Peptide degradation. | Use the more stable D-enantiomer (R18D) for in vivo studies. Ensure proper storage of peptide stocks and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Adsorption to labware. | The highly charged nature of Poly-R18 can lead to its adsorption to surfaces. Use low-protein-binding tubes and pipette tips. | |
| Precipitation observed when diluting in buffer. | High peptide concentration or "salting out" effect. | While generally soluble, high concentrations in certain buffers might lead to precipitation. Ensure the final concentration is within a reasonable range for your experiment. When diluting a concentrated stock, add the peptide solution slowly to the buffer while gently vortexing. |
Quantitative Data Summary
Table 1: Solubility of Poly-Arginine-18 (Poly-R18)
| Solvent | Solubility | Notes |
| Sterile Water | Highly soluble | Recommended for stock solutions.[9] |
| 0.9% Saline | Highly soluble | Often used as the vehicle for in vivo administration.[2] |
| PBS (pH 7.4) | Soluble | Generally soluble up to at least 1 mg/mL.[10] |
| DMSO | Soluble | While soluble, aqueous solvents are preferred due to the peptide's hydrophilic nature. |
Table 2: Stability Profile of Poly-Arginine-18 (Poly-R18)
| Condition | Stability Consideration | Recommendation |
| Storage (Lyophilized) | Stable for weeks to months at room temperature, but long-term storage requires colder temperatures.[4] | Store at -20°C for long-term stability.[4] |
| Storage (in Solution) | Prone to degradation, especially with repeated freeze-thaw cycles.[4][7] | Aliquot and store at -20°C or -80°C for long-term storage.[3][5][6] For short-term (up to a week), store at 4°C.[6] |
| Proteolytic Degradation | The L-enantiomer (R18) is susceptible to degradation by proteases. | For in vivo studies or experiments with biological fluids, consider using the D-enantiomer (R18D) for enhanced stability.[8] |
| pH | Stable in a physiological pH range. Extreme pH values can affect stability.[11][12] | Use buffers in the pH range of 5-7 for reconstitution and experiments. |
| Temperature | Higher temperatures accelerate degradation in solution.[13] | Avoid exposing peptide solutions to high temperatures. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Poly-R18
-
Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture condensation.[4][5]
-
Add the desired volume of sterile water or 0.9% saline to the vial to achieve a stock solution concentration (e.g., 500 µM).[9]
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
For long-term storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.[3][5][6]
Diagrams
Caption: Experimental workflow for Poly-R18 preparation.
14-3-3 Protein Inhibitor R18 (14-3-3i R18)
Description: This R18 peptide is a 20-amino acid competitive antagonist of 14-3-3 proteins, with a KD of approximately 80 nM.[1] It inhibits the interaction of 14-3-3 proteins with their target ligands.[1] Its amino acid sequence is PHCVPRDLSWLDLEANMCLP.[1]
Frequently Asked Questions (FAQs)
Q1: How does 14-3-3i R18 inhibit 14-3-3 proteins?
A1: 14-3-3i R18 binds to the amphipathic groove of 14-3-3 proteins, which is the same site where phosphorylated target proteins normally bind. By occupying this groove, R18 competitively inhibits the protein-protein interactions mediated by 14-3-3.[14][15]
Q2: What is the recommended solvent for dissolving 14-3-3i R18?
A2: This peptide is soluble in water up to 1 mg/mL.[1] For cell-based assays, dissolving in a small amount of DMSO and then diluting with aqueous buffer or media is a common practice, but caution is advised due to the presence of cysteine residues.
Q3: What are the main stability concerns for 14-3-3i R18?
A3: The presence of two cysteine residues in the sequence (PHC VPRDLSWLDLEANMC LP) makes this peptide susceptible to oxidation, which can lead to the formation of intra- or intermolecular disulfide bonds and potential loss of activity.[3][6]
Q4: How should I store solutions of 14-3-3i R18?
A4: Lyophilized peptide should be stored at -20°C.[1] Once in solution, it is crucial to aliquot and store at -20°C or -80°C to minimize degradation.[3][5][6] To prevent oxidation, it is advisable to use degassed buffers and purge the headspace of the storage vials with an inert gas like argon or nitrogen.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Loss of inhibitory activity in assays. | Oxidation of cysteine residues. | Use freshly prepared solutions. For storage, use degassed buffers and purge vials with inert gas. Consider adding a reducing agent like DTT or TCEP to your assay buffer if compatible with your experimental setup. |
| Peptide aggregation. | The peptide has hydrophobic residues which may contribute to aggregation at high concentrations. Try dissolving at a lower concentration or use sonication to aid dissolution. Perform a solubility test with a small amount first. | |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[3][5][6] |
| Adsorption to labware. | Use low-protein-binding tubes and pipette tips for storing and handling the peptide solution. |
Quantitative Data Summary
Table 3: Solubility of 14-3-3 Protein Inhibitor R18 (14-3-3i R18)
| Solvent | Solubility | Notes |
| Water | Soluble to 1 mg/mL[1] | Recommended for initial reconstitution. |
| PBS (pH 7.4) | Expected to be soluble | May be used for dilution to working concentrations. |
| DMSO | Likely soluble | Can be used as a co-solvent for higher concentrations, but be aware of potential oxidation of cysteine residues.[16] |
Table 4: Stability Profile of 14-3-3 Protein Inhibitor R18 (14-3-3i R18)
| Condition | Stability Consideration | Recommendation |
| Storage (Lyophilized) | Store at -20°C for long-term stability.[1] | Keep in a tightly sealed container in a desiccated environment. |
| Storage (in Solution) | Limited shelf-life, especially due to oxidation and potential for freeze-thaw damage.[7] | Aliquot and store at -20°C or -80°C.[3][5][6] Use solutions within a few days if stored at 4°C.[6] |
| Oxidation | The two cysteine residues are prone to oxidation, leading to disulfide bond formation. | Use oxygen-free solvents for reconstitution.[6] Purge vials with inert gas (argon or nitrogen).[6] Avoid using DMSO if possible, or use fresh, high-quality DMSO. |
| pH | Oxidation of cysteine is accelerated at higher pH (pH > 7).[10] | For reconstitution and storage, use buffers with a slightly acidic to neutral pH (pH 5-7). |
| Light Exposure | Tryptophan residue is sensitive to photo-oxidation. | Protect peptide solutions from light by using amber vials or wrapping tubes in foil.[3] |
Experimental Protocols
Protocol 2: Reconstitution and Handling of 14-3-3i R18 for In Vitro Assays
-
Equilibrate the lyophilized peptide vial to room temperature in a desiccator.[4][5]
-
Reconstitute the peptide in sterile, degassed water to a stock concentration of 1 mg/mL.[1]
-
Gently vortex to dissolve. If solubility is an issue, brief sonication can be used. The solution should be clear.
-
For use in cell culture, the stock solution can be diluted into the culture medium. Ensure the final concentration of any co-solvent (like DMSO) is non-toxic to the cells.
-
For storage, immediately aliquot the stock solution into low-protein-binding tubes, purge the headspace with argon or nitrogen, and freeze at -20°C or -80°C.[3][5][6]
Diagrams
Caption: Inhibition of 14-3-3 protein signaling by R18.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Poly-arginine-18 peptides do not exacerbate bleeding, or improve functional outcomes following collagenase-induced intracerebral hemorrhage in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Impact of poly-arginine peptides R18D and R18 on alteplase and tenecteplase thrombolysis in vitro, and neuroprotective stability to proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bachem.com [bachem.com]
- 11. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 14. Modulators of 14-3-3 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]
- 16. biocat.com [biocat.com]
RN-18 peptide solubility and stability issues
This technical support center provides guidance on the solubility and stability of two distinct peptides often referred to as RN-18 or R18: the neuroprotective peptide Poly-Arginine-18 (Poly-R18) and the 14-3-3 Protein Inhibitor R18 (14-3-3i R18) . Please select the peptide of interest below for detailed information.
-
--INVALID-LINK--
-
--INVALID-LINK--
Poly-Arginine-18 (Poly-R18)
Description: Poly-Arginine-18 (R18) is a cationic arginine-rich peptide (CARP) consisting of 18 L-arginine residues. It is under investigation as a neuroprotective agent, particularly in the context of ischemic stroke.[1] A D-enantiomer version, R18D, has also been developed and exhibits greater resistance to proteolytic degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Poly-R18's neuroprotective effects?
A1: Poly-R18 is believed to exert its neuroprotective effects through a multimodal mechanism. This includes reducing glutamate excitotoxicity and subsequent intracellular calcium influx, preserving mitochondrial function, and potentially modulating the surface expression of certain neuronal receptors.[1]
Q2: How should I dissolve Poly-R18?
A2: Due to its highly cationic nature (net charge of +18), Poly-R18 is readily soluble in aqueous solutions.[1] For experimental use, it is typically dissolved in sterile water or saline (0.9% sodium chloride).[2]
Q3: What are the recommended storage conditions for Poly-R18?
A3: For long-term storage, lyophilized Poly-R18 should be kept at -20°C or -80°C.[3][4][5][6] Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][5][6][7] Short-term storage of solutions at 4°C for a few days is also possible.[3]
Q4: Is the D-enantiomer (R18D) more stable than the L-enantiomer (R18)?
A4: Yes, peptides synthesized with D-isoform amino acids, such as R18D, show greater stability due to increased resistance to proteolytic degradation by enzymes.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced or inconsistent neuroprotective effect in vivo. | Peptide degradation. | Use the more stable D-enantiomer (R18D) for in vivo studies. Ensure proper storage of peptide stocks and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Adsorption to labware. | The highly charged nature of Poly-R18 can lead to its adsorption to surfaces. Use low-protein-binding tubes and pipette tips. | |
| Precipitation observed when diluting in buffer. | High peptide concentration or "salting out" effect. | While generally soluble, high concentrations in certain buffers might lead to precipitation. Ensure the final concentration is within a reasonable range for your experiment. When diluting a concentrated stock, add the peptide solution slowly to the buffer while gently vortexing. |
Quantitative Data Summary
Table 1: Solubility of Poly-Arginine-18 (Poly-R18)
| Solvent | Solubility | Notes |
| Sterile Water | Highly soluble | Recommended for stock solutions.[9] |
| 0.9% Saline | Highly soluble | Often used as the vehicle for in vivo administration.[2] |
| PBS (pH 7.4) | Soluble | Generally soluble up to at least 1 mg/mL.[10] |
| DMSO | Soluble | While soluble, aqueous solvents are preferred due to the peptide's hydrophilic nature. |
Table 2: Stability Profile of Poly-Arginine-18 (Poly-R18)
| Condition | Stability Consideration | Recommendation |
| Storage (Lyophilized) | Stable for weeks to months at room temperature, but long-term storage requires colder temperatures.[4] | Store at -20°C for long-term stability.[4] |
| Storage (in Solution) | Prone to degradation, especially with repeated freeze-thaw cycles.[4][7] | Aliquot and store at -20°C or -80°C for long-term storage.[3][5][6] For short-term (up to a week), store at 4°C.[6] |
| Proteolytic Degradation | The L-enantiomer (R18) is susceptible to degradation by proteases. | For in vivo studies or experiments with biological fluids, consider using the D-enantiomer (R18D) for enhanced stability.[8] |
| pH | Stable in a physiological pH range. Extreme pH values can affect stability.[11][12] | Use buffers in the pH range of 5-7 for reconstitution and experiments. |
| Temperature | Higher temperatures accelerate degradation in solution.[13] | Avoid exposing peptide solutions to high temperatures. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Poly-R18
-
Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture condensation.[4][5]
-
Add the desired volume of sterile water or 0.9% saline to the vial to achieve a stock solution concentration (e.g., 500 µM).[9]
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
For long-term storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.[3][5][6]
Diagrams
Caption: Experimental workflow for Poly-R18 preparation.
14-3-3 Protein Inhibitor R18 (14-3-3i R18)
Description: This R18 peptide is a 20-amino acid competitive antagonist of 14-3-3 proteins, with a KD of approximately 80 nM.[1] It inhibits the interaction of 14-3-3 proteins with their target ligands.[1] Its amino acid sequence is PHCVPRDLSWLDLEANMCLP.[1]
Frequently Asked Questions (FAQs)
Q1: How does 14-3-3i R18 inhibit 14-3-3 proteins?
A1: 14-3-3i R18 binds to the amphipathic groove of 14-3-3 proteins, which is the same site where phosphorylated target proteins normally bind. By occupying this groove, R18 competitively inhibits the protein-protein interactions mediated by 14-3-3.[14][15]
Q2: What is the recommended solvent for dissolving 14-3-3i R18?
A2: This peptide is soluble in water up to 1 mg/mL.[1] For cell-based assays, dissolving in a small amount of DMSO and then diluting with aqueous buffer or media is a common practice, but caution is advised due to the presence of cysteine residues.
Q3: What are the main stability concerns for 14-3-3i R18?
A3: The presence of two cysteine residues in the sequence (PHC VPRDLSWLDLEANMC LP) makes this peptide susceptible to oxidation, which can lead to the formation of intra- or intermolecular disulfide bonds and potential loss of activity.[3][6]
Q4: How should I store solutions of 14-3-3i R18?
A4: Lyophilized peptide should be stored at -20°C.[1] Once in solution, it is crucial to aliquot and store at -20°C or -80°C to minimize degradation.[3][5][6] To prevent oxidation, it is advisable to use degassed buffers and purge the headspace of the storage vials with an inert gas like argon or nitrogen.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Loss of inhibitory activity in assays. | Oxidation of cysteine residues. | Use freshly prepared solutions. For storage, use degassed buffers and purge vials with inert gas. Consider adding a reducing agent like DTT or TCEP to your assay buffer if compatible with your experimental setup. |
| Peptide aggregation. | The peptide has hydrophobic residues which may contribute to aggregation at high concentrations. Try dissolving at a lower concentration or use sonication to aid dissolution. Perform a solubility test with a small amount first. | |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[3][5][6] |
| Adsorption to labware. | Use low-protein-binding tubes and pipette tips for storing and handling the peptide solution. |
Quantitative Data Summary
Table 3: Solubility of 14-3-3 Protein Inhibitor R18 (14-3-3i R18)
| Solvent | Solubility | Notes |
| Water | Soluble to 1 mg/mL[1] | Recommended for initial reconstitution. |
| PBS (pH 7.4) | Expected to be soluble | May be used for dilution to working concentrations. |
| DMSO | Likely soluble | Can be used as a co-solvent for higher concentrations, but be aware of potential oxidation of cysteine residues.[16] |
Table 4: Stability Profile of 14-3-3 Protein Inhibitor R18 (14-3-3i R18)
| Condition | Stability Consideration | Recommendation |
| Storage (Lyophilized) | Store at -20°C for long-term stability.[1] | Keep in a tightly sealed container in a desiccated environment. |
| Storage (in Solution) | Limited shelf-life, especially due to oxidation and potential for freeze-thaw damage.[7] | Aliquot and store at -20°C or -80°C.[3][5][6] Use solutions within a few days if stored at 4°C.[6] |
| Oxidation | The two cysteine residues are prone to oxidation, leading to disulfide bond formation. | Use oxygen-free solvents for reconstitution.[6] Purge vials with inert gas (argon or nitrogen).[6] Avoid using DMSO if possible, or use fresh, high-quality DMSO. |
| pH | Oxidation of cysteine is accelerated at higher pH (pH > 7).[10] | For reconstitution and storage, use buffers with a slightly acidic to neutral pH (pH 5-7). |
| Light Exposure | Tryptophan residue is sensitive to photo-oxidation. | Protect peptide solutions from light by using amber vials or wrapping tubes in foil.[3] |
Experimental Protocols
Protocol 2: Reconstitution and Handling of 14-3-3i R18 for In Vitro Assays
-
Equilibrate the lyophilized peptide vial to room temperature in a desiccator.[4][5]
-
Reconstitute the peptide in sterile, degassed water to a stock concentration of 1 mg/mL.[1]
-
Gently vortex to dissolve. If solubility is an issue, brief sonication can be used. The solution should be clear.
-
For use in cell culture, the stock solution can be diluted into the culture medium. Ensure the final concentration of any co-solvent (like DMSO) is non-toxic to the cells.
-
For storage, immediately aliquot the stock solution into low-protein-binding tubes, purge the headspace with argon or nitrogen, and freeze at -20°C or -80°C.[3][5][6]
Diagrams
Caption: Inhibition of 14-3-3 protein signaling by R18.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Poly-arginine-18 peptides do not exacerbate bleeding, or improve functional outcomes following collagenase-induced intracerebral hemorrhage in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Impact of poly-arginine peptides R18D and R18 on alteplase and tenecteplase thrombolysis in vitro, and neuroprotective stability to proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bachem.com [bachem.com]
- 11. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 14. Modulators of 14-3-3 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]
- 16. biocat.com [biocat.com]
Optimizing MyD88 Inhibitor Concentration for Maximum Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing MyD88 inhibitory peptides to achieve maximal inhibition of the MyD88 signaling pathway. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible experimental outcomes.
Introduction to MyD88 Inhibition
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in the signaling cascades of most Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, MyD88 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines.[1] Consequently, inhibiting MyD88 is a promising therapeutic strategy for a range of inflammatory diseases.
This guide focuses on a representative cell-permeable MyD88 inhibitory peptide that functions by targeting the Toll/Interleukin-1 Receptor (TIR) domain of MyD88, thereby preventing its homodimerization, a crucial step for downstream signal transduction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the MyD88 inhibitory peptide?
A1: The MyD88 inhibitory peptide is a cell-permeable peptide that competitively inhibits the homodimerization of the MyD88 TIR domain. This dimerization is a critical step for the recruitment and activation of downstream signaling molecules, such as IRAK1 and IRAK4. By preventing this interaction, the peptide effectively blocks the entire downstream signaling cascade, leading to reduced production of inflammatory cytokines.
Q2: What is a typical starting concentration for in vitro experiments?
A2: The optimal concentration of the MyD88 inhibitory peptide is cell-type dependent and should be determined empirically. However, a general starting point for many cell lines is in the range of 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store the MyD88 inhibitory peptide?
A3: For lyophilized peptides, it is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1-5 mM. For long-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Lyophilized peptides are stable for years when stored at -20°C.
Q4: How can I confirm that the MyD88 inhibitory peptide is working in my experiment?
A4: The efficacy of the MyD88 inhibitory peptide can be assessed by measuring the inhibition of downstream signaling events. This can include:
-
Reduced Cytokine Production: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β in your cell culture supernatant using ELISA or a multiplex assay.
-
Inhibition of NF-κB Activation: Assess the phosphorylation of NF-κB p65 or IκBα by Western blot. Alternatively, a reporter assay using a plasmid with an NF-κB response element driving a reporter gene (e.g., luciferase) can be used.
-
Reduced MAPK Activation: Analyze the phosphorylation status of MAPKs like p38, JNK, and ERK by Western blot.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Suboptimal peptide concentration: The concentration of the inhibitory peptide may be too low for the specific cell type or stimulus used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). |
| Peptide degradation: The peptide may have degraded due to improper storage or handling. | Ensure the peptide was stored correctly (lyophilized at -20°C, in solution at -80°C in single-use aliquots). Use a fresh aliquot of the peptide. | |
| Poor cell permeability: The peptide may not be efficiently entering the cells. | While the peptide is designed to be cell-permeable, efficiency can vary. Confirm cell entry using a fluorescently labeled version of the peptide if available. | |
| Timing of treatment: The pre-incubation time with the peptide before stimulation might be insufficient. | Optimize the pre-incubation time. A typical starting point is 1-2 hours before adding the stimulus. | |
| High cell toxicity observed | Peptide concentration is too high: Excessive concentrations of any peptide can lead to cellular stress and toxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of the peptide on your specific cell line. Use concentrations well below the toxic threshold. |
| Contamination of peptide stock: The reconstituted peptide solution may be contaminated. | Prepare a fresh stock solution from the lyophilized powder using sterile reagents and techniques. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. |
| Inconsistent reagent preparation: Variations in the preparation of the stimulus (e.g., LPS) or the peptide can lead to variability. | Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch. |
Data Presentation
Table 1: Representative Effective Concentrations of MyD88 Inhibitory Peptides in Different Cell Types
| Cell Type | Stimulus | Assay | Effective Concentration (IC50) | Reference |
| Human Monocytic Cell Line (THP-1) | LPS (100 ng/mL) | TNF-α ELISA | ~25 µM | Hypothetical Data |
| Mouse Macrophage Cell Line (RAW 264.7) | LPS (100 ng/mL) | IL-6 ELISA | ~50 µM | Hypothetical Data |
| Human Embryonic Kidney Cells (HEK293) - TLR4 transfected | LPS (100 ng/mL) | NF-κB Luciferase Reporter Assay | ~15 µM | Hypothetical Data |
| Primary Mouse Bone Marrow-Derived Macrophages | Pam3CSK4 (1 µg/mL) | TNF-α ELISA | ~30 µM | Hypothetical Data |
Note: The data presented in this table is for illustrative purposes and represents typical ranges. The optimal concentration for RN-18 must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytokine Release Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a MyD88 inhibitory peptide by measuring its effect on LPS-induced TNF-α production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
MyD88 Inhibitory Peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
TNF-α ELISA kit
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: Prepare a serial dilution of the MyD88 inhibitory peptide in complete DMEM. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Peptide Treatment: Remove the old media from the cells and add 100 µL of the prepared peptide dilutions to the respective wells. Incubate for 2 hours at 37°C.
-
Cell Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of the LPS solution to each well (final LPS concentration of 100 ng/mL), except for the unstimulated control wells. Add 100 µL of complete DMEM to the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, perform an MTT assay on the remaining cells to assess any cytotoxic effects of the peptide concentrations used.
-
Data Analysis: Plot the TNF-α concentration against the log of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Inhibition
Objective: To confirm the inhibitory effect of the MyD88 inhibitory peptide on the NF-κB and MAPK signaling pathways.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with the determined optimal concentration of the MyD88 inhibitory peptide for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., LPS) for a short duration (e.g., 15-30 minutes for MAPK and NF-κB phosphorylation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizing Key Processes
Caption: MyD88 Signaling Pathway and Point of Inhibition.
References
Optimizing MyD88 Inhibitor Concentration for Maximum Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing MyD88 inhibitory peptides to achieve maximal inhibition of the MyD88 signaling pathway. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible experimental outcomes.
Introduction to MyD88 Inhibition
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in the signaling cascades of most Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, MyD88 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines.[1] Consequently, inhibiting MyD88 is a promising therapeutic strategy for a range of inflammatory diseases.
This guide focuses on a representative cell-permeable MyD88 inhibitory peptide that functions by targeting the Toll/Interleukin-1 Receptor (TIR) domain of MyD88, thereby preventing its homodimerization, a crucial step for downstream signal transduction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the MyD88 inhibitory peptide?
A1: The MyD88 inhibitory peptide is a cell-permeable peptide that competitively inhibits the homodimerization of the MyD88 TIR domain. This dimerization is a critical step for the recruitment and activation of downstream signaling molecules, such as IRAK1 and IRAK4. By preventing this interaction, the peptide effectively blocks the entire downstream signaling cascade, leading to reduced production of inflammatory cytokines.
Q2: What is a typical starting concentration for in vitro experiments?
A2: The optimal concentration of the MyD88 inhibitory peptide is cell-type dependent and should be determined empirically. However, a general starting point for many cell lines is in the range of 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store the MyD88 inhibitory peptide?
A3: For lyophilized peptides, it is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1-5 mM. For long-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Lyophilized peptides are stable for years when stored at -20°C.
Q4: How can I confirm that the MyD88 inhibitory peptide is working in my experiment?
A4: The efficacy of the MyD88 inhibitory peptide can be assessed by measuring the inhibition of downstream signaling events. This can include:
-
Reduced Cytokine Production: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β in your cell culture supernatant using ELISA or a multiplex assay.
-
Inhibition of NF-κB Activation: Assess the phosphorylation of NF-κB p65 or IκBα by Western blot. Alternatively, a reporter assay using a plasmid with an NF-κB response element driving a reporter gene (e.g., luciferase) can be used.
-
Reduced MAPK Activation: Analyze the phosphorylation status of MAPKs like p38, JNK, and ERK by Western blot.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Suboptimal peptide concentration: The concentration of the inhibitory peptide may be too low for the specific cell type or stimulus used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). |
| Peptide degradation: The peptide may have degraded due to improper storage or handling. | Ensure the peptide was stored correctly (lyophilized at -20°C, in solution at -80°C in single-use aliquots). Use a fresh aliquot of the peptide. | |
| Poor cell permeability: The peptide may not be efficiently entering the cells. | While the peptide is designed to be cell-permeable, efficiency can vary. Confirm cell entry using a fluorescently labeled version of the peptide if available. | |
| Timing of treatment: The pre-incubation time with the peptide before stimulation might be insufficient. | Optimize the pre-incubation time. A typical starting point is 1-2 hours before adding the stimulus. | |
| High cell toxicity observed | Peptide concentration is too high: Excessive concentrations of any peptide can lead to cellular stress and toxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of the peptide on your specific cell line. Use concentrations well below the toxic threshold. |
| Contamination of peptide stock: The reconstituted peptide solution may be contaminated. | Prepare a fresh stock solution from the lyophilized powder using sterile reagents and techniques. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. |
| Inconsistent reagent preparation: Variations in the preparation of the stimulus (e.g., LPS) or the peptide can lead to variability. | Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch. |
Data Presentation
Table 1: Representative Effective Concentrations of MyD88 Inhibitory Peptides in Different Cell Types
| Cell Type | Stimulus | Assay | Effective Concentration (IC50) | Reference |
| Human Monocytic Cell Line (THP-1) | LPS (100 ng/mL) | TNF-α ELISA | ~25 µM | Hypothetical Data |
| Mouse Macrophage Cell Line (RAW 264.7) | LPS (100 ng/mL) | IL-6 ELISA | ~50 µM | Hypothetical Data |
| Human Embryonic Kidney Cells (HEK293) - TLR4 transfected | LPS (100 ng/mL) | NF-κB Luciferase Reporter Assay | ~15 µM | Hypothetical Data |
| Primary Mouse Bone Marrow-Derived Macrophages | Pam3CSK4 (1 µg/mL) | TNF-α ELISA | ~30 µM | Hypothetical Data |
Note: The data presented in this table is for illustrative purposes and represents typical ranges. The optimal concentration for RN-18 must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytokine Release Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a MyD88 inhibitory peptide by measuring its effect on LPS-induced TNF-α production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
MyD88 Inhibitory Peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
TNF-α ELISA kit
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Peptide Preparation: Prepare a serial dilution of the MyD88 inhibitory peptide in complete DMEM. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Peptide Treatment: Remove the old media from the cells and add 100 µL of the prepared peptide dilutions to the respective wells. Incubate for 2 hours at 37°C.
-
Cell Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100 µL of the LPS solution to each well (final LPS concentration of 100 ng/mL), except for the unstimulated control wells. Add 100 µL of complete DMEM to the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, perform an MTT assay on the remaining cells to assess any cytotoxic effects of the peptide concentrations used.
-
Data Analysis: Plot the TNF-α concentration against the log of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Inhibition
Objective: To confirm the inhibitory effect of the MyD88 inhibitory peptide on the NF-κB and MAPK signaling pathways.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with the determined optimal concentration of the MyD88 inhibitory peptide for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., LPS) for a short duration (e.g., 15-30 minutes for MAPK and NF-κB phosphorylation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizing Key Processes
Caption: MyD88 Signaling Pathway and Point of Inhibition.
References
RN-18 peptide degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of the RN-18 peptide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: this compound is identified as a poly-arginine peptide (18-mer of arginine).[1] Much of the following information is based on the known behavior of poly-arginine and other cationic peptides. Specific stability and degradation characteristics can be sequence-dependent and influenced by formulation. It is highly recommended to perform stability studies specific to your this compound formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: As a poly-arginine peptide, the primary degradation pathway for this compound (the L-amino acid version) is likely enzymatic degradation by proteases.[2][3] This is supported by the development of its D-enantiomer counterpart, R18D, which exhibits superior proteolytic stability.[2][3][4] While arginine itself is not highly susceptible to oxidation, other general peptide degradation pathways such as hydrolysis of the peptide backbone can also occur, particularly at extreme pH values.[5]
Q2: What are the optimal storage conditions for lyophilized this compound peptide?
A2: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container.[6][7][8][9] For short-term storage (days to weeks), 4°C is acceptable. It is crucial to protect the peptide from moisture, as poly-arginine peptides are hygroscopic (tend to absorb moisture from the air).[7] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[8][9]
Q3: How should I store this compound peptide once it is in solution?
A3: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[7] If storage in solution is necessary, it is recommended to:
-
Use a sterile buffer at a pH of 5-6.[7]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][9]
-
Store the aliquots at -20°C or colder.[7]
Q4: What solvent should I use to reconstitute this compound?
A4: The high number of basic arginine residues should confer good aqueous solubility. Start by reconstituting in sterile, purified water. If solubility is an issue, which is unlikely for a poly-arginine peptide, a small amount of a weak acid like 0.1% acetic acid can be used. For peptides with hydrophobic character, an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) might be used initially before adding an aqueous buffer, though this is less likely to be necessary for the highly cationic this compound.
Q5: What is the expected shelf life of this compound?
A5: The shelf life is highly dependent on the storage conditions and whether the peptide is in a lyophilized or solution state. Specific stability studies for this compound have not been widely published. However, based on general peptide stability:
-
Lyophilized at -80°C: Can be stable for years.[6]
-
Lyophilized at -20°C: Stable for several months to years.[7]
-
In solution at -20°C: Stable for weeks to months, but degradation is more rapid.[8]
-
In solution at 4°C: Stable for a few days to a week.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in experiments | Peptide degradation due to improper storage. | Review storage conditions. Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture. For solutions, use fresh preparations or properly stored frozen aliquots. Avoid repeated freeze-thaw cycles. |
| Proteolytic degradation in biological samples. | Consider using the more stable D-enantiomer, R18D, if compatible with your experimental goals.[2][4] Minimize incubation times in biological matrices where proteases are present. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | Allow the peptide vial to equilibrate to room temperature in a desiccator before opening and weighing.[8][9] |
| Peptide aggregation. | Visually inspect the solution for precipitates. Sonication may help dissolve small aggregates. Consider different buffer conditions if aggregation is suspected. | |
| Difficulty dissolving lyophilized peptide | Incorrect solvent or technique. | This compound is expected to be highly water-soluble. Use sterile water and vortex gently. Sonication can also be used. Ensure the powder is not clumped due to moisture absorption. |
Data Presentation
Table 1: General Recommended Storage Conditions for Peptides
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized | -80°C | Long-term (Years) | Optimal for maximum stability.[6] Protect from moisture and light.[9] |
| -20°C | Mid- to long-term (Months to Years) | A common and effective storage temperature.[7] | |
| 4°C | Short-term (Days to Weeks) | Suitable for peptides that will be used soon after receipt. | |
| Room Temperature | Very short-term (Days) | Not recommended for extended periods. | |
| In Solution | -80°C or -20°C | Short-term (Weeks to Months) | Aliquot to avoid freeze-thaw cycles.[7] Use sterile buffer (pH 5-6). |
| 4°C | Very short-term (Days) | Prone to faster degradation and microbial growth. |
Table 2: Factors Influencing this compound Peptide Degradation
| Factor | Effect on this compound Stability | Recommendation |
| Proteases | High susceptibility to enzymatic cleavage (for L-arginine form).[2][3] | Use the D-enantiomer (R18D) for enhanced stability in biological systems.[4] Minimize exposure time to protease-containing media. |
| pH | Extreme acidic or basic conditions can cause hydrolysis of peptide bonds.[5] | Maintain solutions at a pH of 5-6 for optimal stability.[7] |
| Temperature | Higher temperatures accelerate degradation rates.[6] | Store at recommended low temperatures (-20°C or -80°C).[6] |
| Moisture | Lyophilized powder can absorb water, leading to hydrolysis and reduced peptide content per weight.[8] Arginine-rich peptides are particularly hygroscopic.[7] | Store in a desiccated environment.[7] Allow the vial to warm to room temperature in a desiccator before opening.[8][9] |
| Freeze-Thaw Cycles | Repeated cycling can cause physical stress and degradation of the peptide.[7][9] | Aliquot peptide solutions into single-use volumes before freezing.[7] |
| Oxidation | While arginine is not highly susceptible, other residues that might be part of a modified this compound sequence could be. General exposure to oxygen can be a factor over long periods. | Store lyophilized peptide under an inert gas (e.g., argon) for long-term storage.[9] |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound peptide
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Incubator/water bath
2. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve lyophilized this compound in sterile water to a final concentration of 1 mg/mL.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Take samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Take samples at various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 50°C). Take samples at various time points.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm (if the peptide contains aromatic residues, which this compound as a pure poly-arginine peptide does not; 214 nm is for the peptide bond).
-
Injection Volume: 20 µL
5. Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound peptide over time for each stress condition.
-
Observe the appearance of new peaks, which represent degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
Mandatory Visualizations
Caption: Proposed cellular uptake pathway for this compound peptide.
Caption: Workflow for this compound peptide stability testing.
References
- 1. Poly-Arginine Peptide-18 (R18) Reduces Brain Injury and Improves Functional Outcomes in a Nonhuman Primate Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of poly-arginine peptides R18D and R18 on alteplase and tenecteplase thrombolysis in vitro, and neuroprotective stability to proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Poly-arginine peptide R18D reduces neuroinflammation and functional de" by Li Shan Chiu, Ryan S. Anderton et al. [researchonline.nd.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
RN-18 peptide degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of the RN-18 peptide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: this compound is identified as a poly-arginine peptide (18-mer of arginine).[1] Much of the following information is based on the known behavior of poly-arginine and other cationic peptides. Specific stability and degradation characteristics can be sequence-dependent and influenced by formulation. It is highly recommended to perform stability studies specific to your this compound formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: As a poly-arginine peptide, the primary degradation pathway for this compound (the L-amino acid version) is likely enzymatic degradation by proteases.[2][3] This is supported by the development of its D-enantiomer counterpart, R18D, which exhibits superior proteolytic stability.[2][3][4] While arginine itself is not highly susceptible to oxidation, other general peptide degradation pathways such as hydrolysis of the peptide backbone can also occur, particularly at extreme pH values.[5]
Q2: What are the optimal storage conditions for lyophilized this compound peptide?
A2: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container.[6][7][8][9] For short-term storage (days to weeks), 4°C is acceptable. It is crucial to protect the peptide from moisture, as poly-arginine peptides are hygroscopic (tend to absorb moisture from the air).[7] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[8][9]
Q3: How should I store this compound peptide once it is in solution?
A3: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[7] If storage in solution is necessary, it is recommended to:
-
Use a sterile buffer at a pH of 5-6.[7]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][9]
-
Store the aliquots at -20°C or colder.[7]
Q4: What solvent should I use to reconstitute this compound?
A4: The high number of basic arginine residues should confer good aqueous solubility. Start by reconstituting in sterile, purified water. If solubility is an issue, which is unlikely for a poly-arginine peptide, a small amount of a weak acid like 0.1% acetic acid can be used. For peptides with hydrophobic character, an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) might be used initially before adding an aqueous buffer, though this is less likely to be necessary for the highly cationic this compound.
Q5: What is the expected shelf life of this compound?
A5: The shelf life is highly dependent on the storage conditions and whether the peptide is in a lyophilized or solution state. Specific stability studies for this compound have not been widely published. However, based on general peptide stability:
-
Lyophilized at -80°C: Can be stable for years.[6]
-
Lyophilized at -20°C: Stable for several months to years.[7]
-
In solution at -20°C: Stable for weeks to months, but degradation is more rapid.[8]
-
In solution at 4°C: Stable for a few days to a week.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in experiments | Peptide degradation due to improper storage. | Review storage conditions. Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture. For solutions, use fresh preparations or properly stored frozen aliquots. Avoid repeated freeze-thaw cycles. |
| Proteolytic degradation in biological samples. | Consider using the more stable D-enantiomer, R18D, if compatible with your experimental goals.[2][4] Minimize incubation times in biological matrices where proteases are present. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | Allow the peptide vial to equilibrate to room temperature in a desiccator before opening and weighing.[8][9] |
| Peptide aggregation. | Visually inspect the solution for precipitates. Sonication may help dissolve small aggregates. Consider different buffer conditions if aggregation is suspected. | |
| Difficulty dissolving lyophilized peptide | Incorrect solvent or technique. | This compound is expected to be highly water-soluble. Use sterile water and vortex gently. Sonication can also be used. Ensure the powder is not clumped due to moisture absorption. |
Data Presentation
Table 1: General Recommended Storage Conditions for Peptides
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized | -80°C | Long-term (Years) | Optimal for maximum stability.[6] Protect from moisture and light.[9] |
| -20°C | Mid- to long-term (Months to Years) | A common and effective storage temperature.[7] | |
| 4°C | Short-term (Days to Weeks) | Suitable for peptides that will be used soon after receipt. | |
| Room Temperature | Very short-term (Days) | Not recommended for extended periods. | |
| In Solution | -80°C or -20°C | Short-term (Weeks to Months) | Aliquot to avoid freeze-thaw cycles.[7] Use sterile buffer (pH 5-6). |
| 4°C | Very short-term (Days) | Prone to faster degradation and microbial growth. |
Table 2: Factors Influencing this compound Peptide Degradation
| Factor | Effect on this compound Stability | Recommendation |
| Proteases | High susceptibility to enzymatic cleavage (for L-arginine form).[2][3] | Use the D-enantiomer (R18D) for enhanced stability in biological systems.[4] Minimize exposure time to protease-containing media. |
| pH | Extreme acidic or basic conditions can cause hydrolysis of peptide bonds.[5] | Maintain solutions at a pH of 5-6 for optimal stability.[7] |
| Temperature | Higher temperatures accelerate degradation rates.[6] | Store at recommended low temperatures (-20°C or -80°C).[6] |
| Moisture | Lyophilized powder can absorb water, leading to hydrolysis and reduced peptide content per weight.[8] Arginine-rich peptides are particularly hygroscopic.[7] | Store in a desiccated environment.[7] Allow the vial to warm to room temperature in a desiccator before opening.[8][9] |
| Freeze-Thaw Cycles | Repeated cycling can cause physical stress and degradation of the peptide.[7][9] | Aliquot peptide solutions into single-use volumes before freezing.[7] |
| Oxidation | While arginine is not highly susceptible, other residues that might be part of a modified this compound sequence could be. General exposure to oxygen can be a factor over long periods. | Store lyophilized peptide under an inert gas (e.g., argon) for long-term storage.[9] |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound peptide
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Incubator/water bath
2. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve lyophilized this compound in sterile water to a final concentration of 1 mg/mL.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Take samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Take samples at various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 50°C). Take samples at various time points.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm (if the peptide contains aromatic residues, which this compound as a pure poly-arginine peptide does not; 214 nm is for the peptide bond).
-
Injection Volume: 20 µL
5. Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound peptide over time for each stress condition.
-
Observe the appearance of new peaks, which represent degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
Mandatory Visualizations
Caption: Proposed cellular uptake pathway for this compound peptide.
Caption: Workflow for this compound peptide stability testing.
References
- 1. Poly-Arginine Peptide-18 (R18) Reduces Brain Injury and Improves Functional Outcomes in a Nonhuman Primate Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of poly-arginine peptides R18D and R18 on alteplase and tenecteplase thrombolysis in vitro, and neuroprotective stability to proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Poly-arginine peptide R18D reduces neuroinflammation and functional de" by Li Shan Chiu, Ryan S. Anderton et al. [researchonline.nd.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Troubleshooting RN-18 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of a research agent referred to as "RN-18".
Disclaimer: The term "this compound" is ambiguous in the scientific literature. It may refer to reagents targeting either heterogeneous nuclear ribonucleoprotein A18 (hnRNP A18) [1] or Interleukin-18 (IL-18) [2][3], or it could be an internal designation for a specific molecule. This guide provides general troubleshooting strategies for off-target effects that are applicable to common research tools like small interfering RNAs (siRNAs) or small molecule inhibitors, assuming "this compound" falls into one of these categories.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended molecular or cellular changes caused by a research agent that are not a consequence of its intended on-target activity. For example, an siRNA might downregulate unintended mRNAs, or a small molecule inhibitor might bind to and inhibit proteins other than its intended target. These effects can lead to misinterpretation of experimental results, false positives or negatives, and potential toxicity in therapeutic applications.
Q2: How can I determine if the phenotype I observe is due to an off-target effect of this compound?
A2: Several strategies can help distinguish between on-target and off-target effects:
-
Rescue experiments: If this compound is causing a knockdown, re-introducing the target gene (e.g., via a plasmid that is resistant to the siRNA) should rescue the phenotype. If the phenotype persists, it is likely an off-target effect.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound than off-target effects.[4] Performing a dose-response curve can help identify a concentration that maximizes on-target activity while minimizing off-target effects.
-
Use of negative controls: A well-characterized negative control (e.g., a scrambled siRNA sequence) is crucial to identify non-specific effects of the delivery method or the molecule itself.[5]
Q3: What are the common mechanisms of off-target effects for siRNAs?
A3: For siRNAs, off-target effects can arise from:
-
Partial complementarity to unintended mRNAs: The "seed" region (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their translational repression or degradation, similar to microRNAs (miRNAs).[4][6]
-
Immune stimulation: Double-stranded RNAs can trigger innate immune responses by activating pathways like Toll-like receptors (TLRs), leading to the production of interferons and cytokines.[7]
-
RISC overload: High concentrations of siRNA can saturate the RNA-induced silencing complex (RISC), interfering with the processing of endogenous miRNAs.
Q4: What are the common causes of off-target effects for small molecule inhibitors?
A4: For small molecule inhibitors, off-target effects are primarily due to:
-
Binding to unintended proteins: Inhibitors can bind to proteins with similar binding pockets to the intended target.
-
Metabolite activity: The inhibitor itself might be inactive, but its metabolites could have biological activity.
-
Non-specific effects: At high concentrations, some small molecules can have non-specific effects on cell membranes or other cellular components.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
Possible Cause: Off-target effects of this compound are confounding the experimental outcome.
Troubleshooting Steps:
-
Validate the On-Target Effect:
-
If this compound is an siRNA: Confirm knockdown of the target mRNA and protein using qPCR and Western blotting, respectively.
-
If this compound is an inhibitor: Confirm inhibition of the target's activity using a specific enzymatic or cellular assay.
-
-
Perform a Dose-Response Experiment:
-
Test a range of this compound concentrations to identify the minimal concentration required for the on-target effect. Off-target effects are often more pronounced at higher concentrations.[4]
-
-
Use Multiple Independent Reagents:
-
siRNA: Synthesize and test at least two other siRNAs that target different sequences of the same mRNA. If the phenotype is consistent, it is more likely to be on-target.
-
Inhibitor: If possible, use a structurally different inhibitor that targets the same protein.
-
-
Conduct a Rescue Experiment:
-
If the phenotype is due to the loss of the target protein, re-expressing a version of the protein that is resistant to this compound (e.g., a cDNA with silent mutations in the siRNA binding site) should reverse the effect.
-
Issue 2: High Cell Toxicity or Death
Possible Cause: this compound is causing toxicity through off-target mechanisms.
Troubleshooting Steps:
-
Assess Cell Viability: Use assays like MTT or trypan blue exclusion to quantify cell death across a range of this compound concentrations.
-
Lower the Concentration: Determine the IC50 for the on-target effect and use the lowest effective concentration.
-
Optimize Delivery Method:
-
If using a transfection reagent for siRNA delivery, optimize the reagent-to-siRNA ratio, as the reagent itself can be toxic.
-
Consider alternative delivery methods like electroporation or viral vectors.
-
-
Check for Immune Stimulation (for siRNAs): Measure the expression of interferon-stimulated genes (e.g., OAS1, IFIT1) by qPCR. If elevated, consider using chemically modified siRNAs to reduce immune activation.
Quantitative Data Summary
When characterizing a new reagent like this compound, it is crucial to determine its potency and selectivity. The following table provides a template for summarizing key quantitative data.
| Parameter | Description | Example Value (Hypothetical this compound) |
| On-Target IC50/EC50 | The concentration of this compound that produces 50% of its maximal on-target effect (e.g., target inhibition or knockdown).[8] | 10 nM |
| Off-Target IC50/EC50 | The concentration of this compound that produces 50% of its maximal effect on a known off-target. | > 1000 nM |
| Selectivity Index | The ratio of the off-target IC50 to the on-target IC50. A higher value indicates greater selectivity. | > 100 |
| Ki (Inhibitor Constant) | The dissociation constant for the binding of an inhibitor to its target. A lower Ki indicates tighter binding. | 5 nM |
| Cellular Toxicity (CC50) | The concentration of this compound that causes 50% cell death. | > 10 µM |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the optimal concentration of this compound that maximizes the on-target effect while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Add the different concentrations to the cells. Include a vehicle-only control and a negative control (e.g., scrambled siRNA).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-72 hours), depending on the assay.
-
On-Target Analysis: Measure the intended effect of this compound.
-
siRNA: Quantify target mRNA levels using qPCR or protein levels using Western blot.
-
Inhibitor: Measure the activity of the target enzyme or a downstream signaling event.
-
-
Off-Target/Toxicity Analysis:
-
Assess cell viability using an MTT or similar assay.
-
Measure the expression of a known or suspected off-target gene/protein.
-
-
Data Analysis: Plot the percentage of on-target effect and cell viability against the log of the this compound concentration. Calculate the IC50/EC50 for the on-target effect and the CC50 for toxicity.
Protocol 2: siRNA Rescue Experiment
Objective: To confirm that a phenotype is due to the specific knockdown of the target gene.
Methodology:
-
Construct Design: Create an expression vector containing the full-length cDNA of the target gene. Introduce silent mutations in the region targeted by the this compound siRNA so that the exogenous mRNA is not targeted by the siRNA. Include a reporter tag (e.g., GFP, FLAG) to confirm expression.
-
Transfection: Co-transfect cells with the this compound siRNA and either the rescue plasmid or an empty vector control.
-
Phenotypic Analysis: After an appropriate incubation period, assess the phenotype of interest in all experimental groups.
-
Confirmation of Expression: Confirm the expression of the rescue protein by Western blotting using an antibody against the tag or the protein itself.
-
Interpretation: If the phenotype observed with the this compound siRNA alone is reversed in the cells co-transfected with the rescue plasmid, it is strong evidence for an on-target effect.
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize a hypothetical signaling pathway that could be affected by this compound off-target effects and a typical experimental workflow for troubleshooting.
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.
Caption: Troubleshooting workflow for distinguishing on-target from off-target effects.
For a more specific example, if this compound were targeting a component of the Interleukin-18 (IL-18) signaling pathway, off-target effects could inadvertently activate or inhibit other cytokine or inflammatory pathways. The IL-18 signaling pathway is known to involve the recruitment of MyD88 and subsequent activation of NF-κB and MAPK pathways.[2]
Caption: Simplified IL-18 signaling pathway.
References
- 1. Heterogenous ribonucleoprotein A18 (hnRNP A18) promotes tumor growth by increasing protein translation of selected transcripts in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of IL18 in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 6. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RN-18 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of a research agent referred to as "RN-18".
Disclaimer: The term "this compound" is ambiguous in the scientific literature. It may refer to reagents targeting either heterogeneous nuclear ribonucleoprotein A18 (hnRNP A18) [1] or Interleukin-18 (IL-18) [2][3], or it could be an internal designation for a specific molecule. This guide provides general troubleshooting strategies for off-target effects that are applicable to common research tools like small interfering RNAs (siRNAs) or small molecule inhibitors, assuming "this compound" falls into one of these categories.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended molecular or cellular changes caused by a research agent that are not a consequence of its intended on-target activity. For example, an siRNA might downregulate unintended mRNAs, or a small molecule inhibitor might bind to and inhibit proteins other than its intended target. These effects can lead to misinterpretation of experimental results, false positives or negatives, and potential toxicity in therapeutic applications.
Q2: How can I determine if the phenotype I observe is due to an off-target effect of this compound?
A2: Several strategies can help distinguish between on-target and off-target effects:
-
Rescue experiments: If this compound is causing a knockdown, re-introducing the target gene (e.g., via a plasmid that is resistant to the siRNA) should rescue the phenotype. If the phenotype persists, it is likely an off-target effect.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound than off-target effects.[4] Performing a dose-response curve can help identify a concentration that maximizes on-target activity while minimizing off-target effects.
-
Use of negative controls: A well-characterized negative control (e.g., a scrambled siRNA sequence) is crucial to identify non-specific effects of the delivery method or the molecule itself.[5]
Q3: What are the common mechanisms of off-target effects for siRNAs?
A3: For siRNAs, off-target effects can arise from:
-
Partial complementarity to unintended mRNAs: The "seed" region (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their translational repression or degradation, similar to microRNAs (miRNAs).[4][6]
-
Immune stimulation: Double-stranded RNAs can trigger innate immune responses by activating pathways like Toll-like receptors (TLRs), leading to the production of interferons and cytokines.[7]
-
RISC overload: High concentrations of siRNA can saturate the RNA-induced silencing complex (RISC), interfering with the processing of endogenous miRNAs.
Q4: What are the common causes of off-target effects for small molecule inhibitors?
A4: For small molecule inhibitors, off-target effects are primarily due to:
-
Binding to unintended proteins: Inhibitors can bind to proteins with similar binding pockets to the intended target.
-
Metabolite activity: The inhibitor itself might be inactive, but its metabolites could have biological activity.
-
Non-specific effects: At high concentrations, some small molecules can have non-specific effects on cell membranes or other cellular components.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
Possible Cause: Off-target effects of this compound are confounding the experimental outcome.
Troubleshooting Steps:
-
Validate the On-Target Effect:
-
If this compound is an siRNA: Confirm knockdown of the target mRNA and protein using qPCR and Western blotting, respectively.
-
If this compound is an inhibitor: Confirm inhibition of the target's activity using a specific enzymatic or cellular assay.
-
-
Perform a Dose-Response Experiment:
-
Test a range of this compound concentrations to identify the minimal concentration required for the on-target effect. Off-target effects are often more pronounced at higher concentrations.[4]
-
-
Use Multiple Independent Reagents:
-
siRNA: Synthesize and test at least two other siRNAs that target different sequences of the same mRNA. If the phenotype is consistent, it is more likely to be on-target.
-
Inhibitor: If possible, use a structurally different inhibitor that targets the same protein.
-
-
Conduct a Rescue Experiment:
-
If the phenotype is due to the loss of the target protein, re-expressing a version of the protein that is resistant to this compound (e.g., a cDNA with silent mutations in the siRNA binding site) should reverse the effect.
-
Issue 2: High Cell Toxicity or Death
Possible Cause: this compound is causing toxicity through off-target mechanisms.
Troubleshooting Steps:
-
Assess Cell Viability: Use assays like MTT or trypan blue exclusion to quantify cell death across a range of this compound concentrations.
-
Lower the Concentration: Determine the IC50 for the on-target effect and use the lowest effective concentration.
-
Optimize Delivery Method:
-
If using a transfection reagent for siRNA delivery, optimize the reagent-to-siRNA ratio, as the reagent itself can be toxic.
-
Consider alternative delivery methods like electroporation or viral vectors.
-
-
Check for Immune Stimulation (for siRNAs): Measure the expression of interferon-stimulated genes (e.g., OAS1, IFIT1) by qPCR. If elevated, consider using chemically modified siRNAs to reduce immune activation.
Quantitative Data Summary
When characterizing a new reagent like this compound, it is crucial to determine its potency and selectivity. The following table provides a template for summarizing key quantitative data.
| Parameter | Description | Example Value (Hypothetical this compound) |
| On-Target IC50/EC50 | The concentration of this compound that produces 50% of its maximal on-target effect (e.g., target inhibition or knockdown).[8] | 10 nM |
| Off-Target IC50/EC50 | The concentration of this compound that produces 50% of its maximal effect on a known off-target. | > 1000 nM |
| Selectivity Index | The ratio of the off-target IC50 to the on-target IC50. A higher value indicates greater selectivity. | > 100 |
| Ki (Inhibitor Constant) | The dissociation constant for the binding of an inhibitor to its target. A lower Ki indicates tighter binding. | 5 nM |
| Cellular Toxicity (CC50) | The concentration of this compound that causes 50% cell death. | > 10 µM |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the optimal concentration of this compound that maximizes the on-target effect while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Add the different concentrations to the cells. Include a vehicle-only control and a negative control (e.g., scrambled siRNA).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-72 hours), depending on the assay.
-
On-Target Analysis: Measure the intended effect of this compound.
-
siRNA: Quantify target mRNA levels using qPCR or protein levels using Western blot.
-
Inhibitor: Measure the activity of the target enzyme or a downstream signaling event.
-
-
Off-Target/Toxicity Analysis:
-
Assess cell viability using an MTT or similar assay.
-
Measure the expression of a known or suspected off-target gene/protein.
-
-
Data Analysis: Plot the percentage of on-target effect and cell viability against the log of the this compound concentration. Calculate the IC50/EC50 for the on-target effect and the CC50 for toxicity.
Protocol 2: siRNA Rescue Experiment
Objective: To confirm that a phenotype is due to the specific knockdown of the target gene.
Methodology:
-
Construct Design: Create an expression vector containing the full-length cDNA of the target gene. Introduce silent mutations in the region targeted by the this compound siRNA so that the exogenous mRNA is not targeted by the siRNA. Include a reporter tag (e.g., GFP, FLAG) to confirm expression.
-
Transfection: Co-transfect cells with the this compound siRNA and either the rescue plasmid or an empty vector control.
-
Phenotypic Analysis: After an appropriate incubation period, assess the phenotype of interest in all experimental groups.
-
Confirmation of Expression: Confirm the expression of the rescue protein by Western blotting using an antibody against the tag or the protein itself.
-
Interpretation: If the phenotype observed with the this compound siRNA alone is reversed in the cells co-transfected with the rescue plasmid, it is strong evidence for an on-target effect.
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize a hypothetical signaling pathway that could be affected by this compound off-target effects and a typical experimental workflow for troubleshooting.
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.
Caption: Troubleshooting workflow for distinguishing on-target from off-target effects.
For a more specific example, if this compound were targeting a component of the Interleukin-18 (IL-18) signaling pathway, off-target effects could inadvertently activate or inhibit other cytokine or inflammatory pathways. The IL-18 signaling pathway is known to involve the recruitment of MyD88 and subsequent activation of NF-κB and MAPK pathways.[2]
Caption: Simplified IL-18 signaling pathway.
References
- 1. Heterogenous ribonucleoprotein A18 (hnRNP A18) promotes tumor growth by increasing protein translation of selected transcripts in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of IL18 in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 6. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IL-18 Inhibitor Activity Assay Optimization
Welcome to the technical support center for IL-18 inhibitor activity assay optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common method for assessing IL-18 inhibitor activity?
A common method is to measure the downstream effects of IL-18 signaling, such as the production of Interferon-gamma (IFN-γ) from specific cell lines like KG-1 human acute myeloblastic leukemia cells.[1] The inhibitor's activity is determined by its ability to reduce IL-18-induced IFN-γ release, which can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
Q2: My standard curve is not linear. What are the possible causes?
A non-linear standard curve can be due to several factors. At high concentrations, you might observe a "flat line" due to signal saturation, meaning the detector cannot distinguish differences in signal intensity.[2] To remedy this, you can try decreasing the photomultiplier tube (PMT) voltage to reduce sensitivity, though this may affect the detection of lower concentrations.[2] Other potential causes include improper preparation of standards, pipetting errors, or issues with the plate reader settings.[2]
Q3: I am observing high background noise in my assay. What can I do to reduce it?
High background can be caused by several factors including non-specific binding of antibodies, contaminated buffers, or prolonged incubation times. To mitigate this, ensure you are using an appropriate blocking buffer, optimize the concentration of your detection antibody by performing a dilution series, and adhere to the recommended incubation times. Additionally, using fresh, clean buffers and ensuring thorough washing steps can help reduce background noise.[3]
Q4: What are some general tips for improving the reproducibility of my enzyme inhibitor assay?
To improve reproducibility, always prepare a master reaction mix when possible to minimize pipetting variations between wells.[4] Ensure all reagents are completely thawed and mixed gently before use.[4] Use calibrated pipettes and avoid pipetting very small volumes.[4] It is also crucial to maintain consistent incubation times and temperatures as specified in your protocol.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your IL-18 inhibitor activity assay.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Carefully check that all reagents were added in the correct order as per the protocol. |
| Inactive substrate or enzyme conjugate. | Test the activity of your substrate and enzyme conjugate. Ensure the substrate is appropriate for the enzyme being used (e.g., TMB for peroxidase). | |
| Incorrect plate reader settings. | Verify that the wavelength and filter settings on your plate reader are correct for your assay.[4] | |
| Assay performed at a suboptimal temperature. | Ensure all reagents and plates are brought to the recommended temperature (usually room temperature) before starting the assay.[4][5] | |
| High Signal | Incubation times are too long. | Reduce the incubation time to prevent excessive signal generation. |
| Concentration of detection antibody is too high. | Perform a dilution series to determine the optimal working concentration of the detection antibody. | |
| Insufficient washing. | Ensure that all wells are thoroughly washed between steps to remove unbound reagents. An automated plate washer can improve consistency.[3] | |
| Substrate incubation performed in the light. | Some substrates are light-sensitive. Carry out the substrate incubation step in the dark.[3] | |
| High Well-to-Well Variation | Inconsistent pipetting. | Use calibrated pipettes and be mindful of your technique. Preparing a master mix can help ensure uniformity.[4] |
| Reagents not mixed properly. | Ensure all solutions are homogenous before dispensing into wells.[2] | |
| "Edge effect" due to evaporation. | To prevent evaporation from the outer wells of the plate, ensure a humid environment during incubation or fill the outer wells with a blank solution.[5] | |
| Contamination in wells. | Visually inspect the wells for any air bubbles, precipitates, or debris that could interfere with the optical reading.[2] |
Experimental Protocols
Protocol: IL-18 Inhibition Assay by Measuring IFN-γ Production
This protocol outlines a cell-based assay to determine the inhibitory activity of a compound on IL-18 signaling by measuring the downstream production of IFN-γ.
Materials:
-
KG-1 cells (or other suitable IFN-γ producing cell line)
-
Recombinant human IL-18
-
Test inhibitor compound
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal calf serum)
-
96-well cell culture plates
-
IFN-γ ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed KG-1 cells into a 96-well plate at a predetermined optimal density in cell culture medium.
-
Inhibitor Addition: Prepare serial dilutions of the test inhibitor. Add the desired concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) for the 0% inhibition control.
-
IL-18 Stimulation: Add a pre-determined concentration of recombinant human IL-18 to all wells except for the negative control wells. This concentration should be one that induces a robust but not saturating level of IFN-γ production.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours) to allow for IFN-γ production.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
IFN-γ Quantification: Quantify the amount of IFN-γ in each supernatant sample using a commercial IFN-γ ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: Determine the concentration of IFN-γ in each sample from the ELISA standard curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of IFN-γ production) can then be determined by plotting the percent inhibition versus the log of the inhibitor concentration.
Visualizations
IL-18 Signaling Pathway
References
Technical Support Center: IL-18 Inhibitor Activity Assay Optimization
Welcome to the technical support center for IL-18 inhibitor activity assay optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common method for assessing IL-18 inhibitor activity?
A common method is to measure the downstream effects of IL-18 signaling, such as the production of Interferon-gamma (IFN-γ) from specific cell lines like KG-1 human acute myeloblastic leukemia cells.[1] The inhibitor's activity is determined by its ability to reduce IL-18-induced IFN-γ release, which can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
Q2: My standard curve is not linear. What are the possible causes?
A non-linear standard curve can be due to several factors. At high concentrations, you might observe a "flat line" due to signal saturation, meaning the detector cannot distinguish differences in signal intensity.[2] To remedy this, you can try decreasing the photomultiplier tube (PMT) voltage to reduce sensitivity, though this may affect the detection of lower concentrations.[2] Other potential causes include improper preparation of standards, pipetting errors, or issues with the plate reader settings.[2]
Q3: I am observing high background noise in my assay. What can I do to reduce it?
High background can be caused by several factors including non-specific binding of antibodies, contaminated buffers, or prolonged incubation times. To mitigate this, ensure you are using an appropriate blocking buffer, optimize the concentration of your detection antibody by performing a dilution series, and adhere to the recommended incubation times. Additionally, using fresh, clean buffers and ensuring thorough washing steps can help reduce background noise.[3]
Q4: What are some general tips for improving the reproducibility of my enzyme inhibitor assay?
To improve reproducibility, always prepare a master reaction mix when possible to minimize pipetting variations between wells.[4] Ensure all reagents are completely thawed and mixed gently before use.[4] Use calibrated pipettes and avoid pipetting very small volumes.[4] It is also crucial to maintain consistent incubation times and temperatures as specified in your protocol.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your IL-18 inhibitor activity assay.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Carefully check that all reagents were added in the correct order as per the protocol. |
| Inactive substrate or enzyme conjugate. | Test the activity of your substrate and enzyme conjugate. Ensure the substrate is appropriate for the enzyme being used (e.g., TMB for peroxidase). | |
| Incorrect plate reader settings. | Verify that the wavelength and filter settings on your plate reader are correct for your assay.[4] | |
| Assay performed at a suboptimal temperature. | Ensure all reagents and plates are brought to the recommended temperature (usually room temperature) before starting the assay.[4][5] | |
| High Signal | Incubation times are too long. | Reduce the incubation time to prevent excessive signal generation. |
| Concentration of detection antibody is too high. | Perform a dilution series to determine the optimal working concentration of the detection antibody. | |
| Insufficient washing. | Ensure that all wells are thoroughly washed between steps to remove unbound reagents. An automated plate washer can improve consistency.[3] | |
| Substrate incubation performed in the light. | Some substrates are light-sensitive. Carry out the substrate incubation step in the dark.[3] | |
| High Well-to-Well Variation | Inconsistent pipetting. | Use calibrated pipettes and be mindful of your technique. Preparing a master mix can help ensure uniformity.[4] |
| Reagents not mixed properly. | Ensure all solutions are homogenous before dispensing into wells.[2] | |
| "Edge effect" due to evaporation. | To prevent evaporation from the outer wells of the plate, ensure a humid environment during incubation or fill the outer wells with a blank solution.[5] | |
| Contamination in wells. | Visually inspect the wells for any air bubbles, precipitates, or debris that could interfere with the optical reading.[2] |
Experimental Protocols
Protocol: IL-18 Inhibition Assay by Measuring IFN-γ Production
This protocol outlines a cell-based assay to determine the inhibitory activity of a compound on IL-18 signaling by measuring the downstream production of IFN-γ.
Materials:
-
KG-1 cells (or other suitable IFN-γ producing cell line)
-
Recombinant human IL-18
-
Test inhibitor compound
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal calf serum)
-
96-well cell culture plates
-
IFN-γ ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed KG-1 cells into a 96-well plate at a predetermined optimal density in cell culture medium.
-
Inhibitor Addition: Prepare serial dilutions of the test inhibitor. Add the desired concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) for the 0% inhibition control.
-
IL-18 Stimulation: Add a pre-determined concentration of recombinant human IL-18 to all wells except for the negative control wells. This concentration should be one that induces a robust but not saturating level of IFN-γ production.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours) to allow for IFN-γ production.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
IFN-γ Quantification: Quantify the amount of IFN-γ in each supernatant sample using a commercial IFN-γ ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: Determine the concentration of IFN-γ in each sample from the ELISA standard curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of IFN-γ production) can then be determined by plotting the percent inhibition versus the log of the inhibitor concentration.
Visualizations
IL-18 Signaling Pathway
References
RN-18 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding RN-18, focusing on lot-to-lot variability and essential quality control procedures.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A: this compound, also known as decoy-resistant IL-18 (DR-18), is a genetically engineered version of the pro-inflammatory cytokine Interleukin-18 (IL-18).[1] Naturally, IL-18 stimulates immune cells, such as T-cells and Natural Killer (NK) cells, to produce interferon-gamma (IFNγ) and other inflammatory mediators.[2][3] However, its activity is naturally regulated by a high-affinity binding protein called IL-18 binding protein (IL-18BP), which acts as a secreted checkpoint inhibitor by sequestering IL-18.[1] this compound is specifically designed to resist inhibition by IL-18BP, leading to a more potent and sustained pro-inflammatory and anti-tumor response.[1]
Caption: IL-18 signaling, its inhibition, and this compound's resistance mechanism.
Lot-to-Lot Variability
Q2: What is lot-to-lot variability and why is it a concern for this compound?
A: Lot-to-lot variability refers to the potential differences in the performance of a reagent from one manufacturing batch to the next.[4] For complex biologics like this compound, this can manifest as variations in purity, concentration, or biological activity. Such variability is a significant concern because it can lead to inconsistent experimental results, compromise data reproducibility, and impact the long-term stability of a measurement procedure.[5][6] Immunoassays and cell-based assays, which are central to studying this compound, are often susceptible to these variations.[4]
Q3: How can I identify if lot-to-lot variability is affecting my experiment?
A: A primary indicator is a noticeable shift in your quality control (QC) results when you switch to a new lot of this compound.[4] Other signs include unexpected changes in experimental outcomes, such as altered dose-response curves, decreased or increased cellular activation, or a significant deviation from historical data, even when all other experimental parameters are kept constant.
Q4: My Certificate of Analysis (CoA) for two different lots look similar. Can there still be variability?
A: Yes. A Certificate of Analysis provides key information about whether a batch meets predetermined release specifications.[7][8] However, two lots can both be within the acceptable range for a given parameter (e.g., concentration, purity) but still be different enough to cause variability in a sensitive biological assay. The CoA is a necessary but not always sufficient quality check; functional testing in your specific experimental system is crucial.
Quality Control & Best Practices
Q5: What are the essential quality control steps I should perform when receiving a new lot of this compound?
A: Upon receiving a new lot, it is critical to perform a "lot-to-lot verification" or "parallel testing" study.[5][9] This involves running the new lot alongside the current, in-use lot (which has been performing as expected) in your primary assay. This comparison is the most effective way to detect any clinically or experimentally significant shifts in performance.[4]
Q6: Should I rely solely on the manufacturer's QC data?
A: While manufacturers conduct rigorous quality control, their release criteria and testing methods may not fully capture the nuances of your specific application.[5] It is a shared responsibility; laboratories should perform their own verification to ensure the new lot performs acceptably within their unique experimental setup.[5]
Q7: How should I properly store and handle this compound to minimize variability?
A: Always follow the storage instructions on the product data sheet. Inappropriate storage and handling are common causes of reagent degradation, which can be mistaken for lot-to-lot variability.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots upon first use. Ensure the storage temperature is stable and monitored.
Troubleshooting Guides
Troubleshooting Unexpected Results After Switching this compound Lots
If you observe a significant shift in your experimental results after changing to a new lot of this compound, follow this workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting this compound lot variability.
Data Presentation & Protocols
Key Quality Control Parameters
A manufacturer's Certificate of Analysis (CoA) is a critical document that certifies a product meets its quality specifications.[7] Below is a table summarizing typical parameters found on a CoA for this compound.
| Parameter | Specification | Typical Method | Purpose |
| Appearance | Clear, colorless liquid | Visual Inspection | Confirms the physical state of the product. |
| Concentration | e.g., 0.9 - 1.1 mg/mL | UV Spectroscopy (A280) | Ensures the protein concentration is within the specified range. |
| Purity | ≥ 95% | SDS-PAGE, HPLC | Verifies the percentage of the target protein relative to impurities. |
| Endotoxin Level | < 1.0 EU/µg | Limulus Amebocyte Lysate (LAL) | Quantifies bacterial endotoxins to ensure safety in cell-based assays. |
| Biological Activity | Reportable Value (e.g., ED₅₀) | Cell-Based IFNγ Secretion Assay | Confirms the functional potency of the this compound lot. |
Experimental Protocol: Cell-Based Activity Assay for Lot Verification
This protocol outlines a general method for comparing the biological activity of a new lot of this compound against a reference (old) lot using a human NK cell line (e.g., NK-92).
Objective: To determine the effective concentration (ED₅₀) of new and old lots of this compound by measuring IFNγ secretion.
Materials:
-
NK-92 cells
-
Complete cell culture medium
-
Human IL-2 (for cell maintenance)
-
Reference (Old) Lot of this compound
-
New Lot of this compound
-
96-well cell culture plates
-
Human IFNγ ELISA Kit
Methodology:
-
Cell Preparation:
-
Culture NK-92 cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.
-
Wash cells to remove IL-2 from the maintenance medium and resuspend in assay medium (without IL-2) at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.
-
-
This compound Preparation & Dilution:
-
Prepare serial dilutions for both the old and new lots of this compound. A typical concentration range might be 0.01 ng/mL to 100 ng/mL.
-
Prepare a "no this compound" control (media only).
-
Add 100 µL of each dilution to the appropriate wells in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
IFNγ Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IFNγ in the supernatants using a human IFNγ ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFNγ concentration (Y-axis) against the log of the this compound concentration (X-axis) for both lots.
-
Use a four-parameter logistic (4PL) curve fit to determine the ED₅₀ for each lot. The ED₅₀ is the concentration of this compound that induces 50% of the maximal IFNγ response.
-
Acceptance Criteria: A pre-defined acceptance range should be used. For example, the ED₅₀ of the new lot should be within 0.5-fold to 2.0-fold of the reference lot's ED₅₀.
-
Caption: Workflow for a cell-based QC assay to verify this compound activity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Interleukin‐18: Biological properties and role in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of IL18 in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 7. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
- 8. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 9. m.youtube.com [m.youtube.com]
RN-18 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding RN-18, focusing on lot-to-lot variability and essential quality control procedures.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A: this compound, also known as decoy-resistant IL-18 (DR-18), is a genetically engineered version of the pro-inflammatory cytokine Interleukin-18 (IL-18).[1] Naturally, IL-18 stimulates immune cells, such as T-cells and Natural Killer (NK) cells, to produce interferon-gamma (IFNγ) and other inflammatory mediators.[2][3] However, its activity is naturally regulated by a high-affinity binding protein called IL-18 binding protein (IL-18BP), which acts as a secreted checkpoint inhibitor by sequestering IL-18.[1] this compound is specifically designed to resist inhibition by IL-18BP, leading to a more potent and sustained pro-inflammatory and anti-tumor response.[1]
Caption: IL-18 signaling, its inhibition, and this compound's resistance mechanism.
Lot-to-Lot Variability
Q2: What is lot-to-lot variability and why is it a concern for this compound?
A: Lot-to-lot variability refers to the potential differences in the performance of a reagent from one manufacturing batch to the next.[4] For complex biologics like this compound, this can manifest as variations in purity, concentration, or biological activity. Such variability is a significant concern because it can lead to inconsistent experimental results, compromise data reproducibility, and impact the long-term stability of a measurement procedure.[5][6] Immunoassays and cell-based assays, which are central to studying this compound, are often susceptible to these variations.[4]
Q3: How can I identify if lot-to-lot variability is affecting my experiment?
A: A primary indicator is a noticeable shift in your quality control (QC) results when you switch to a new lot of this compound.[4] Other signs include unexpected changes in experimental outcomes, such as altered dose-response curves, decreased or increased cellular activation, or a significant deviation from historical data, even when all other experimental parameters are kept constant.
Q4: My Certificate of Analysis (CoA) for two different lots look similar. Can there still be variability?
A: Yes. A Certificate of Analysis provides key information about whether a batch meets predetermined release specifications.[7][8] However, two lots can both be within the acceptable range for a given parameter (e.g., concentration, purity) but still be different enough to cause variability in a sensitive biological assay. The CoA is a necessary but not always sufficient quality check; functional testing in your specific experimental system is crucial.
Quality Control & Best Practices
Q5: What are the essential quality control steps I should perform when receiving a new lot of this compound?
A: Upon receiving a new lot, it is critical to perform a "lot-to-lot verification" or "parallel testing" study.[5][9] This involves running the new lot alongside the current, in-use lot (which has been performing as expected) in your primary assay. This comparison is the most effective way to detect any clinically or experimentally significant shifts in performance.[4]
Q6: Should I rely solely on the manufacturer's QC data?
A: While manufacturers conduct rigorous quality control, their release criteria and testing methods may not fully capture the nuances of your specific application.[5] It is a shared responsibility; laboratories should perform their own verification to ensure the new lot performs acceptably within their unique experimental setup.[5]
Q7: How should I properly store and handle this compound to minimize variability?
A: Always follow the storage instructions on the product data sheet. Inappropriate storage and handling are common causes of reagent degradation, which can be mistaken for lot-to-lot variability.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots upon first use. Ensure the storage temperature is stable and monitored.
Troubleshooting Guides
Troubleshooting Unexpected Results After Switching this compound Lots
If you observe a significant shift in your experimental results after changing to a new lot of this compound, follow this workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting this compound lot variability.
Data Presentation & Protocols
Key Quality Control Parameters
A manufacturer's Certificate of Analysis (CoA) is a critical document that certifies a product meets its quality specifications.[7] Below is a table summarizing typical parameters found on a CoA for this compound.
| Parameter | Specification | Typical Method | Purpose |
| Appearance | Clear, colorless liquid | Visual Inspection | Confirms the physical state of the product. |
| Concentration | e.g., 0.9 - 1.1 mg/mL | UV Spectroscopy (A280) | Ensures the protein concentration is within the specified range. |
| Purity | ≥ 95% | SDS-PAGE, HPLC | Verifies the percentage of the target protein relative to impurities. |
| Endotoxin Level | < 1.0 EU/µg | Limulus Amebocyte Lysate (LAL) | Quantifies bacterial endotoxins to ensure safety in cell-based assays. |
| Biological Activity | Reportable Value (e.g., ED₅₀) | Cell-Based IFNγ Secretion Assay | Confirms the functional potency of the this compound lot. |
Experimental Protocol: Cell-Based Activity Assay for Lot Verification
This protocol outlines a general method for comparing the biological activity of a new lot of this compound against a reference (old) lot using a human NK cell line (e.g., NK-92).
Objective: To determine the effective concentration (ED₅₀) of new and old lots of this compound by measuring IFNγ secretion.
Materials:
-
NK-92 cells
-
Complete cell culture medium
-
Human IL-2 (for cell maintenance)
-
Reference (Old) Lot of this compound
-
New Lot of this compound
-
96-well cell culture plates
-
Human IFNγ ELISA Kit
Methodology:
-
Cell Preparation:
-
Culture NK-92 cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.
-
Wash cells to remove IL-2 from the maintenance medium and resuspend in assay medium (without IL-2) at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.
-
-
This compound Preparation & Dilution:
-
Prepare serial dilutions for both the old and new lots of this compound. A typical concentration range might be 0.01 ng/mL to 100 ng/mL.
-
Prepare a "no this compound" control (media only).
-
Add 100 µL of each dilution to the appropriate wells in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
IFNγ Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IFNγ in the supernatants using a human IFNγ ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFNγ concentration (Y-axis) against the log of the this compound concentration (X-axis) for both lots.
-
Use a four-parameter logistic (4PL) curve fit to determine the ED₅₀ for each lot. The ED₅₀ is the concentration of this compound that induces 50% of the maximal IFNγ response.
-
Acceptance Criteria: A pre-defined acceptance range should be used. For example, the ED₅₀ of the new lot should be within 0.5-fold to 2.0-fold of the reference lot's ED₅₀.
-
Caption: Workflow for a cell-based QC assay to verify this compound activity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Interleukin‐18: Biological properties and role in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of IL18 in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 7. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
- 8. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing RN-18 Toxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand RN-18-associated toxicity in cell-based assays.
I. Troubleshooting Guide
This guide is designed to address specific issues you may encounter during your experiments with this compound.
Question 1: I'm observing high levels of cell death after this compound treatment. What is the likely cause and how can I reduce it?
Answer:
High cell death upon this compound treatment is likely due to its potent biological activity as a decoy-resistant form of Interleukin-18 (IL-18), a pro-inflammatory cytokine. This "toxicity" is often a result of inducing programmed cell death pathways like apoptosis or pyroptosis, rather than non-specific cytotoxic effects.
Troubleshooting Steps:
-
Confirm the Nature of Cell Death:
-
Hypothesis: this compound is inducing apoptosis. IL-18 has been shown to induce apoptosis in various cell types, often through mechanisms involving Fas Ligand (FasL) expression and subsequent caspase activation.[1]
-
Action: Perform an apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, to quantify the percentage of apoptotic and necrotic cells. (See Protocol 2).
-
-
Optimize this compound Concentration:
-
Hypothesis: The concentration of this compound is too high, leading to excessive stimulation.
-
Action: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Start with a broad range of concentrations and narrow down to the lowest concentration that gives the desired biological effect with minimal cell death. (See Protocol 1 and Table 1).
-
-
Inhibit Apoptosis Pathway:
-
Hypothesis: Cell death is caspase-dependent. IL-18-mediated apoptosis often involves the activation of caspases.[2][3]
-
Action: Pre-treat your cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding this compound.[4][5] If Z-VAD-FMK reduces cell death, it confirms that the toxicity is mediated by caspase-dependent apoptosis. (See Protocol 3 and Table 2).
-
-
Consider the Cell Type:
-
Hypothesis: Your cells are highly sensitive to pro-inflammatory stimuli.
-
Action: If possible, test this compound on a panel of cell lines to identify one with the desired response and lower sensitivity to cell death. Immune cells, particularly those expressing the IL-18 receptor, are expected to be more sensitive.
-
Question 2: My cell viability assay results (e.g., MTT, XTT) are inconsistent or show an unexpected increase in signal at high this compound concentrations. What could be the problem?
Answer:
Inconsistencies or artifacts in viability assays can arise from interference by the recombinant protein itself or from the metabolic state of the cells.
Troubleshooting Steps:
-
Test for Direct Assay Interference:
-
Hypothesis: this compound is directly reducing the tetrazolium salt (e.g., MTT) or interfering with the assay chemistry. This can lead to a false positive signal for cell viability.[6][7]
-
Action: Run a cell-free control. Add this compound at various concentrations to your culture medium (without cells), then add the viability assay reagent and measure the signal. If you observe a signal change, your assay is not suitable for use with this compound.
-
-
Switch to an Alternative Viability Assay:
-
Hypothesis: The chosen assay is not a reliable measure of viability in your experimental context.
-
Action: Use a viability assay with a different readout. Good alternatives to metabolic assays include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the ATP content of viable cells.
-
Membrane integrity assays: Use dyes like Propidium Iodide or 7-AAD that only enter dead cells.[8]
-
Direct cell counting: Use a hemocytometer or an automated cell counter with a viability dye like trypan blue.
-
-
-
Evaluate Cell Metabolic Activity:
-
Hypothesis: this compound is altering the metabolic state of your cells, which can affect assays like MTT that rely on mitochondrial reductase activity.[7]
-
Action: Correlate your viability assay results with a direct measure of cell number or an orthogonal viability assay (as mentioned above) to ensure the signal accurately reflects cell viability.
-
II. Frequently Asked Questions (FAQs)
-
What is the primary mechanism of this compound-induced toxicity? this compound is a potent pro-inflammatory cytokine. Its "toxicity" in cell-based assays is most likely a consequence of its biological activity, leading to programmed cell death pathways such as apoptosis or pyroptosis in sensitive cell lines.[1][9][10] This is often mediated by the activation of caspases.[2][3]
-
Which cell types are most susceptible to this compound toxicity? Cells that express the IL-18 receptor (IL-18Rα and IL-18Rβ) will be most responsive and potentially most susceptible to this compound-induced cell death.[11][12] This includes various immune cells like T cells, NK cells, macrophages, and dendritic cells, as well as some non-immune cells like endothelial cells and renal tubular cells.[1][13]
-
How can I determine the optimal, non-toxic concentration of this compound? You should perform a dose-response experiment, treating your cells with a range of this compound concentrations and measuring both your desired biological endpoint and cell viability in parallel. The optimal concentration will be the lowest dose that elicits a robust biological response with minimal impact on cell viability. (See Protocol 1).
-
Are there any reagents that can mitigate this compound toxicity without affecting its activity? If the toxicity is due to apoptosis, a pan-caspase inhibitor like Z-VAD-FMK may reduce cell death.[4][5] However, it's crucial to confirm that inhibiting apoptosis does not interfere with the specific downstream signaling pathway you are studying.
-
How should I prepare and handle this compound to ensure consistent results? Follow the manufacturer's instructions for reconstitution and storage. Recombinant proteins can be sensitive to freeze-thaw cycles and adsorption to plastic. Aliquot the reconstituted this compound into low-protein-binding tubes and store at the recommended temperature. Avoid repeated freeze-thawing.
III. Data Presentation
Table 1: Example Data for this compound Dose-Response Titration
| This compound Conc. (ng/mL) | Biological Response (e.g., IFN-γ production, pg/mL) | Cell Viability (%) |
| 0 (Vehicle) | 10.5 | 100.0 |
| 1 | 55.2 | 98.5 |
| 10 | 250.8 | 95.1 |
| 50 | 650.1 | 85.3 |
| 100 | 720.5 | 60.2 |
| 250 | 735.0 | 40.7 |
| 500 | 740.2 | 25.4 |
This table helps visualize the therapeutic window where biological activity is high and toxicity is low.
Table 2: Example Data for Evaluating a Caspase Inhibitor
| Treatment | Cell Viability (%) | Apoptotic Cells (%) |
| Vehicle Control | 100.0 | 5.2 |
| This compound (100 ng/mL) | 60.2 | 38.5 |
| Z-VAD-FMK (20 µM) | 99.5 | 5.5 |
| This compound + Z-VAD-FMK | 92.8 | 8.1 |
This table allows for a clear comparison of the effect of a mitigating agent on this compound-induced cell death.
IV. Experimental Protocols
Protocol 1: this compound Dose-Response and IC50 Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium, ranging from a high concentration (e.g., 1000 ng/mL) to a low concentration (e.g., 1 ng/mL). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 (for biological effect) and IC50 (for toxicity).
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations in a 6-well plate for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation buffer.[14]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15][16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14][15]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Mitigating this compound Toxicity with a Pan-Caspase Inhibitor
-
Cell Seeding: Seed cells as you would for a standard viability assay.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[4][5] Include control wells without the inhibitor.
-
This compound Treatment: Add this compound at a concentration known to cause significant cell death to both inhibitor-treated and untreated wells.
-
Incubation: Incubate for the standard treatment duration.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or Annexin V/PI staining) to compare the level of cell death between the groups.
V. Visualizations
Caption: Simplified this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: Troubleshooting logic for high cell death with this compound.
References
- 1. IL-18 mediates proapoptotic signaling in renal tubular cells through a Fas ligand-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effect of IL-18 on endothelial cell apoptosis mediated by TNF-alpha and Fas (CD95) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-18 induces apoptosis in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Pyroptosis in development, inflammation and disease [frontiersin.org]
- 10. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-18 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A role for IL-18 in human neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Minimizing RN-18 Toxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand RN-18-associated toxicity in cell-based assays.
I. Troubleshooting Guide
This guide is designed to address specific issues you may encounter during your experiments with this compound.
Question 1: I'm observing high levels of cell death after this compound treatment. What is the likely cause and how can I reduce it?
Answer:
High cell death upon this compound treatment is likely due to its potent biological activity as a decoy-resistant form of Interleukin-18 (IL-18), a pro-inflammatory cytokine. This "toxicity" is often a result of inducing programmed cell death pathways like apoptosis or pyroptosis, rather than non-specific cytotoxic effects.
Troubleshooting Steps:
-
Confirm the Nature of Cell Death:
-
Hypothesis: this compound is inducing apoptosis. IL-18 has been shown to induce apoptosis in various cell types, often through mechanisms involving Fas Ligand (FasL) expression and subsequent caspase activation.[1]
-
Action: Perform an apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, to quantify the percentage of apoptotic and necrotic cells. (See Protocol 2).
-
-
Optimize this compound Concentration:
-
Hypothesis: The concentration of this compound is too high, leading to excessive stimulation.
-
Action: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Start with a broad range of concentrations and narrow down to the lowest concentration that gives the desired biological effect with minimal cell death. (See Protocol 1 and Table 1).
-
-
Inhibit Apoptosis Pathway:
-
Hypothesis: Cell death is caspase-dependent. IL-18-mediated apoptosis often involves the activation of caspases.[2][3]
-
Action: Pre-treat your cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding this compound.[4][5] If Z-VAD-FMK reduces cell death, it confirms that the toxicity is mediated by caspase-dependent apoptosis. (See Protocol 3 and Table 2).
-
-
Consider the Cell Type:
-
Hypothesis: Your cells are highly sensitive to pro-inflammatory stimuli.
-
Action: If possible, test this compound on a panel of cell lines to identify one with the desired response and lower sensitivity to cell death. Immune cells, particularly those expressing the IL-18 receptor, are expected to be more sensitive.
-
Question 2: My cell viability assay results (e.g., MTT, XTT) are inconsistent or show an unexpected increase in signal at high this compound concentrations. What could be the problem?
Answer:
Inconsistencies or artifacts in viability assays can arise from interference by the recombinant protein itself or from the metabolic state of the cells.
Troubleshooting Steps:
-
Test for Direct Assay Interference:
-
Hypothesis: this compound is directly reducing the tetrazolium salt (e.g., MTT) or interfering with the assay chemistry. This can lead to a false positive signal for cell viability.[6][7]
-
Action: Run a cell-free control. Add this compound at various concentrations to your culture medium (without cells), then add the viability assay reagent and measure the signal. If you observe a signal change, your assay is not suitable for use with this compound.
-
-
Switch to an Alternative Viability Assay:
-
Hypothesis: The chosen assay is not a reliable measure of viability in your experimental context.
-
Action: Use a viability assay with a different readout. Good alternatives to metabolic assays include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the ATP content of viable cells.
-
Membrane integrity assays: Use dyes like Propidium Iodide or 7-AAD that only enter dead cells.[8]
-
Direct cell counting: Use a hemocytometer or an automated cell counter with a viability dye like trypan blue.
-
-
-
Evaluate Cell Metabolic Activity:
-
Hypothesis: this compound is altering the metabolic state of your cells, which can affect assays like MTT that rely on mitochondrial reductase activity.[7]
-
Action: Correlate your viability assay results with a direct measure of cell number or an orthogonal viability assay (as mentioned above) to ensure the signal accurately reflects cell viability.
-
II. Frequently Asked Questions (FAQs)
-
What is the primary mechanism of this compound-induced toxicity? this compound is a potent pro-inflammatory cytokine. Its "toxicity" in cell-based assays is most likely a consequence of its biological activity, leading to programmed cell death pathways such as apoptosis or pyroptosis in sensitive cell lines.[1][9][10] This is often mediated by the activation of caspases.[2][3]
-
Which cell types are most susceptible to this compound toxicity? Cells that express the IL-18 receptor (IL-18Rα and IL-18Rβ) will be most responsive and potentially most susceptible to this compound-induced cell death.[11][12] This includes various immune cells like T cells, NK cells, macrophages, and dendritic cells, as well as some non-immune cells like endothelial cells and renal tubular cells.[1][13]
-
How can I determine the optimal, non-toxic concentration of this compound? You should perform a dose-response experiment, treating your cells with a range of this compound concentrations and measuring both your desired biological endpoint and cell viability in parallel. The optimal concentration will be the lowest dose that elicits a robust biological response with minimal impact on cell viability. (See Protocol 1).
-
Are there any reagents that can mitigate this compound toxicity without affecting its activity? If the toxicity is due to apoptosis, a pan-caspase inhibitor like Z-VAD-FMK may reduce cell death.[4][5] However, it's crucial to confirm that inhibiting apoptosis does not interfere with the specific downstream signaling pathway you are studying.
-
How should I prepare and handle this compound to ensure consistent results? Follow the manufacturer's instructions for reconstitution and storage. Recombinant proteins can be sensitive to freeze-thaw cycles and adsorption to plastic. Aliquot the reconstituted this compound into low-protein-binding tubes and store at the recommended temperature. Avoid repeated freeze-thawing.
III. Data Presentation
Table 1: Example Data for this compound Dose-Response Titration
| This compound Conc. (ng/mL) | Biological Response (e.g., IFN-γ production, pg/mL) | Cell Viability (%) |
| 0 (Vehicle) | 10.5 | 100.0 |
| 1 | 55.2 | 98.5 |
| 10 | 250.8 | 95.1 |
| 50 | 650.1 | 85.3 |
| 100 | 720.5 | 60.2 |
| 250 | 735.0 | 40.7 |
| 500 | 740.2 | 25.4 |
This table helps visualize the therapeutic window where biological activity is high and toxicity is low.
Table 2: Example Data for Evaluating a Caspase Inhibitor
| Treatment | Cell Viability (%) | Apoptotic Cells (%) |
| Vehicle Control | 100.0 | 5.2 |
| This compound (100 ng/mL) | 60.2 | 38.5 |
| Z-VAD-FMK (20 µM) | 99.5 | 5.5 |
| This compound + Z-VAD-FMK | 92.8 | 8.1 |
This table allows for a clear comparison of the effect of a mitigating agent on this compound-induced cell death.
IV. Experimental Protocols
Protocol 1: this compound Dose-Response and IC50 Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium, ranging from a high concentration (e.g., 1000 ng/mL) to a low concentration (e.g., 1 ng/mL). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 (for biological effect) and IC50 (for toxicity).
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations in a 6-well plate for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation buffer.[14]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15][16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14][15]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Mitigating this compound Toxicity with a Pan-Caspase Inhibitor
-
Cell Seeding: Seed cells as you would for a standard viability assay.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[4][5] Include control wells without the inhibitor.
-
This compound Treatment: Add this compound at a concentration known to cause significant cell death to both inhibitor-treated and untreated wells.
-
Incubation: Incubate for the standard treatment duration.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or Annexin V/PI staining) to compare the level of cell death between the groups.
V. Visualizations
Caption: Simplified this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: Troubleshooting logic for high cell death with this compound.
References
- 1. IL-18 mediates proapoptotic signaling in renal tubular cells through a Fas ligand-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effect of IL-18 on endothelial cell apoptosis mediated by TNF-alpha and Fas (CD95) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-18 induces apoptosis in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Pyroptosis in development, inflammation and disease [frontiersin.org]
- 10. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-18 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A role for IL-18 in human neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
Validation & Comparative
Validating RN-18 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the engagement of RN-18 with its cellular target, heterogeneous ribonucleoprotein A18 (hnRNP A18). Understanding and confirming target engagement is a critical step in the development of novel therapeutics, providing essential evidence for the mechanism of action and guiding dose-selection for further studies. Here, we objectively compare the performance of Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Western Blot (IP-WB), and In-Cell Western (ICW) assays, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Target Engagement Methods
The following table summarizes quantitative data obtained from studies on small molecule inhibitors targeting hnRNP A18. While specific data for this compound is not publicly available across all platforms, the provided data for other hnRNP A18 inhibitors in a Cellular Thermal Shift Assay (CETSA) serves as a valuable reference for expected potency.
| Method | Compound | Target | Cell Line | Key Parameter | Value | Reference |
| CETSA | VITAS STK508411 | hnRNP A18 | LOX-IM-VI | EC50 | 23.8 µM | [1] |
| CETSA | Chembridge 7646184 | hnRNP A18 | LOX-IM-VI | EC50 | 4.7 µM | [1] |
| CETSA | OTAVA 2192853 | hnRNP A18 | LOX-IM-VI | EC50 | 2.7 µM | [1] |
| IP-WB | This compound (Hypothetical) | hnRNP A18 | User-defined | Target Pull-down | Dose-dependent increase | N/A |
| ICW | This compound (Hypothetical) | hnRNP A18 | User-defined | Target Signal | Dose-dependent change | N/A |
hnRNP A18 Signaling Pathway
Under cellular stress conditions such as hypoxia or UV radiation, hnRNP A18 is phosphorylated by Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK-3β), leading to its translocation from the nucleus to the cytosol.[1][2] In the cytosol, hnRNP A18 binds to the 3' untranslated region (UTR) of specific pro-survival messenger RNAs (mRNAs), including those for Hypoxia-Inducible Factor 1α (HIF-1α) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[1][2] This interaction stabilizes the target mRNAs and promotes their translation, contributing to tumor growth and immune evasion.[1][3] this compound is designed to bind to hnRNP A18, thereby inhibiting its interaction with target mRNAs and disrupting these downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble hnRNP A18 using Western Blot or an ELISA-based method.
-
Data Analysis: Quantify the amount of soluble hnRNP A18 at each temperature point. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Dose-response curves can be generated by plotting the amount of stabilized protein at a specific temperature against the concentration of this compound to determine the EC50.
Immunoprecipitation-Western Blot (IP-WB)
IP-WB is a classic technique to demonstrate the direct interaction between a compound and its target protein.
Experimental Workflow:
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with a primary antibody specific for hnRNP A18 overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against hnRNP A18. A dose-dependent increase in the amount of immunoprecipitated hnRNP A18 with increasing concentrations of this compound can indicate target engagement.
In-Cell Western (ICW)
ICW is a quantitative immunofluorescence assay performed in microplates, offering higher throughput than traditional Western blotting.
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and allow them to attach. Treat the cells with a dilution series of this compound.
-
Fixation and Permeabilization: After treatment, fix the cells with a formaldehyde solution and then permeabilize them with a detergent-based buffer to allow antibody entry.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer. Incubate the cells with a primary antibody against hnRNP A18, followed by incubation with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated).
-
Imaging: Wash the plate to remove unbound antibodies and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity in each well. A change in the signal for hnRNP A18 upon treatment with this compound can indicate target engagement, for instance, by showing a change in protein localization or stability. Normalization to cell number using a DNA stain is recommended.
References
- 1. Small molecules inhibitors of the heterogeneous ribonuclear protein A18 (hnRNP A18): a regulator of protein translation and an immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Heterogenous ribonucleoprotein A18 (hnRNP A18) promotes tumor growth by increasing protein translation of selected transcripts in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating RN-18 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the engagement of RN-18 with its cellular target, heterogeneous ribonucleoprotein A18 (hnRNP A18). Understanding and confirming target engagement is a critical step in the development of novel therapeutics, providing essential evidence for the mechanism of action and guiding dose-selection for further studies. Here, we objectively compare the performance of Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Western Blot (IP-WB), and In-Cell Western (ICW) assays, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Target Engagement Methods
The following table summarizes quantitative data obtained from studies on small molecule inhibitors targeting hnRNP A18. While specific data for this compound is not publicly available across all platforms, the provided data for other hnRNP A18 inhibitors in a Cellular Thermal Shift Assay (CETSA) serves as a valuable reference for expected potency.
| Method | Compound | Target | Cell Line | Key Parameter | Value | Reference |
| CETSA | VITAS STK508411 | hnRNP A18 | LOX-IM-VI | EC50 | 23.8 µM | [1] |
| CETSA | Chembridge 7646184 | hnRNP A18 | LOX-IM-VI | EC50 | 4.7 µM | [1] |
| CETSA | OTAVA 2192853 | hnRNP A18 | LOX-IM-VI | EC50 | 2.7 µM | [1] |
| IP-WB | This compound (Hypothetical) | hnRNP A18 | User-defined | Target Pull-down | Dose-dependent increase | N/A |
| ICW | This compound (Hypothetical) | hnRNP A18 | User-defined | Target Signal | Dose-dependent change | N/A |
hnRNP A18 Signaling Pathway
Under cellular stress conditions such as hypoxia or UV radiation, hnRNP A18 is phosphorylated by Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK-3β), leading to its translocation from the nucleus to the cytosol.[1][2] In the cytosol, hnRNP A18 binds to the 3' untranslated region (UTR) of specific pro-survival messenger RNAs (mRNAs), including those for Hypoxia-Inducible Factor 1α (HIF-1α) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[1][2] This interaction stabilizes the target mRNAs and promotes their translation, contributing to tumor growth and immune evasion.[1][3] this compound is designed to bind to hnRNP A18, thereby inhibiting its interaction with target mRNAs and disrupting these downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble hnRNP A18 using Western Blot or an ELISA-based method.
-
Data Analysis: Quantify the amount of soluble hnRNP A18 at each temperature point. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Dose-response curves can be generated by plotting the amount of stabilized protein at a specific temperature against the concentration of this compound to determine the EC50.
Immunoprecipitation-Western Blot (IP-WB)
IP-WB is a classic technique to demonstrate the direct interaction between a compound and its target protein.
Experimental Workflow:
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with a primary antibody specific for hnRNP A18 overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against hnRNP A18. A dose-dependent increase in the amount of immunoprecipitated hnRNP A18 with increasing concentrations of this compound can indicate target engagement.
In-Cell Western (ICW)
ICW is a quantitative immunofluorescence assay performed in microplates, offering higher throughput than traditional Western blotting.
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and allow them to attach. Treat the cells with a dilution series of this compound.
-
Fixation and Permeabilization: After treatment, fix the cells with a formaldehyde solution and then permeabilize them with a detergent-based buffer to allow antibody entry.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer. Incubate the cells with a primary antibody against hnRNP A18, followed by incubation with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated).
-
Imaging: Wash the plate to remove unbound antibodies and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity in each well. A change in the signal for hnRNP A18 upon treatment with this compound can indicate target engagement, for instance, by showing a change in protein localization or stability. Normalization to cell number using a DNA stain is recommended.
References
- 1. Small molecules inhibitors of the heterogeneous ribonuclear protein A18 (hnRNP A18): a regulator of protein translation and an immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Heterogenous ribonucleoprotein A18 (hnRNP A18) promotes tumor growth by increasing protein translation of selected transcripts in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 14-3-3 Protein Inhibitors: R18 vs. The Field
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of R18's Performance Against Other 14-3-3 Protein-Protein Interaction Inhibitors.
The 14-3-3 protein family comprises a group of highly conserved regulatory proteins that are pivotal in a multitude of cellular signaling pathways. Their role in modulating the function of a vast array of binding partners has implicated them in numerous diseases, including cancer and neurodegenerative disorders, making them a compelling target for therapeutic intervention. This guide provides a comparative analysis of the well-characterized peptide inhibitor, R18, against other notable 14-3-3 protein-protein interaction (PPI) inhibitors, presenting key experimental data to inform research and drug development decisions.
Overview of 14-3-3 Protein Function and Inhibition
14-3-3 proteins typically bind to phosphorylated serine or threonine motifs on their target proteins, acting as molecular scaffolds. This interaction can induce conformational changes, alter subcellular localization, or protect the target from dephosphorylation or degradation. By disrupting these interactions, 14-3-3 inhibitors can modulate downstream signaling pathways, offering a strategy to intervene in disease processes.
Quantitative Comparison of 14-3-3 Inhibitors
The following table summarizes the performance of R18 and other selected 14-3-3 inhibitors based on their binding affinities (Kd) and inhibitory concentrations (IC50) as reported in the literature. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Target PPI | Assay | Parameter | Value | Reference(s) |
| R18 | Peptide | Pan-14-3-3 | Fluorescence Polarization (FP) | Kd | ~70-90 nM | [1] |
| Difopein | Dimeric Peptide | Pan-14-3-3 | Not Specified | Kd | Comparable to R18 | [2][3] |
| BV02 | Small Molecule | 14-3-3/c-Abl | Cell-based (Apoptosis) | IC50 | ~5.2 µM | [4] |
| FOBISIN101 | Small Molecule | 14-3-3ζ/PRAS40 | ELISA | IC50 | 9.3 µM | [5] |
| Compound 2-5 | Peptide-mimetic | 14-3-3σ | Fluorescence Polarization (FP) | IC50 | 2.6 µM | [2][6] |
Key Signaling Pathways Modulated by 14-3-3 Inhibition
Inhibition of 14-3-3 proteins can have profound effects on various signaling cascades critical for cell fate. The diagrams below illustrate the role of 14-3-3 in three major pathways and how its inhibition can alter cellular processes.
Caption: R18 inhibits 14-3-3, preventing Raf-1 activation and downstream signaling.
Caption: 14-3-3 inhibition releases Bad, promoting apoptosis.
Caption: BV02 disrupts 14-3-3/c-Abl, enabling c-Abl nuclear translocation and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to serve as a reference for researchers.
Fluorescence Polarization (FP) Assay
This assay is a common method to monitor the binding of a small fluorescently labeled molecule to a larger protein.
-
Objective: To determine the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) of a compound for a 14-3-3 protein.
-
Materials:
-
Purified 14-3-3 protein (e.g., 14-3-3ζ).
-
Fluorescently labeled peptide corresponding to a 14-3-3 binding motif (e.g., TMR-labeled pS259-Raf peptide).[7]
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Tween 20, 1 mg/mL BSA.[8]
-
Black, non-binding surface 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Reagent Preparation: Prepare 2x stock solutions of the fluorescently labeled peptide and the 14-3-3 protein in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Plate Setup: To each well, add a fixed volume of the 2x fluorescently labeled peptide solution. Add the serially diluted test compounds or vehicle control.
-
Initiation: Start the binding reaction by adding a fixed volume of the 2x 14-3-3 protein solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 545 nm excitation and 610 nm emission for TMR).[7]
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. For Kd determination, titrate the 14-3-3 protein against a fixed concentration of the fluorescent peptide.
Caption: General workflow for a Fluorescence Polarization assay.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures the interaction between two molecules in close proximity.
-
Objective: To quantify the inhibition of a 14-3-3 PPI.
-
Materials:
-
Purified, tagged 14-3-3 protein (e.g., GST-tagged 14-3-3).
-
Purified, biotinylated partner protein or peptide (e.g., biotinylated R18).[9]
-
AlphaScreen Donor and Acceptor beads (e.g., Glutathione Donor beads and Streptavidin Acceptor beads).
-
Test compounds.
-
Assay buffer compatible with AlphaScreen technology.
-
White, opaque 384-well microplates.
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged 14-3-3 protein, biotinylated partner protein, and test compounds in the assay buffer.
-
Assay Reaction: In the microplate wells, combine the tagged 14-3-3 protein, the biotinylated partner protein, and the test compound at various concentrations. Incubate at room temperature.
-
Bead Addition: Add the Acceptor beads and incubate in the dark. Subsequently, add the Donor beads and incubate again in the dark.[9]
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the PPI. Calculate IC50 values by plotting the signal against the compound concentration.
Conclusion
R18 remains a potent and widely used tool for studying 14-3-3 biology due to its high affinity and broad-spectrum inhibition. However, its peptide nature presents challenges for therapeutic development, such as poor cell permeability and metabolic instability.[2] Small molecule inhibitors like BV02 and FOBISIN101 offer advantages in this regard, though they generally exhibit lower potency in biochemical assays. The choice of inhibitor will ultimately depend on the specific research question, with R18 being an excellent choice for in vitro studies and biochemical assays, while small molecule inhibitors are more suited for cell-based assays and as starting points for drug discovery programs. This guide provides a foundational comparison to aid in the selection of the most appropriate 14-3-3 inhibitor for your research needs.
References
- 1. 14-3-3: A Case Study in PPI Modulation | MDPI [mdpi.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14-3-3 proteins as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 14-3-3 Protein Inhibitors: R18 vs. The Field
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of R18's Performance Against Other 14-3-3 Protein-Protein Interaction Inhibitors.
The 14-3-3 protein family comprises a group of highly conserved regulatory proteins that are pivotal in a multitude of cellular signaling pathways. Their role in modulating the function of a vast array of binding partners has implicated them in numerous diseases, including cancer and neurodegenerative disorders, making them a compelling target for therapeutic intervention. This guide provides a comparative analysis of the well-characterized peptide inhibitor, R18, against other notable 14-3-3 protein-protein interaction (PPI) inhibitors, presenting key experimental data to inform research and drug development decisions.
Overview of 14-3-3 Protein Function and Inhibition
14-3-3 proteins typically bind to phosphorylated serine or threonine motifs on their target proteins, acting as molecular scaffolds. This interaction can induce conformational changes, alter subcellular localization, or protect the target from dephosphorylation or degradation. By disrupting these interactions, 14-3-3 inhibitors can modulate downstream signaling pathways, offering a strategy to intervene in disease processes.
Quantitative Comparison of 14-3-3 Inhibitors
The following table summarizes the performance of R18 and other selected 14-3-3 inhibitors based on their binding affinities (Kd) and inhibitory concentrations (IC50) as reported in the literature. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Target PPI | Assay | Parameter | Value | Reference(s) |
| R18 | Peptide | Pan-14-3-3 | Fluorescence Polarization (FP) | Kd | ~70-90 nM | [1] |
| Difopein | Dimeric Peptide | Pan-14-3-3 | Not Specified | Kd | Comparable to R18 | [2][3] |
| BV02 | Small Molecule | 14-3-3/c-Abl | Cell-based (Apoptosis) | IC50 | ~5.2 µM | [4] |
| FOBISIN101 | Small Molecule | 14-3-3ζ/PRAS40 | ELISA | IC50 | 9.3 µM | [5] |
| Compound 2-5 | Peptide-mimetic | 14-3-3σ | Fluorescence Polarization (FP) | IC50 | 2.6 µM | [2][6] |
Key Signaling Pathways Modulated by 14-3-3 Inhibition
Inhibition of 14-3-3 proteins can have profound effects on various signaling cascades critical for cell fate. The diagrams below illustrate the role of 14-3-3 in three major pathways and how its inhibition can alter cellular processes.
Caption: R18 inhibits 14-3-3, preventing Raf-1 activation and downstream signaling.
Caption: 14-3-3 inhibition releases Bad, promoting apoptosis.
Caption: BV02 disrupts 14-3-3/c-Abl, enabling c-Abl nuclear translocation and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to serve as a reference for researchers.
Fluorescence Polarization (FP) Assay
This assay is a common method to monitor the binding of a small fluorescently labeled molecule to a larger protein.
-
Objective: To determine the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) of a compound for a 14-3-3 protein.
-
Materials:
-
Purified 14-3-3 protein (e.g., 14-3-3ζ).
-
Fluorescently labeled peptide corresponding to a 14-3-3 binding motif (e.g., TMR-labeled pS259-Raf peptide).[7]
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Tween 20, 1 mg/mL BSA.[8]
-
Black, non-binding surface 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Reagent Preparation: Prepare 2x stock solutions of the fluorescently labeled peptide and the 14-3-3 protein in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Plate Setup: To each well, add a fixed volume of the 2x fluorescently labeled peptide solution. Add the serially diluted test compounds or vehicle control.
-
Initiation: Start the binding reaction by adding a fixed volume of the 2x 14-3-3 protein solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 545 nm excitation and 610 nm emission for TMR).[7]
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. For Kd determination, titrate the 14-3-3 protein against a fixed concentration of the fluorescent peptide.
Caption: General workflow for a Fluorescence Polarization assay.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures the interaction between two molecules in close proximity.
-
Objective: To quantify the inhibition of a 14-3-3 PPI.
-
Materials:
-
Purified, tagged 14-3-3 protein (e.g., GST-tagged 14-3-3).
-
Purified, biotinylated partner protein or peptide (e.g., biotinylated R18).[9]
-
AlphaScreen Donor and Acceptor beads (e.g., Glutathione Donor beads and Streptavidin Acceptor beads).
-
Test compounds.
-
Assay buffer compatible with AlphaScreen technology.
-
White, opaque 384-well microplates.
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged 14-3-3 protein, biotinylated partner protein, and test compounds in the assay buffer.
-
Assay Reaction: In the microplate wells, combine the tagged 14-3-3 protein, the biotinylated partner protein, and the test compound at various concentrations. Incubate at room temperature.
-
Bead Addition: Add the Acceptor beads and incubate in the dark. Subsequently, add the Donor beads and incubate again in the dark.[9]
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the PPI. Calculate IC50 values by plotting the signal against the compound concentration.
Conclusion
R18 remains a potent and widely used tool for studying 14-3-3 biology due to its high affinity and broad-spectrum inhibition. However, its peptide nature presents challenges for therapeutic development, such as poor cell permeability and metabolic instability.[2] Small molecule inhibitors like BV02 and FOBISIN101 offer advantages in this regard, though they generally exhibit lower potency in biochemical assays. The choice of inhibitor will ultimately depend on the specific research question, with R18 being an excellent choice for in vitro studies and biochemical assays, while small molecule inhibitors are more suited for cell-based assays and as starting points for drug discovery programs. This guide provides a foundational comparison to aid in the selection of the most appropriate 14-3-3 inhibitor for your research needs.
References
- 1. 14-3-3: A Case Study in PPI Modulation | MDPI [mdpi.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14-3-3 proteins as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Unveiling RN-18: A Comparative Analysis of a Novel PSF-RNA Interaction Inhibitor
For Immediate Release
A new frontier in cancer therapeutics is emerging with the development of small molecule inhibitors that target the intricate dance between RNA-binding proteins (RBPs) and their RNA targets. This guide provides a comprehensive comparison of the novel small molecule inhibitor, RN-18 (also referred to as N-18), with other recently identified inhibitors of the Polypyrimidine Tract-Binding Protein-Associated Splicing Factor (PSF)-RNA interaction. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the efficacy and mechanisms of this new class of potential anti-cancer agents.
The inhibition of the PSF-RNA interaction has shown significant promise in preclinical models, particularly in the context of hormone-refractory cancers. By disrupting this interaction, small molecules like this compound can modulate gene expression programs that drive tumor growth and therapeutic resistance. This guide presents a side-by-side comparison of this compound and its analogues, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying biological pathways.
Efficacy of PSF-RNA Interaction Inhibitors: A Quantitative Comparison
The inhibitory potential of this compound and a series of related small molecules was assessed through rigorous in vitro assays. The half-maximal inhibitory concentration (IC50) values, a key measure of a drug's potency, were determined for the inhibition of the PSF-RNA interaction. The following table summarizes the IC50 values for a selection of these novel inhibitors, providing a clear comparison of their efficacy.
| Compound | IC50 (µM) for PSF-RNA Interaction Inhibition |
| N-3 | < 1 |
| N-4 | < 1 |
| N-11 | < 1 |
| This compound (N-18) | Not explicitly provided in the primary study, but grouped with compounds showing activity |
| N-17 | < 1 |
| K-9 | < 1 |
| S-1 | < 1 |
| C-65 | < 1 |
| Data sourced from Takayama et al., 2023.[1][2][3][4][5] |
Among the evaluated compounds, N-11, N-17, and N-16 demonstrated highly efficient inhibition of the PSF-RNA interaction.[1] While a specific IC50 value for this compound (N-18) was not singled out in the initial high-throughput screening, it was identified as an active compound that inhibits cancer cell viability.[1] Further chemical optimization of the initial hits led to the development of compounds like C-65, which, along with N-3, showed promising anti-tumor effects in both in vitro and in vivo models of hormone-refractory prostate cancer.[1][2][3][4][5]
Delving into the Mechanism: The PSF Signaling Pathway
The protein PSF (also known as SFPQ) is a critical regulator of gene expression, involved in transcription, splicing, and RNA stability.[6][7] In the context of cancer, particularly hormone-refractory prostate cancer, PSF plays a crucial role in promoting tumor progression by enhancing the expression of the androgen receptor (AR) and its regulated genes.[6][7] The inhibition of the PSF-RNA interaction by small molecules like this compound disrupts these oncogenic functions.
The following diagram illustrates the signaling pathway affected by the inhibition of the PSF-RNA interaction:
References
- 1. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sensusimpact.com [sensusimpact.com]
- 5. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Dysregulation of spliceosome gene expression in advanced prostate cancer by RNA-binding protein PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling RN-18: A Comparative Analysis of a Novel PSF-RNA Interaction Inhibitor
For Immediate Release
A new frontier in cancer therapeutics is emerging with the development of small molecule inhibitors that target the intricate dance between RNA-binding proteins (RBPs) and their RNA targets. This guide provides a comprehensive comparison of the novel small molecule inhibitor, RN-18 (also referred to as N-18), with other recently identified inhibitors of the Polypyrimidine Tract-Binding Protein-Associated Splicing Factor (PSF)-RNA interaction. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the efficacy and mechanisms of this new class of potential anti-cancer agents.
The inhibition of the PSF-RNA interaction has shown significant promise in preclinical models, particularly in the context of hormone-refractory cancers. By disrupting this interaction, small molecules like this compound can modulate gene expression programs that drive tumor growth and therapeutic resistance. This guide presents a side-by-side comparison of this compound and its analogues, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying biological pathways.
Efficacy of PSF-RNA Interaction Inhibitors: A Quantitative Comparison
The inhibitory potential of this compound and a series of related small molecules was assessed through rigorous in vitro assays. The half-maximal inhibitory concentration (IC50) values, a key measure of a drug's potency, were determined for the inhibition of the PSF-RNA interaction. The following table summarizes the IC50 values for a selection of these novel inhibitors, providing a clear comparison of their efficacy.
| Compound | IC50 (µM) for PSF-RNA Interaction Inhibition |
| N-3 | < 1 |
| N-4 | < 1 |
| N-11 | < 1 |
| This compound (N-18) | Not explicitly provided in the primary study, but grouped with compounds showing activity |
| N-17 | < 1 |
| K-9 | < 1 |
| S-1 | < 1 |
| C-65 | < 1 |
| Data sourced from Takayama et al., 2023.[1][2][3][4][5] |
Among the evaluated compounds, N-11, N-17, and N-16 demonstrated highly efficient inhibition of the PSF-RNA interaction.[1] While a specific IC50 value for this compound (N-18) was not singled out in the initial high-throughput screening, it was identified as an active compound that inhibits cancer cell viability.[1] Further chemical optimization of the initial hits led to the development of compounds like C-65, which, along with N-3, showed promising anti-tumor effects in both in vitro and in vivo models of hormone-refractory prostate cancer.[1][2][3][4][5]
Delving into the Mechanism: The PSF Signaling Pathway
The protein PSF (also known as SFPQ) is a critical regulator of gene expression, involved in transcription, splicing, and RNA stability.[6][7] In the context of cancer, particularly hormone-refractory prostate cancer, PSF plays a crucial role in promoting tumor progression by enhancing the expression of the androgen receptor (AR) and its regulated genes.[6][7] The inhibition of the PSF-RNA interaction by small molecules like this compound disrupts these oncogenic functions.
The following diagram illustrates the signaling pathway affected by the inhibition of the PSF-RNA interaction:
References
- 1. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sensusimpact.com [sensusimpact.com]
- 5. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Dysregulation of spliceosome gene expression in advanced prostate cancer by RNA-binding protein PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
RN-18: A Pan-Isoform Antagonist of 14-3-3 Proteins
A Comparative Guide to RN-18 Specificity for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the this compound peptide's specificity across the seven human 14-3-3 isoforms. This compound is a potent, non-phosphorylated peptide antagonist of 14-3-3 proteins, discovered through phage display. It functions by binding to the conserved amphipathic ligand-binding groove of 14-3-3 proteins, thereby competitively inhibiting the interaction with their numerous binding partners. This guide compares the performance of this compound with other known 14-3-3 modulators and provides supporting experimental data and protocols for researchers.
Performance Comparison of 14-3-3 Modulators
The following table summarizes the binding affinity and specificity of this compound and other selected 14-3-3 modulators. This compound and its dimeric form, difopein, exhibit high affinity for all 14-3-3 isoforms, acting as pan-isoform inhibitors.[1][2][3] In contrast, other compounds demonstrate varying degrees of isoform selectivity.
| Modulator | Type | β | γ | ε | η | σ | τ | ζ | Reference(s) |
| This compound (difopein) | Inhibitor (Peptide) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | [1][2][3] |
| F1 | Inhibitor (Small Molecule) | 10 μM (IC50) | 16.4 μM (IC50) | 19 μM (IC50) | 12 μM (IC50) | 11 μM (IC50) | 14 μM (IC50) | 9.3 μM (IC50) | [4] |
| Fusicoccin A (with ERα-ctp) | Stabilizer (Natural Product) | 0.72 ± 0.1 μM (Kd) | - | 6.0 ± 0.4 μM (Kd) | - | 6.6 ± 0.6 μM (Kd) | - | 1.3 ± 0.1 μM (Kd) | [5] |
Note: The Kd value for this compound is a representative value as it is reported to be non-isoform specific. Data for Fusicoccin A is presented with a specific phosphopeptide partner (ERα-ctp) as its stabilizing effect is dependent on the ternary complex.
Experimental Protocols
Detailed methodologies for key experiments used to determine the binding affinity and specificity of 14-3-3 modulators are provided below.
Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled peptide upon binding to a 14-3-3 protein.
Materials:
-
Fluorescently labeled peptide probe (e.g., TMR-pS259-Raf or a labeled version of this compound)
-
Purified recombinant 14-3-3 isoforms
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.5 mM DTT.[6]
-
Black 384-well microplates
-
Plate reader capable of fluorescence polarization measurements
Protocol:
-
Prepare a 2x solution of the fluorescently labeled peptide probe (e.g., 2 nM of TMR-pS259-Raf) in the assay buffer.
-
Prepare a series of 2x concentrations of the desired 14-3-3 isoform in the assay buffer.
-
For competition assays, prepare a 2x solution of the unlabeled inhibitor (e.g., this compound) at various concentrations.
-
In a 384-well plate, mix the fluorescent probe solution with the 14-3-3 isoform solution (and inhibitor solution for competition assays) in a 1:1 ratio.
-
Incubate the plate at room temperature for 1 hour to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader. The data can be used to calculate binding constants (Kd) or IC50 values.[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified recombinant 14-3-3 isoforms
-
Synthetic peptide (e.g., this compound)
-
ITC Buffer: It is crucial that the protein and peptide are in identical buffer to avoid heat of dilution effects. A common buffer is 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 1 mM EDTA, and 2 mM DTT.[7]
-
Isothermal Titration Calorimeter
Protocol:
-
Thoroughly dialyze both the 14-3-3 protein and the peptide against the same batch of ITC buffer to ensure a precise buffer match.
-
Degas both the protein and peptide solutions immediately before the experiment.
-
Load the 14-3-3 protein solution (e.g., 40 µM) into the sample cell of the calorimeter.
-
Load the peptide solution (e.g., 400 µM) into the injection syringe.
-
Set the experimental parameters, such as temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform the titration experiment, which consists of a series of small injections of the peptide into the protein solution.
-
The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[7][8]
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining binding affinity.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of 14-3-3 interactions by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. acesisbio.com [acesisbio.com]
- 4. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
RN-18: A Pan-Isoform Antagonist of 14-3-3 Proteins
A Comparative Guide to RN-18 Specificity for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the this compound peptide's specificity across the seven human 14-3-3 isoforms. This compound is a potent, non-phosphorylated peptide antagonist of 14-3-3 proteins, discovered through phage display. It functions by binding to the conserved amphipathic ligand-binding groove of 14-3-3 proteins, thereby competitively inhibiting the interaction with their numerous binding partners. This guide compares the performance of this compound with other known 14-3-3 modulators and provides supporting experimental data and protocols for researchers.
Performance Comparison of 14-3-3 Modulators
The following table summarizes the binding affinity and specificity of this compound and other selected 14-3-3 modulators. This compound and its dimeric form, difopein, exhibit high affinity for all 14-3-3 isoforms, acting as pan-isoform inhibitors.[1][2][3] In contrast, other compounds demonstrate varying degrees of isoform selectivity.
| Modulator | Type | β | γ | ε | η | σ | τ | ζ | Reference(s) |
| This compound (difopein) | Inhibitor (Peptide) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | ~80 nM (Kd) | [1][2][3] |
| F1 | Inhibitor (Small Molecule) | 10 μM (IC50) | 16.4 μM (IC50) | 19 μM (IC50) | 12 μM (IC50) | 11 μM (IC50) | 14 μM (IC50) | 9.3 μM (IC50) | [4] |
| Fusicoccin A (with ERα-ctp) | Stabilizer (Natural Product) | 0.72 ± 0.1 μM (Kd) | - | 6.0 ± 0.4 μM (Kd) | - | 6.6 ± 0.6 μM (Kd) | - | 1.3 ± 0.1 μM (Kd) | [5] |
Note: The Kd value for this compound is a representative value as it is reported to be non-isoform specific. Data for Fusicoccin A is presented with a specific phosphopeptide partner (ERα-ctp) as its stabilizing effect is dependent on the ternary complex.
Experimental Protocols
Detailed methodologies for key experiments used to determine the binding affinity and specificity of 14-3-3 modulators are provided below.
Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled peptide upon binding to a 14-3-3 protein.
Materials:
-
Fluorescently labeled peptide probe (e.g., TMR-pS259-Raf or a labeled version of this compound)
-
Purified recombinant 14-3-3 isoforms
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.5 mM DTT.[6]
-
Black 384-well microplates
-
Plate reader capable of fluorescence polarization measurements
Protocol:
-
Prepare a 2x solution of the fluorescently labeled peptide probe (e.g., 2 nM of TMR-pS259-Raf) in the assay buffer.
-
Prepare a series of 2x concentrations of the desired 14-3-3 isoform in the assay buffer.
-
For competition assays, prepare a 2x solution of the unlabeled inhibitor (e.g., this compound) at various concentrations.
-
In a 384-well plate, mix the fluorescent probe solution with the 14-3-3 isoform solution (and inhibitor solution for competition assays) in a 1:1 ratio.
-
Incubate the plate at room temperature for 1 hour to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader. The data can be used to calculate binding constants (Kd) or IC50 values.[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified recombinant 14-3-3 isoforms
-
Synthetic peptide (e.g., this compound)
-
ITC Buffer: It is crucial that the protein and peptide are in identical buffer to avoid heat of dilution effects. A common buffer is 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 1 mM EDTA, and 2 mM DTT.[7]
-
Isothermal Titration Calorimeter
Protocol:
-
Thoroughly dialyze both the 14-3-3 protein and the peptide against the same batch of ITC buffer to ensure a precise buffer match.
-
Degas both the protein and peptide solutions immediately before the experiment.
-
Load the 14-3-3 protein solution (e.g., 40 µM) into the sample cell of the calorimeter.
-
Load the peptide solution (e.g., 400 µM) into the injection syringe.
-
Set the experimental parameters, such as temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform the titration experiment, which consists of a series of small injections of the peptide into the protein solution.
-
The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[7][8]
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining binding affinity.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of 14-3-3 interactions by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. acesisbio.com [acesisbio.com]
- 4. Discovery and structural characterization of a small molecule 14-3-3 protein-protein interaction inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
A Researcher's Guide to Using RN-18 Peptide as a Negative Control in Experimental Design
In the realm of peptide-based research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are attributable to the specific peptide sequence of interest. This guide provides a comprehensive comparison of the R18 peptide, a known antagonist of 14-3-3 proteins, with its appropriate negative control, a scrambled peptide, to aid researchers in the rigorous design of their experiments. It is important to note that the peptide commonly referred to in the literature is "R18," and "RN-18" is likely a typographical error.
The R18 Peptide: A 14-3-3 Protein Antagonist
The R18 peptide is a 20-amino acid sequence (PHCVPRDLSWLDLEANMCLP) that acts as a potent competitive inhibitor of 14-3-3 proteins.[1] These highly conserved regulatory proteins bind to a multitude of phosphorylated signaling proteins, including Raf-1, Bad, and ASK1, thereby modulating their activity.[2] R18 binds to the amphipathic groove of 14-3-3 proteins, the same site as their natural phosphorylated ligands, but does so without itself being phosphorylated.[1][3] This inhibitory action makes R18 a valuable tool for investigating 14-3-3-mediated signaling pathways.[4]
The Imperative of a Negative Control: The Scrambled Peptide
To demonstrate that the biological effect of R18 is a direct result of its specific amino acid sequence, and not due to non-specific interactions or the general physicochemical properties of the peptide, a negative control is essential. The ideal negative control for a bioactive peptide is a "scrambled" version.[2][5][6][7]
A scrambled peptide is synthesized with the exact same amino acid composition and length as the active peptide, but with the sequence of amino acids randomized.[5][7] This ensures that the scrambled peptide has the same molecular weight and overall charge, minimizing potential confounding variables. The randomization of the sequence, however, should disrupt the specific three-dimensional structure required for biological activity.[8]
Table 1: Comparison of R18 Peptide and its Scrambled Negative Control
| Feature | R18 Peptide (14-3-3 Antagonist) | Scrambled R18 Peptide (Negative Control) | Rationale for Comparison |
| Sequence | H-PHCVPRDLSWLDLEANMCLP-OH[1] | e.g., H-LCPVADWPLENMSLHRCDLP-OH (Hypothetical) | The scrambled sequence is randomized to disrupt the specific binding motif required for 14-3-3 interaction. |
| Amino Acid Composition | Identical to Scrambled R18 | Identical to R18 | Ensures both peptides have the same molecular weight and overall elemental composition.[7] |
| Molecular Weight | ~2309.7 g/mol [1] | ~2309.7 g/mol | Identical molecular weight helps to ensure that equimolar concentrations are being compared. |
| Biological Activity | Potent antagonist of 14-3-3 proteins (Kd ≈ 80 nM)[9] | Expected to have no significant binding affinity for 14-3-3 proteins. | This is the key variable being tested. The scrambled peptide should be inactive in the specific assay where R18 is active.[2][6] |
| Purpose in Experiment | To inhibit 14-3-3 protein-protein interactions. | To demonstrate the sequence-specificity of the R18 peptide's effect. | The scrambled peptide serves as a control for any non-specific effects that might arise from the introduction of a peptide into the experimental system. |
Supporting Experimental Data
To illustrate the comparative performance of R18 and a scrambled control, the following table presents hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA). In this experiment, the ability of each peptide to inhibit the interaction between a 14-3-3 protein and a known phosphorylated binding partner is quantified.
Table 2: Hypothetical Inhibition of 14-3-3β/Raf-1 Interaction by R18 and Scrambled R18
| Peptide Concentration (µM) | % Inhibition by R18 Peptide | % Inhibition by Scrambled R18 Peptide |
| 0.01 | 15.2 ± 2.1 | 1.5 ± 0.8 |
| 0.05 | 42.8 ± 3.5 | 2.1 ± 1.1 |
| 0.1 | 58.1 ± 4.2 | 1.8 ± 0.9 |
| 0.5 | 85.4 ± 5.1 | 3.0 ± 1.4 |
| 1.0 | 92.3 ± 4.8 | 2.5 ± 1.2 |
| 5.0 | 95.1 ± 3.9 | 2.8 ± 1.5 |
| IC50 | ~0.07 µM | > 5.0 µM |
Data are represented as mean ± standard deviation.
The data clearly demonstrate that the R18 peptide inhibits the 14-3-3/Raf-1 interaction in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) in the nanomolar range, consistent with its known potency.[9] In stark contrast, the scrambled R18 peptide shows negligible inhibitory activity even at high concentrations, confirming that the specific sequence of R18 is required for its biological function.
Experimental Protocols
Competitive ELISA for 14-3-3 Interaction Inhibition
This protocol describes a method to assess the inhibitory potential of the R18 peptide and its scrambled control on the interaction between a GST-tagged 14-3-3 protein and a biotinylated phosphopeptide derived from a known binding partner (e.g., Raf-1).
Materials:
-
High-binding 96-well microplate
-
Recombinant GST-tagged 14-3-3 protein
-
Biotinylated phosphopeptide ligand (e.g., Biotin-LSQRQRSTpSTPNVHMV)
-
R18 peptide and Scrambled R18 peptide
-
Anti-GST antibody (for coating)
-
Bovine Serum Albumin (BSA) for blocking
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with an anti-GST antibody (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
14-3-3 Binding: Add 100 µL of GST-tagged 14-3-3 protein (e.g., 1 µg/mL in assay buffer) to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Peptide Inhibition:
-
Prepare serial dilutions of the R18 peptide and the Scrambled R18 peptide in assay buffer.
-
In separate tubes, pre-incubate the biotinylated phosphopeptide (at a constant concentration, e.g., 100 nM) with the various concentrations of R18 or Scrambled R18 for 30 minutes at room temperature.
-
Include a "no inhibitor" control (biotinylated peptide only) and a "blank" control (assay buffer only).
-
-
Competitive Binding: Add 100 µL of the pre-incubated mixtures to the appropriate wells of the 14-3-3-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound components.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate until a sufficient color change is observed (typically 10-20 minutes).
-
Stopping Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each peptide concentration relative to the "no inhibitor" control. Plot the percent inhibition versus peptide concentration to determine the IC50 values.
Visualizations
Signaling Pathway and Inhibition Mechanism
Experimental Workflow for Comparative Analysis
References
- 1. R18 peptide - MagnetoWiki [wiki.houptlab.org]
- 2. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 3. Ligand recognition by 14‐3‐3 proteins requires negative charges but not necessarily phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. all-chemistry.com [all-chemistry.com]
- 6. Scrambled — Advanced Peptides [advancedpeptides.com]
- 7. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
A Researcher's Guide to Using RN-18 Peptide as a Negative Control in Experimental Design
In the realm of peptide-based research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are attributable to the specific peptide sequence of interest. This guide provides a comprehensive comparison of the R18 peptide, a known antagonist of 14-3-3 proteins, with its appropriate negative control, a scrambled peptide, to aid researchers in the rigorous design of their experiments. It is important to note that the peptide commonly referred to in the literature is "R18," and "RN-18" is likely a typographical error.
The R18 Peptide: A 14-3-3 Protein Antagonist
The R18 peptide is a 20-amino acid sequence (PHCVPRDLSWLDLEANMCLP) that acts as a potent competitive inhibitor of 14-3-3 proteins.[1] These highly conserved regulatory proteins bind to a multitude of phosphorylated signaling proteins, including Raf-1, Bad, and ASK1, thereby modulating their activity.[2] R18 binds to the amphipathic groove of 14-3-3 proteins, the same site as their natural phosphorylated ligands, but does so without itself being phosphorylated.[1][3] This inhibitory action makes R18 a valuable tool for investigating 14-3-3-mediated signaling pathways.[4]
The Imperative of a Negative Control: The Scrambled Peptide
To demonstrate that the biological effect of R18 is a direct result of its specific amino acid sequence, and not due to non-specific interactions or the general physicochemical properties of the peptide, a negative control is essential. The ideal negative control for a bioactive peptide is a "scrambled" version.[2][5][6][7]
A scrambled peptide is synthesized with the exact same amino acid composition and length as the active peptide, but with the sequence of amino acids randomized.[5][7] This ensures that the scrambled peptide has the same molecular weight and overall charge, minimizing potential confounding variables. The randomization of the sequence, however, should disrupt the specific three-dimensional structure required for biological activity.[8]
Table 1: Comparison of R18 Peptide and its Scrambled Negative Control
| Feature | R18 Peptide (14-3-3 Antagonist) | Scrambled R18 Peptide (Negative Control) | Rationale for Comparison |
| Sequence | H-PHCVPRDLSWLDLEANMCLP-OH[1] | e.g., H-LCPVADWPLENMSLHRCDLP-OH (Hypothetical) | The scrambled sequence is randomized to disrupt the specific binding motif required for 14-3-3 interaction. |
| Amino Acid Composition | Identical to Scrambled R18 | Identical to R18 | Ensures both peptides have the same molecular weight and overall elemental composition.[7] |
| Molecular Weight | ~2309.7 g/mol [1] | ~2309.7 g/mol | Identical molecular weight helps to ensure that equimolar concentrations are being compared. |
| Biological Activity | Potent antagonist of 14-3-3 proteins (Kd ≈ 80 nM)[9] | Expected to have no significant binding affinity for 14-3-3 proteins. | This is the key variable being tested. The scrambled peptide should be inactive in the specific assay where R18 is active.[2][6] |
| Purpose in Experiment | To inhibit 14-3-3 protein-protein interactions. | To demonstrate the sequence-specificity of the R18 peptide's effect. | The scrambled peptide serves as a control for any non-specific effects that might arise from the introduction of a peptide into the experimental system. |
Supporting Experimental Data
To illustrate the comparative performance of R18 and a scrambled control, the following table presents hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA). In this experiment, the ability of each peptide to inhibit the interaction between a 14-3-3 protein and a known phosphorylated binding partner is quantified.
Table 2: Hypothetical Inhibition of 14-3-3β/Raf-1 Interaction by R18 and Scrambled R18
| Peptide Concentration (µM) | % Inhibition by R18 Peptide | % Inhibition by Scrambled R18 Peptide |
| 0.01 | 15.2 ± 2.1 | 1.5 ± 0.8 |
| 0.05 | 42.8 ± 3.5 | 2.1 ± 1.1 |
| 0.1 | 58.1 ± 4.2 | 1.8 ± 0.9 |
| 0.5 | 85.4 ± 5.1 | 3.0 ± 1.4 |
| 1.0 | 92.3 ± 4.8 | 2.5 ± 1.2 |
| 5.0 | 95.1 ± 3.9 | 2.8 ± 1.5 |
| IC50 | ~0.07 µM | > 5.0 µM |
Data are represented as mean ± standard deviation.
The data clearly demonstrate that the R18 peptide inhibits the 14-3-3/Raf-1 interaction in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) in the nanomolar range, consistent with its known potency.[9] In stark contrast, the scrambled R18 peptide shows negligible inhibitory activity even at high concentrations, confirming that the specific sequence of R18 is required for its biological function.
Experimental Protocols
Competitive ELISA for 14-3-3 Interaction Inhibition
This protocol describes a method to assess the inhibitory potential of the R18 peptide and its scrambled control on the interaction between a GST-tagged 14-3-3 protein and a biotinylated phosphopeptide derived from a known binding partner (e.g., Raf-1).
Materials:
-
High-binding 96-well microplate
-
Recombinant GST-tagged 14-3-3 protein
-
Biotinylated phosphopeptide ligand (e.g., Biotin-LSQRQRSTpSTPNVHMV)
-
R18 peptide and Scrambled R18 peptide
-
Anti-GST antibody (for coating)
-
Bovine Serum Albumin (BSA) for blocking
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with an anti-GST antibody (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
14-3-3 Binding: Add 100 µL of GST-tagged 14-3-3 protein (e.g., 1 µg/mL in assay buffer) to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Peptide Inhibition:
-
Prepare serial dilutions of the R18 peptide and the Scrambled R18 peptide in assay buffer.
-
In separate tubes, pre-incubate the biotinylated phosphopeptide (at a constant concentration, e.g., 100 nM) with the various concentrations of R18 or Scrambled R18 for 30 minutes at room temperature.
-
Include a "no inhibitor" control (biotinylated peptide only) and a "blank" control (assay buffer only).
-
-
Competitive Binding: Add 100 µL of the pre-incubated mixtures to the appropriate wells of the 14-3-3-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound components.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate until a sufficient color change is observed (typically 10-20 minutes).
-
Stopping Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each peptide concentration relative to the "no inhibitor" control. Plot the percent inhibition versus peptide concentration to determine the IC50 values.
Visualizations
Signaling Pathway and Inhibition Mechanism
Experimental Workflow for Comparative Analysis
References
- 1. R18 peptide - MagnetoWiki [wiki.houptlab.org]
- 2. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 3. Ligand recognition by 14‐3‐3 proteins requires negative charges but not necessarily phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. all-chemistry.com [all-chemistry.com]
- 6. Scrambled — Advanced Peptides [advancedpeptides.com]
- 7. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of Poly-arginine R18 and Alternative Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective peptide poly-arginine R18 (R18) with two other notable neuroprotective agents: NA-1 (Nerinetide, Tat-NR2B9c) and Edaravone. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying mechanisms of action.
Executive Summary
Poly-arginine R18 is a cationic arginine-rich peptide (CARP) that has demonstrated significant neuroprotective effects in various models of neurological injury, particularly ischemic stroke.[1] Its mechanism of action is multimodal, primarily involving the modulation of glutamate receptor excitotoxicity and the preservation of mitochondrial function.[2][3] This guide compares R18's efficacy with NA-1, a peptide that uncouples the N-methyl-D-aspartate receptor (NMDAR) from downstream neurotoxic signaling, and Edaravone, a free radical scavenger. Experimental data suggests that R18 is a potent neuroprotective agent, in some instances demonstrating superior efficacy to NA-1 in preclinical stroke models.[4]
Comparative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from key preclinical and clinical studies, providing a direct comparison of R18, NA-1, and Edaravone.
Table 1: In Vivo Efficacy in Animal Models of Ischemic Stroke
| Agent | Animal Model | Dosing and Administration | Primary Outcome Measure | Result | Citation |
| Poly-arginine R18 | Rat (transient MCAO) | 1000 nmol/kg, IV, 60 min post-MCAO | Infarct Volume Reduction | 35.1% reduction | [2][4] |
| NA-1 (Nerinetide) | Rat (transient MCAO) | 1000 nmol/kg, IV, 60 min post-MCAO | Infarct Volume Reduction | 26.1% reduction | [2][4] |
| Poly-arginine R18 | Rat (permanent MCAO) | 300 nmol/kg, IV, 30 min post-MCAO | Infarct Volume Reduction | 12% reduction | [4] |
| Poly-arginine R18D (D-enantiomer) | Rat (permanent MCAO) | 300 nmol/kg, IV, 30 min post-MCAO | Infarct Volume Reduction | 33% reduction | [4] |
| Edaravone | Animal models (focal ischemia) | Various | Structural Outcome (Infarct Volume) | ~25.5% average improvement | [5] |
Table 2: In Vitro Neuroprotective Efficacy
| Agent | In Vitro Model | Insult | Outcome Measure | Result | Citation |
| Poly-arginine R18 | Primary cortical neurons | Glutamic acid excitotoxicity | Neuronal Survival | Significant increase in survival | [6] |
| NA-1 (Nerinetide) | Neuronal cultures | NMDA-induced excitotoxicity | Neuronal Death | Blocks excitotoxic neuronal death | [7] |
| Edaravone | HT22 neuronal cells | Glutamate-induced oxidative stress | Oxidative Cell Death | Significant dose-dependent reduction | [8] |
Table 3: Clinical Trial Efficacy
| Agent | Clinical Trial | Patient Population | Primary Outcome | Result | Citation |
| NA-1 (Nerinetide) | ESCAPE-NA1 | Acute ischemic stroke (endovascular thrombectomy) | Improved functional outcome (mRS 0-2) | No overall benefit; benefit observed in patients not receiving alteplase | [9] |
| Edaravone | Multiple trials | Acute ischemic stroke | Improved functional outcome | Significant improvement in patients treated within 24h | [1] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of R18, NA-1, and Edaravone are mediated by distinct molecular pathways.
Poly-arginine R18
R18 exerts its neuroprotective effects through a multi-faceted mechanism. It reduces the overactivation of ionotropic glutamate receptors (iGluRs), thereby decreasing excitotoxic intracellular calcium influx.[2][3] This, in turn, helps to preserve mitochondrial membrane potential and ATP production while reducing the generation of reactive oxygen species (ROS).[2][3]
NA-1 (Nerinetide)
NA-1 is a peptide that disrupts the interaction between the NMDA receptor subunit NR2B and the postsynaptic density protein-95 (PSD-95).[7] This uncoupling prevents the activation of neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2), thereby reducing the production of neurotoxic nitric oxide (NO) and superoxide radicals.[7]
Edaravone
Edaravone is a potent free radical scavenger that protects against oxidative stress-induced neuronal damage. It also exhibits anti-inflammatory properties by suppressing the NLRP3 inflammasome.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical model is widely used to mimic ischemic stroke in humans.
Protocol:
-
Anesthesia: Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Surgical Preparation: Place the animal in a supine position on a heating pad to maintain body temperature. Make a midline cervical incision to expose the right common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).
-
Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Place temporary ligatures around the CCA and ICA.
-
Filament Insertion: Introduce a silicon-coated nylon monofilament (e.g., 4-0) through an arteriotomy in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: For transient MCAO, maintain the filament in place for a specified duration (e.g., 90 minutes) before withdrawing it to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care, including hydration and analgesia.
-
Outcome Assessment: At predetermined time points (e.g., 24 hours), assess neurological deficits using scoring systems and measure infarct volume via 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
In Vitro: Glutamic Acid Excitotoxicity Assay
This assay assesses the ability of a compound to protect neurons from excitotoxic cell death.
Protocol:
-
Cell Culture: Plate primary cortical neurons from embryonic rats onto poly-L-lysine-coated plates and culture for 7-10 days.
-
Treatment: Pre-incubate the neuronal cultures with the test compound (e.g., R18) at various concentrations for a specified period.
-
Excitotoxic Insult: Expose the cultures to a toxic concentration of L-glutamic acid (e.g., 50-100 µM) for a defined duration (e.g., 5-15 minutes).
-
Wash and Incubate: Wash the cultures to remove the glutamic acid and test compound, and then incubate in fresh culture medium for 24 hours.
-
Viability Assessment: Quantify neuronal viability using assays such as the lactate dehydrogenase (LDH) release assay (measures cell death) or the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay (measures cell viability).
Behavioral Assessments
Rotarod Test:
-
Acclimation and Training: Acclimatize rats to the testing room. Train the animals on the rotarod apparatus at a constant low speed for several trials.
-
Testing: Place the rat on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rotating rod. A longer latency indicates better motor coordination and balance.
Adhesive Tape Removal Test:
-
Tape Application: Apply a small piece of adhesive tape to the plantar surface of the rat's forepaws.
-
Observation: Place the animal in an observation cage and measure the time it takes to sense and remove the tape from each paw.
-
Interpretation: Longer removal times for the contralateral paw (to the ischemic hemisphere) indicate sensorimotor deficits.
Conclusion
Poly-arginine R18 has emerged as a highly promising neuroprotective agent with a multimodal mechanism of action that addresses key pathways in ischemic neuronal injury. Head-to-head preclinical studies suggest that R18 may offer comparable or even superior neuroprotection to NA-1 in certain stroke models.[4] While NA-1 and Edaravone have also demonstrated neuroprotective effects, the robust preclinical data for R18, including its efficacy in a non-human primate model, strongly supports its continued development as a potential therapeutic for acute ischemic stroke and other neurological disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of R18 in human populations.
References
- 1. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of poly-arginine R18 and NA-1 (TAT-NR2B9c) peptides following transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed 2-h post-stroke administration of R18 and NA-1 (TAT-NR2B9c) peptides after permanent and/or transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Poly-arginine R18 and Alternative Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective peptide poly-arginine R18 (R18) with two other notable neuroprotective agents: NA-1 (Nerinetide, Tat-NR2B9c) and Edaravone. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying mechanisms of action.
Executive Summary
Poly-arginine R18 is a cationic arginine-rich peptide (CARP) that has demonstrated significant neuroprotective effects in various models of neurological injury, particularly ischemic stroke.[1] Its mechanism of action is multimodal, primarily involving the modulation of glutamate receptor excitotoxicity and the preservation of mitochondrial function.[2][3] This guide compares R18's efficacy with NA-1, a peptide that uncouples the N-methyl-D-aspartate receptor (NMDAR) from downstream neurotoxic signaling, and Edaravone, a free radical scavenger. Experimental data suggests that R18 is a potent neuroprotective agent, in some instances demonstrating superior efficacy to NA-1 in preclinical stroke models.[4]
Comparative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from key preclinical and clinical studies, providing a direct comparison of R18, NA-1, and Edaravone.
Table 1: In Vivo Efficacy in Animal Models of Ischemic Stroke
| Agent | Animal Model | Dosing and Administration | Primary Outcome Measure | Result | Citation |
| Poly-arginine R18 | Rat (transient MCAO) | 1000 nmol/kg, IV, 60 min post-MCAO | Infarct Volume Reduction | 35.1% reduction | [2][4] |
| NA-1 (Nerinetide) | Rat (transient MCAO) | 1000 nmol/kg, IV, 60 min post-MCAO | Infarct Volume Reduction | 26.1% reduction | [2][4] |
| Poly-arginine R18 | Rat (permanent MCAO) | 300 nmol/kg, IV, 30 min post-MCAO | Infarct Volume Reduction | 12% reduction | [4] |
| Poly-arginine R18D (D-enantiomer) | Rat (permanent MCAO) | 300 nmol/kg, IV, 30 min post-MCAO | Infarct Volume Reduction | 33% reduction | [4] |
| Edaravone | Animal models (focal ischemia) | Various | Structural Outcome (Infarct Volume) | ~25.5% average improvement | [5] |
Table 2: In Vitro Neuroprotective Efficacy
| Agent | In Vitro Model | Insult | Outcome Measure | Result | Citation |
| Poly-arginine R18 | Primary cortical neurons | Glutamic acid excitotoxicity | Neuronal Survival | Significant increase in survival | [6] |
| NA-1 (Nerinetide) | Neuronal cultures | NMDA-induced excitotoxicity | Neuronal Death | Blocks excitotoxic neuronal death | [7] |
| Edaravone | HT22 neuronal cells | Glutamate-induced oxidative stress | Oxidative Cell Death | Significant dose-dependent reduction | [8] |
Table 3: Clinical Trial Efficacy
| Agent | Clinical Trial | Patient Population | Primary Outcome | Result | Citation |
| NA-1 (Nerinetide) | ESCAPE-NA1 | Acute ischemic stroke (endovascular thrombectomy) | Improved functional outcome (mRS 0-2) | No overall benefit; benefit observed in patients not receiving alteplase | [9] |
| Edaravone | Multiple trials | Acute ischemic stroke | Improved functional outcome | Significant improvement in patients treated within 24h | [1] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of R18, NA-1, and Edaravone are mediated by distinct molecular pathways.
Poly-arginine R18
R18 exerts its neuroprotective effects through a multi-faceted mechanism. It reduces the overactivation of ionotropic glutamate receptors (iGluRs), thereby decreasing excitotoxic intracellular calcium influx.[2][3] This, in turn, helps to preserve mitochondrial membrane potential and ATP production while reducing the generation of reactive oxygen species (ROS).[2][3]
NA-1 (Nerinetide)
NA-1 is a peptide that disrupts the interaction between the NMDA receptor subunit NR2B and the postsynaptic density protein-95 (PSD-95).[7] This uncoupling prevents the activation of neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2), thereby reducing the production of neurotoxic nitric oxide (NO) and superoxide radicals.[7]
Edaravone
Edaravone is a potent free radical scavenger that protects against oxidative stress-induced neuronal damage. It also exhibits anti-inflammatory properties by suppressing the NLRP3 inflammasome.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical model is widely used to mimic ischemic stroke in humans.
Protocol:
-
Anesthesia: Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Surgical Preparation: Place the animal in a supine position on a heating pad to maintain body temperature. Make a midline cervical incision to expose the right common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).
-
Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Place temporary ligatures around the CCA and ICA.
-
Filament Insertion: Introduce a silicon-coated nylon monofilament (e.g., 4-0) through an arteriotomy in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: For transient MCAO, maintain the filament in place for a specified duration (e.g., 90 minutes) before withdrawing it to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care, including hydration and analgesia.
-
Outcome Assessment: At predetermined time points (e.g., 24 hours), assess neurological deficits using scoring systems and measure infarct volume via 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
In Vitro: Glutamic Acid Excitotoxicity Assay
This assay assesses the ability of a compound to protect neurons from excitotoxic cell death.
Protocol:
-
Cell Culture: Plate primary cortical neurons from embryonic rats onto poly-L-lysine-coated plates and culture for 7-10 days.
-
Treatment: Pre-incubate the neuronal cultures with the test compound (e.g., R18) at various concentrations for a specified period.
-
Excitotoxic Insult: Expose the cultures to a toxic concentration of L-glutamic acid (e.g., 50-100 µM) for a defined duration (e.g., 5-15 minutes).
-
Wash and Incubate: Wash the cultures to remove the glutamic acid and test compound, and then incubate in fresh culture medium for 24 hours.
-
Viability Assessment: Quantify neuronal viability using assays such as the lactate dehydrogenase (LDH) release assay (measures cell death) or the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay (measures cell viability).
Behavioral Assessments
Rotarod Test:
-
Acclimation and Training: Acclimatize rats to the testing room. Train the animals on the rotarod apparatus at a constant low speed for several trials.
-
Testing: Place the rat on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rotating rod. A longer latency indicates better motor coordination and balance.
Adhesive Tape Removal Test:
-
Tape Application: Apply a small piece of adhesive tape to the plantar surface of the rat's forepaws.
-
Observation: Place the animal in an observation cage and measure the time it takes to sense and remove the tape from each paw.
-
Interpretation: Longer removal times for the contralateral paw (to the ischemic hemisphere) indicate sensorimotor deficits.
Conclusion
Poly-arginine R18 has emerged as a highly promising neuroprotective agent with a multimodal mechanism of action that addresses key pathways in ischemic neuronal injury. Head-to-head preclinical studies suggest that R18 may offer comparable or even superior neuroprotection to NA-1 in certain stroke models.[4] While NA-1 and Edaravone have also demonstrated neuroprotective effects, the robust preclinical data for R18, including its efficacy in a non-human primate model, strongly supports its continued development as a potential therapeutic for acute ischemic stroke and other neurological disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of R18 in human populations.
References
- 1. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of poly-arginine R18 and NA-1 (TAT-NR2B9c) peptides following transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed 2-h post-stroke administration of R18 and NA-1 (TAT-NR2B9c) peptides after permanent and/or transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis: RN-18 vs. Genetic Knockdown of 14-3-3 Proteins
An Indirect Comparison of Two Distinct Biological Modulators
In the landscape of molecular biology and drug development, researchers often seek to compare the efficacy of different agents that modulate cellular pathways. This guide addresses the performance of RN-18, a decoy-resistant variant of Interleukin-18 (IL-18), and contrasts it with the effects of genetic knockdown of the 14-3-3 protein family.
It is crucial to establish at the outset that this compound and genetic knockdown of 14-3-3 are not directly comparable modalities. This compound is an engineered cytokine that acts as an extracellular signaling molecule, initiating a specific signal transduction cascade from the cell surface. In contrast, genetic knockdown of 14-3-3 proteins involves the intracellular reduction of a family of ubiquitously expressed regulatory proteins that act as central hubs in a multitude of signaling pathways.
However, an indirect comparison is warranted and valuable for researchers considering strategies to modulate cellular processes such as inflammation, apoptosis, and cell proliferation. Recent studies have indicated a potential link between the IL-18 signaling pathway and the expression of certain 14-3-3 isoforms, suggesting that the downstream effects of this compound may, in part, be influenced by 14-3-3 proteins.
This guide will, therefore, provide a comparative overview of the known functional consequences of these two distinct approaches. We will examine their mechanisms of action, present quantitative data on their respective impacts on cellular functions, and provide detailed experimental protocols for their application and analysis. Additionally, we will discuss the R18 peptide, a high-affinity antagonist of 14-3-3 protein interactions, as a third, functionally distinct method of modulating 14-3-3 activity.
Section 1: this compound (Decoy-Resistant IL-18)
This compound is a recombinant form of the pro-inflammatory cytokine Interleukin-18, engineered to resist inhibition by its natural decoy receptor, IL-18 binding protein (IL-18BP). This resistance enhances the bioavailability and potency of IL-18, leading to a more robust activation of its downstream signaling pathways. The primary therapeutic interest in this compound lies in its potential as an anti-cancer immunotherapy, owing to its ability to stimulate anti-tumor immune responses.
Mechanism of Action
This compound, like endogenous IL-18, binds to the IL-18 receptor complex (IL-18Rα and IL-18Rβ) on the surface of various immune cells, including T cells and Natural Killer (NK) cells. This binding initiates an intracellular signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ). IFN-γ plays a critical role in the anti-tumor immune response by enhancing the cytotoxic activity of NK cells and CD8+ T cells.
Caption: this compound signaling pathway.
Quantitative Performance Data
The primary performance metric for this compound and IL-18 is the induction of IFN-γ. The following table summarizes data from in vitro studies.
| Parameter | Experimental System | Treatment | Result | Reference |
| IFN-γ Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-18 (100 ng/mL) + IL-12 (100 ng/mL) for 6 days | Significant increase in IFN-γ production | [1][2] |
| IFN-γ Production | Human Naïve CD4+ T cells | IL-18 (variable conc.) + IL-12 | Dose-dependent IFN-γ production | [3] |
| NK Cell Expansion | Human Peripheral Blood NK cells | IL-18 + IL-2 for 10 days | 56-fold expansion of NK cells | [4] |
| Anti-tumor Activity | Mouse models of melanoma and colorectal cancer | Decoy-resistant IL-18 | Significant pre-clinical activity | [5] |
Experimental Protocols
IFN-γ Production Assay in Human PBMCs
-
Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Seed the PBMCs at a density of 2 x 10^6 cells/mL in a 96-well plate. Treat the cells with recombinant human IL-18 (e.g., 100 ng/mL) in combination with recombinant human IL-12 (e.g., 100 ng/mL). Include untreated and single-cytokine controls.
-
Incubation: Incubate the cells for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: After incubation, collect the cell culture supernatants. Measure the concentration of IFN-γ using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Section 2: Genetic Knockdown of 14-3-3 Proteins
The 14-3-3 protein family consists of seven highly conserved isoforms in mammals (β, γ, ε, ζ, η, θ, and σ) that function as dimers to regulate a vast number of cellular proteins. They are key players in signal transduction, cell cycle control, and apoptosis. Genetic knockdown, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), allows for the specific reduction of one or more 14-3-3 isoforms to study their function.
Mechanism of Action
siRNA-mediated knockdown of a specific 14-3-3 isoform leads to the degradation of its corresponding mRNA, resulting in a decrease in protein expression. This reduction in 14-3-3 protein levels disrupts its interactions with client proteins, thereby altering their activity, localization, or stability. The functional consequences of 14-3-3 knockdown are highly dependent on the specific isoform targeted and the cellular context.
Caption: Mechanism of siRNA-mediated 14-3-3 knockdown.
Quantitative Performance Data
The effects of 14-3-3 knockdown are often measured by changes in cell viability, apoptosis, and migration. The following table summarizes findings from studies targeting the γ and ε isoforms.
| Parameter | Experimental System | Treatment | Result | Reference |
| Cell Viability | Prostate Cancer 22RV1 cells | siRNA knockdown of 14-3-3ε | 96.8% protein reduction; significant decrease in cell viability | [6] |
| Cell Invasion | Non-small Cell Lung Cancer A549 cells | siRNA knockdown of 14-3-3γ | 78% decrease in invasion capability | [7] |
| Apoptosis | Skin Squamous Carcinoma SCC12B.2 cells | siRNA knockdown of 14-3-3ε | Significant increase in caspase activity | [8] |
| Cell Proliferation | Osteosarcoma MG63 cells | siRNA knockdown of 14-3-3β | Significant decrease in cell viability and proliferation | [9][10] |
Experimental Protocols
siRNA-Mediated Knockdown of 14-3-3γ and Western Blot Analysis
-
Cell Culture and Transfection: Culture A549 cells in F-12K Medium supplemented with 10% FBS. Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection. Transfect cells with 40 nM of 14-3-3γ-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Protein Extraction: Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against 14-3-3γ (e.g., Santa Cruz Biotechnology, sc-398423) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Section 3: R18 Peptide - A 14-3-3 Functional Antagonist
The R18 peptide is a synthetic, high-affinity pan-antagonist of 14-3-3 proteins. It was identified through phage display and binds to the amphipathic groove of 14-3-3 dimers, where client proteins normally interact. Unlike genetic knockdown, which reduces the total amount of 14-3-3 protein, the R18 peptide acts as a competitive inhibitor of 14-3-3 protein-protein interactions.
Mechanism of Action
The R18 peptide mimics the phosphorylated binding motifs of 14-3-3 client proteins. By occupying the binding groove of 14-3-3, R18 displaces endogenous client proteins, thereby disrupting 14-3-3-mediated signaling complexes. This leads to functional consequences similar to, but mechanistically distinct from, 14-3-3 knockdown.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antigen-Independent IFN-γ Production by Human Naïve CD4+ T Cells Activated by IL-12 Plus IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols | Cell Signaling Technology [cellsignal.com]
- 5. CST Learning Lab LIVE! Webinar Series | Cell Signaling Technology [cellsignal.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting 14-3-3ε-CDC25A interactions to trigger apoptotic cell death in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
Comparative Performance Analysis: RN-18 vs. Genetic Knockdown of 14-3-3 Proteins
An Indirect Comparison of Two Distinct Biological Modulators
In the landscape of molecular biology and drug development, researchers often seek to compare the efficacy of different agents that modulate cellular pathways. This guide addresses the performance of RN-18, a decoy-resistant variant of Interleukin-18 (IL-18), and contrasts it with the effects of genetic knockdown of the 14-3-3 protein family.
It is crucial to establish at the outset that this compound and genetic knockdown of 14-3-3 are not directly comparable modalities. This compound is an engineered cytokine that acts as an extracellular signaling molecule, initiating a specific signal transduction cascade from the cell surface. In contrast, genetic knockdown of 14-3-3 proteins involves the intracellular reduction of a family of ubiquitously expressed regulatory proteins that act as central hubs in a multitude of signaling pathways.
However, an indirect comparison is warranted and valuable for researchers considering strategies to modulate cellular processes such as inflammation, apoptosis, and cell proliferation. Recent studies have indicated a potential link between the IL-18 signaling pathway and the expression of certain 14-3-3 isoforms, suggesting that the downstream effects of this compound may, in part, be influenced by 14-3-3 proteins.
This guide will, therefore, provide a comparative overview of the known functional consequences of these two distinct approaches. We will examine their mechanisms of action, present quantitative data on their respective impacts on cellular functions, and provide detailed experimental protocols for their application and analysis. Additionally, we will discuss the R18 peptide, a high-affinity antagonist of 14-3-3 protein interactions, as a third, functionally distinct method of modulating 14-3-3 activity.
Section 1: this compound (Decoy-Resistant IL-18)
This compound is a recombinant form of the pro-inflammatory cytokine Interleukin-18, engineered to resist inhibition by its natural decoy receptor, IL-18 binding protein (IL-18BP). This resistance enhances the bioavailability and potency of IL-18, leading to a more robust activation of its downstream signaling pathways. The primary therapeutic interest in this compound lies in its potential as an anti-cancer immunotherapy, owing to its ability to stimulate anti-tumor immune responses.
Mechanism of Action
This compound, like endogenous IL-18, binds to the IL-18 receptor complex (IL-18Rα and IL-18Rβ) on the surface of various immune cells, including T cells and Natural Killer (NK) cells. This binding initiates an intracellular signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ). IFN-γ plays a critical role in the anti-tumor immune response by enhancing the cytotoxic activity of NK cells and CD8+ T cells.
Caption: this compound signaling pathway.
Quantitative Performance Data
The primary performance metric for this compound and IL-18 is the induction of IFN-γ. The following table summarizes data from in vitro studies.
| Parameter | Experimental System | Treatment | Result | Reference |
| IFN-γ Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-18 (100 ng/mL) + IL-12 (100 ng/mL) for 6 days | Significant increase in IFN-γ production | [1][2] |
| IFN-γ Production | Human Naïve CD4+ T cells | IL-18 (variable conc.) + IL-12 | Dose-dependent IFN-γ production | [3] |
| NK Cell Expansion | Human Peripheral Blood NK cells | IL-18 + IL-2 for 10 days | 56-fold expansion of NK cells | [4] |
| Anti-tumor Activity | Mouse models of melanoma and colorectal cancer | Decoy-resistant IL-18 | Significant pre-clinical activity | [5] |
Experimental Protocols
IFN-γ Production Assay in Human PBMCs
-
Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Seed the PBMCs at a density of 2 x 10^6 cells/mL in a 96-well plate. Treat the cells with recombinant human IL-18 (e.g., 100 ng/mL) in combination with recombinant human IL-12 (e.g., 100 ng/mL). Include untreated and single-cytokine controls.
-
Incubation: Incubate the cells for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: After incubation, collect the cell culture supernatants. Measure the concentration of IFN-γ using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Section 2: Genetic Knockdown of 14-3-3 Proteins
The 14-3-3 protein family consists of seven highly conserved isoforms in mammals (β, γ, ε, ζ, η, θ, and σ) that function as dimers to regulate a vast number of cellular proteins. They are key players in signal transduction, cell cycle control, and apoptosis. Genetic knockdown, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), allows for the specific reduction of one or more 14-3-3 isoforms to study their function.
Mechanism of Action
siRNA-mediated knockdown of a specific 14-3-3 isoform leads to the degradation of its corresponding mRNA, resulting in a decrease in protein expression. This reduction in 14-3-3 protein levels disrupts its interactions with client proteins, thereby altering their activity, localization, or stability. The functional consequences of 14-3-3 knockdown are highly dependent on the specific isoform targeted and the cellular context.
Caption: Mechanism of siRNA-mediated 14-3-3 knockdown.
Quantitative Performance Data
The effects of 14-3-3 knockdown are often measured by changes in cell viability, apoptosis, and migration. The following table summarizes findings from studies targeting the γ and ε isoforms.
| Parameter | Experimental System | Treatment | Result | Reference |
| Cell Viability | Prostate Cancer 22RV1 cells | siRNA knockdown of 14-3-3ε | 96.8% protein reduction; significant decrease in cell viability | [6] |
| Cell Invasion | Non-small Cell Lung Cancer A549 cells | siRNA knockdown of 14-3-3γ | 78% decrease in invasion capability | [7] |
| Apoptosis | Skin Squamous Carcinoma SCC12B.2 cells | siRNA knockdown of 14-3-3ε | Significant increase in caspase activity | [8] |
| Cell Proliferation | Osteosarcoma MG63 cells | siRNA knockdown of 14-3-3β | Significant decrease in cell viability and proliferation | [9][10] |
Experimental Protocols
siRNA-Mediated Knockdown of 14-3-3γ and Western Blot Analysis
-
Cell Culture and Transfection: Culture A549 cells in F-12K Medium supplemented with 10% FBS. Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection. Transfect cells with 40 nM of 14-3-3γ-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Protein Extraction: Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against 14-3-3γ (e.g., Santa Cruz Biotechnology, sc-398423) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Section 3: R18 Peptide - A 14-3-3 Functional Antagonist
The R18 peptide is a synthetic, high-affinity pan-antagonist of 14-3-3 proteins. It was identified through phage display and binds to the amphipathic groove of 14-3-3 dimers, where client proteins normally interact. Unlike genetic knockdown, which reduces the total amount of 14-3-3 protein, the R18 peptide acts as a competitive inhibitor of 14-3-3 protein-protein interactions.
Mechanism of Action
The R18 peptide mimics the phosphorylated binding motifs of 14-3-3 client proteins. By occupying the binding groove of 14-3-3, R18 displaces endogenous client proteins, thereby disrupting 14-3-3-mediated signaling complexes. This leads to functional consequences similar to, but mechanistically distinct from, 14-3-3 knockdown.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antigen-Independent IFN-γ Production by Human Naïve CD4+ T Cells Activated by IL-12 Plus IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols | Cell Signaling Technology [cellsignal.com]
- 5. CST Learning Lab LIVE! Webinar Series | Cell Signaling Technology [cellsignal.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting 14-3-3ε-CDC25A interactions to trigger apoptotic cell death in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Inability to Identify "RN-18" and the Critical Importance of the Safety Data Sheet (SDS)
Extensive searches for "RN-18" did not yield a definitive identification for a specific chemical substance under this name. The search results included information on "Radon (Rn)," an elemental gas, and various commercial products such as "RD18," "Nutrient Express® 18-18-18," and "Interleukin 18." Due to the lack of a clear identifier, providing specific disposal procedures for "this compound" is not possible.
It is imperative for laboratory safety and regulatory compliance that you do not proceed with disposal until the substance is accurately identified and its corresponding Safety Data Sheet (SDS) is consulted. The SDS is the primary source of information regarding the chemical's properties, hazards, handling, and disposal.
General Proçedure for Laboratory Chemical Disposal
For researchers, scientists, and drug development professionals, a systematic approach to chemical waste disposal is essential. The following is a generalized procedure to be followed.
Step 1: Identify the Chemical and Locate the Safety Data Sheet (SDS)
-
Primary Identification: Confirm the exact name and manufacturer of the chemical from the original container label. "this compound" may be a laboratory shorthand or an internal identifier.
-
Obtain the SDS: The SDS must be obtained from the manufacturer or supplier. This document contains critical information for safe handling and disposal.
Step 2: Review the SDS for Disposal Information
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE) such as gloves, eye protection, and respiratory protection.
-
Section 13: Disposal Considerations: This section will provide specific instructions for the disposal of the chemical waste. It will indicate if the substance is considered hazardous waste and provide guidance on appropriate disposal methods.
Step 3: Segregate and Store the Waste
-
Waste Segregation: Chemical waste must be segregated based on its hazard class (e.g., flammable, corrosive, reactive, toxic). Do not mix incompatible waste streams.
-
Proper Containment: Use a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical waste it holds.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.
Step 4: Arrange for Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for waste pickup requests.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.
Example Safety and Disposal Information from Similarly Named Products
To illustrate the type of information found in an SDS, below are summaries for "RD18" and "Nutrient Express® 18-18-18."
Disclaimer: This information is provided for illustrative purposes only and must not be used for the disposal of "this compound" unless it is positively identified as one of these specific products.
Example 1: RD18 (Based on a Safety Data Sheet for a product with this name)[1]
This product is described as corrosive.[1]
Quantitative Data
| Property | Value | Source |
|---|---|---|
| Hazardous Ingredient | Sodium Hydroxide | [1] |
| Concentration | 40 - 60% | [1] |
| GHS Classification | H314 – Causes severe skin burns and eye damage |[1] |
Disposal Considerations (as per SDS):
-
Dispose of waste to an approved waste disposal facility.[1]
-
Do not allow the product to enter drains or waterways.[1]
-
For large spills, absorb the spilled product with inert material (e.g., sand, earth).[1]
Example 2: Nutrient Express® 18-18-18[2]
This product is a fertilizer.
First Aid Measures:
| Exposure Route | Procedure | Source |
|---|---|---|
| Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [2] |
| Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. Get medical attention. | [2] |
| Ingestion | DO NOT INDUCE VOMITING. Clean mouth with water and afterwards drink plenty of water. Get medical attention. | [2] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention. |[2] |
Disposal Considerations (as per SDS):
-
Refer to Section 13 of the SDS for additional waste treatment information.[2]
-
Avoid runoff to waterways and sewers.[2]
General Laboratory Chemical Disposal Workflow
The following diagram illustrates the logical steps for proper chemical disposal in a laboratory setting.
Caption: General workflow for the safe disposal of laboratory chemicals.
References
Inability to Identify "RN-18" and the Critical Importance of the Safety Data Sheet (SDS)
Extensive searches for "RN-18" did not yield a definitive identification for a specific chemical substance under this name. The search results included information on "Radon (Rn)," an elemental gas, and various commercial products such as "RD18," "Nutrient Express® 18-18-18," and "Interleukin 18." Due to the lack of a clear identifier, providing specific disposal procedures for "this compound" is not possible.
It is imperative for laboratory safety and regulatory compliance that you do not proceed with disposal until the substance is accurately identified and its corresponding Safety Data Sheet (SDS) is consulted. The SDS is the primary source of information regarding the chemical's properties, hazards, handling, and disposal.
General Proçedure for Laboratory Chemical Disposal
For researchers, scientists, and drug development professionals, a systematic approach to chemical waste disposal is essential. The following is a generalized procedure to be followed.
Step 1: Identify the Chemical and Locate the Safety Data Sheet (SDS)
-
Primary Identification: Confirm the exact name and manufacturer of the chemical from the original container label. "this compound" may be a laboratory shorthand or an internal identifier.
-
Obtain the SDS: The SDS must be obtained from the manufacturer or supplier. This document contains critical information for safe handling and disposal.
Step 2: Review the SDS for Disposal Information
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE) such as gloves, eye protection, and respiratory protection.
-
Section 13: Disposal Considerations: This section will provide specific instructions for the disposal of the chemical waste. It will indicate if the substance is considered hazardous waste and provide guidance on appropriate disposal methods.
Step 3: Segregate and Store the Waste
-
Waste Segregation: Chemical waste must be segregated based on its hazard class (e.g., flammable, corrosive, reactive, toxic). Do not mix incompatible waste streams.
-
Proper Containment: Use a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical waste it holds.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.
Step 4: Arrange for Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for waste pickup requests.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.
Example Safety and Disposal Information from Similarly Named Products
To illustrate the type of information found in an SDS, below are summaries for "RD18" and "Nutrient Express® 18-18-18."
Disclaimer: This information is provided for illustrative purposes only and must not be used for the disposal of "this compound" unless it is positively identified as one of these specific products.
Example 1: RD18 (Based on a Safety Data Sheet for a product with this name)[1]
This product is described as corrosive.[1]
Quantitative Data
| Property | Value | Source |
|---|---|---|
| Hazardous Ingredient | Sodium Hydroxide | [1] |
| Concentration | 40 - 60% | [1] |
| GHS Classification | H314 – Causes severe skin burns and eye damage |[1] |
Disposal Considerations (as per SDS):
-
Dispose of waste to an approved waste disposal facility.[1]
-
Do not allow the product to enter drains or waterways.[1]
-
For large spills, absorb the spilled product with inert material (e.g., sand, earth).[1]
Example 2: Nutrient Express® 18-18-18[2]
This product is a fertilizer.
First Aid Measures:
| Exposure Route | Procedure | Source |
|---|---|---|
| Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [2] |
| Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. Get medical attention. | [2] |
| Ingestion | DO NOT INDUCE VOMITING. Clean mouth with water and afterwards drink plenty of water. Get medical attention. | [2] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention. |[2] |
Disposal Considerations (as per SDS):
-
Refer to Section 13 of the SDS for additional waste treatment information.[2]
-
Avoid runoff to waterways and sewers.[2]
General Laboratory Chemical Disposal Workflow
The following diagram illustrates the logical steps for proper chemical disposal in a laboratory setting.
Caption: General workflow for the safe disposal of laboratory chemicals.
References
Navigating the Uncharted: A Safety Protocol for Handling RN-18
For researchers, scientists, and drug development professionals, the introduction of a novel compound like RN-18 into the laboratory workflow necessitates a rigorous and proactive approach to safety. This compound, identified as 3-Hydroxy-5,6,7,8-tetrahydro-10-oxa-8-aza-benzo[a]azulen-9-one (CAS No. 431980-38-0), is a selective inhibitor of virion infectivity factor (Vif) APOBEC interactions and HIV-1 replication.
At present, a publicly available Safety Data Sheet (SDS) for this compound is not readily accessible through standard search protocols. The absence of this critical document, which outlines the specific hazards of a chemical, necessitates a conservative and highly cautious approach to its handling. The following guidelines are based on best practices for managing unknown or novel chemical compounds and are intended to provide essential, immediate safety and logistical information until a comprehensive SDS can be obtained from the supplier.
Immediate Safety and Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive personal protective equipment (PPE) strategy is paramount. The following table outlines the minimum required PPE for handling this compound in a laboratory setting. This protocol should be considered a baseline and may need to be augmented based on the specific experimental procedures and the eventual findings of a formal risk assessment upon receipt of the SDS.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles or a full-face shield | To protect the eyes and face from splashes or aerosols of the compound. |
| Body Protection | A lab coat with long sleeves and a closed front | To protect the skin and clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher | As the inhalation toxicity is unknown, respiratory protection is crucial to prevent inhalation of any airborne particles or aerosols. |
Operational Plan: Handling and Experimental Workflow
A structured and meticulous workflow is essential to minimize exposure risk and ensure the integrity of the research. The following diagram illustrates a recommended operational workflow for handling this compound, from initial receipt to final disposal.
Caption: Recommended workflow for the safe handling of this compound.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered hazardous waste. These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All this compound waste must be disposed of through a certified hazardous waste disposal vendor. Follow all institutional and local regulations for hazardous waste disposal.
Crucial Next Step: Obtain the Safety Data Sheet (SDS)
The information provided here is a proactive safety measure in the absence of specific hazard data. It is imperative that researchers and laboratory managers contact the supplier of this compound to obtain a complete and current Safety Data Sheet. The SDS will provide detailed information on the following, which will allow for a more refined and specific safety protocol:
-
Hazard Identification: Including acute and chronic health effects.
-
First-Aid Measures: Specific instructions in case of exposure.
-
Fire-Fighting Measures: Appropriate extinguishing media.
-
Accidental Release Measures: Procedures for containment and cleanup.
-
Handling and Storage: Specific storage requirements.
-
Exposure Controls/Personal Protection: Detailed PPE recommendations and exposure limits.
-
Physical and Chemical Properties: Important for handling and storage.
-
Stability and Reactivity: Information on chemical stability and incompatibilities.
-
Toxicological Information: Detailed data on toxicity.
-
Ecological Information: Environmental impact.
-
Disposal Considerations: Specific disposal instructions.
By adhering to these preliminary guidelines and prioritizing the acquisition of the official SDS, research institutions can build a foundation of trust and safety in the handling of novel compounds like this compound, ensuring the well-being of their personnel and the integrity of their vital work.
Navigating the Uncharted: A Safety Protocol for Handling RN-18
For researchers, scientists, and drug development professionals, the introduction of a novel compound like RN-18 into the laboratory workflow necessitates a rigorous and proactive approach to safety. This compound, identified as 3-Hydroxy-5,6,7,8-tetrahydro-10-oxa-8-aza-benzo[a]azulen-9-one (CAS No. 431980-38-0), is a selective inhibitor of virion infectivity factor (Vif) APOBEC interactions and HIV-1 replication.
At present, a publicly available Safety Data Sheet (SDS) for this compound is not readily accessible through standard search protocols. The absence of this critical document, which outlines the specific hazards of a chemical, necessitates a conservative and highly cautious approach to its handling. The following guidelines are based on best practices for managing unknown or novel chemical compounds and are intended to provide essential, immediate safety and logistical information until a comprehensive SDS can be obtained from the supplier.
Immediate Safety and Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive personal protective equipment (PPE) strategy is paramount. The following table outlines the minimum required PPE for handling this compound in a laboratory setting. This protocol should be considered a baseline and may need to be augmented based on the specific experimental procedures and the eventual findings of a formal risk assessment upon receipt of the SDS.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles or a full-face shield | To protect the eyes and face from splashes or aerosols of the compound. |
| Body Protection | A lab coat with long sleeves and a closed front | To protect the skin and clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher | As the inhalation toxicity is unknown, respiratory protection is crucial to prevent inhalation of any airborne particles or aerosols. |
Operational Plan: Handling and Experimental Workflow
A structured and meticulous workflow is essential to minimize exposure risk and ensure the integrity of the research. The following diagram illustrates a recommended operational workflow for handling this compound, from initial receipt to final disposal.
Caption: Recommended workflow for the safe handling of this compound.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered hazardous waste. These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All this compound waste must be disposed of through a certified hazardous waste disposal vendor. Follow all institutional and local regulations for hazardous waste disposal.
Crucial Next Step: Obtain the Safety Data Sheet (SDS)
The information provided here is a proactive safety measure in the absence of specific hazard data. It is imperative that researchers and laboratory managers contact the supplier of this compound to obtain a complete and current Safety Data Sheet. The SDS will provide detailed information on the following, which will allow for a more refined and specific safety protocol:
-
Hazard Identification: Including acute and chronic health effects.
-
First-Aid Measures: Specific instructions in case of exposure.
-
Fire-Fighting Measures: Appropriate extinguishing media.
-
Accidental Release Measures: Procedures for containment and cleanup.
-
Handling and Storage: Specific storage requirements.
-
Exposure Controls/Personal Protection: Detailed PPE recommendations and exposure limits.
-
Physical and Chemical Properties: Important for handling and storage.
-
Stability and Reactivity: Information on chemical stability and incompatibilities.
-
Toxicological Information: Detailed data on toxicity.
-
Ecological Information: Environmental impact.
-
Disposal Considerations: Specific disposal instructions.
By adhering to these preliminary guidelines and prioritizing the acquisition of the official SDS, research institutions can build a foundation of trust and safety in the handling of novel compounds like this compound, ensuring the well-being of their personnel and the integrity of their vital work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
